1-(2-Aminophenyl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWMPZKCFGUBPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303921 | |
| Record name | 1-(2-aminophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-28-7 | |
| Record name | 1196-28-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-aminophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Synthetic Building Block
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(2-Aminophenyl)propan-1-one
This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. We will delve into its core chemical properties, synthetic methodologies, reactivity, and characterization, offering field-proven insights into its practical application in the laboratory.
This compound, also known as 2'-aminopropiophenone, is an aromatic ketone featuring both a primary amine and a propanoyl group substituted at the ortho position of a benzene ring.[1][2] This unique arrangement of functional groups makes it a highly valuable precursor for the synthesis of a wide array of complex organic molecules, particularly nitrogen-containing heterocycles which form the scaffold of many pharmacologically active compounds.[1] Its utility stems from the distinct and orthogonal reactivity of the amino and carbonyl moieties, allowing for sequential and controlled chemical transformations.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and for its unambiguous identification. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1196-28-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁NO | [1][2][3][4] |
| Molecular Weight | 149.19 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2'-Aminopropiophenone, o-aminopropiophenone | [2][3][4] |
| Appearance | Yellow crystalline needles | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Boiling Point | 266.9 ± 13.0 °C at 760 mmHg | [3] |
| Flash Point | 115.2 °C | [3][4] |
| logP | 2.15 | [3] |
| pKa (Strongest Basic) | 7.55 (Predicted) | [6] |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (~6.5-8.0 ppm, complex multiplets); Amine protons (-NH₂, broad singlet); Ethyl group protons (-CH₂CH₃, quartet and triplet).[1] |
| ¹³C NMR | Carbonyl carbon (~195-205 ppm); Aromatic carbons (~115-150 ppm); Ethyl group carbons (~8-35 ppm). |
| IR Spectroscopy | C=O stretch (~1650-1680 cm⁻¹); N-H stretch (two bands, ~3300-3500 cm⁻¹); Aromatic C-H and C=C stretches. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 149.08.[7] |
Synthesis Methodologies
The synthesis of this compound requires strategic considerations to manage the reactive amino group. Direct Friedel-Crafts acylation of aniline is often problematic as the Lewis acid catalyst coordinates with the basic amino group, deactivating the ring towards electrophilic substitution.[1] More effective and reliable methods have been developed to circumvent this issue.
Grignard Reagent-Mediated Synthesis
A practical and efficient route involves the use of a Grignard reagent with a protected or less reactive amino precursor. One such pathway starts from 2-aminobenzonitrile.[1]
Workflow: Grignard Synthesis
Caption: Grignard synthesis workflow.
Protocol: Synthesis via Grignard Reaction
-
Grignard Reagent Formation: Prepare ethylmagnesium bromide in anhydrous diethyl ether or THF.
-
Reaction: To a cooled solution of 2-aminobenzonitrile in anhydrous ether, add the Grignard reagent dropwise under an inert atmosphere (e.g., nitrogen or argon). The choice of an inert atmosphere is critical to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture.
-
Stirring: Allow the reaction mixture to stir at room temperature for several hours to ensure complete formation of the intermediate iminomagnesium complex.
-
Hydrolysis: Carefully quench the reaction by slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄). This step hydrolyzes the intermediate to form the desired ketone and should be performed in an ice bath due to its exothermic nature.
-
Extraction & Purification: Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify by column chromatography or recrystallization.
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound is the cornerstone of its synthetic value. The carbonyl and amino groups can be targeted for a variety of transformations.
Reactions at the Carbonyl Group
The ketone functionality is a hub for nucleophilic additions and condensation reactions.[1]
Diagram: Carbonyl Group Reactivity
Caption: Key reactions of the carbonyl group.
-
Reduction: The carbonyl can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄) or more powerful ones like lithium aluminum hydride (LiAlH₄).[1] This transformation is fundamental for creating chiral centers and accessing different classes of molecules.
-
Condensation: The α-protons to the carbonyl are acidic, enabling base-catalyzed condensation reactions. A notable example is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones, which are important intermediates for flavonoids and other bioactive compounds.[1]
Protocol: Chalcone Synthesis via Claisen-Schmidt Condensation
-
Dissolution: Dissolve this compound and an appropriate aromatic aldehyde (e.g., benzaldehyde) in ethanol.
-
Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (10% aq. NaOH), to the stirred mixture at room temperature.[1] The base deprotonates the α-carbon, generating an enolate which acts as the nucleophile.
-
Reaction: Continue stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation & Isolation: The chalcone product often precipitates from the reaction mixture. If not, pour the mixture into cold water to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone derivative.
Reactivity of the Amino Group and Cyclization
The ortho-amino group is a powerful director in the synthesis of N-heterocycles. Through intramolecular reactions, it can readily form fused ring systems, most notably quinolines and their derivatives, which are prevalent in pharmaceuticals.[1]
Diagram: Intramolecular Cyclization to Quinolines
Caption: General pathway for quinoline synthesis.
This cyclization, often part of named reactions like the Friedländer synthesis, typically involves the reaction of the ortho-amino ketone with a compound containing a reactive methylene group adjacent to a carbonyl. The initial condensation is followed by a cyclizing dehydration to form the stable aromatic quinoline ring system.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate safety precautions.
Table 3: GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H302 | Harmful if swallowed | [2][3] |
| H317 | May cause an allergic skin reaction | [2] |
Protocol: Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[2][8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10]
-
Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][9]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1][10] Protect from light.[1]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for proper disposal.[9]
Conclusion
This compound is a chemical of significant strategic importance in organic synthesis. Its bifunctional nature provides a platform for constructing complex molecular architectures, particularly heterocyclic systems that are central to drug discovery and materials science. A solid grasp of its synthesis, reactivity, and handling protocols, as detailed in this guide, is essential for any researcher aiming to leverage its full synthetic potential.
References
- 1. This compound|CAS 1196-28-7 [benchchem.com]
- 2. This compound | C9H11NO | CID 294651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound|lookchem [lookchem.com]
- 5. P-aminopropiophenone [sitem.herts.ac.uk]
- 6. Human Metabolome Database: Showing metabocard for 2-Aminopropiophenone (HMDB0245024) [hmdb.ca]
- 7. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-(2-Aminophenyl)propan-1-one (CAS 1196-28-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently shown that the successful application of a chemical building block hinges on a deep, nuanced understanding of its properties, synthesis, and reactivity. 1-(2-Aminophenyl)propan-1-one, also known as 2'-aminopropiophenone, is a molecule of significant interest, standing at the crossroads of fundamental organic synthesis and applied medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic aromatic amine and an electrophilic ketone, makes it a uniquely versatile precursor for a variety of complex heterocyclic structures. This guide is designed to move beyond a simple recitation of facts, providing a field-proven perspective on the causality behind experimental choices and offering self-validating protocols. It is structured to empower researchers to not only utilize this compound effectively but also to innovate upon its application with a solid, authoritative grounding in its core chemistry.
Core Molecular Characteristics
This compound is a valuable intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles that form the backbone of many pharmacologically active molecules.[1] Its utility is derived from the ortho-relationship of a primary amine and a propionyl group on a benzene ring.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for planning reactions, purification, and for safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 1196-28-7 | [2] |
| Molecular Formula | C₉H₁₁NO | [2] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Boiling Point | 266.9 °C at 760 mmHg | |
| Flash Point | 115.2 °C | |
| Density | 1.067 g/cm³ | |
| Appearance | Dark yellow to dark brown liquid or solid | |
| InChI Key | ISWMPZKCFGUBPJ-UHFFFAOYSA-N | [1] |
Synthesis Methodologies: A Practical Approach
The synthesis of this compound can be approached through several routes. The most direct method, Friedel-Crafts acylation of aniline, is complicated by the amine group's interaction with the Lewis acid catalyst, which deactivates the ring and can lead to N-acylation.[3] Therefore, more reliable and higher-yielding syntheses typically involve either the acylation of a protected aniline followed by deprotection, or the reduction of a nitro-precursor. The latter is often preferred for its clean conversion and readily available starting materials.
Workflow for Synthesis via Nitro-Group Reduction
This protocol represents a robust and scalable method for producing high-purity this compound. The causality behind this choice is the high efficiency and chemoselectivity of reducing an aromatic nitro group in the presence of a ketone using reagents like tin(II) chloride or iron in acidic media.[4]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reduction of 1-(2-Nitrophenyl)propan-1-one
This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through standard analytical techniques.
Materials:
-
1-(2-Nitrophenyl)propan-1-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(2-nitrophenyl)propan-1-one (1 equivalent) in ethanol.
-
To this solution, add tin(II) chloride dihydrate (3-4 equivalents).
-
Carefully add concentrated hydrochloric acid (4-5 equivalents) dropwise. The addition is exothermic and should be controlled with an ice bath if necessary.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction progress by TLC until the starting material is fully consumed (usually 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8-9. This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if required.
Analytical Characterization
Thorough characterization is critical to confirm the identity and purity of the synthesized compound before its use in subsequent reactions. The combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural fingerprint.
Spectroscopic Data Summary
| Technique | Expected Peaks / Characteristics | Reference(s) |
| ¹H NMR | Aromatic protons (~6.5-8.0 ppm), NH₂ protons (broad singlet), methylene protons (-CH₂-) adjacent to carbonyl, and terminal methyl protons (-CH₃). The aromatic region will show splitting patterns characteristic of an ortho-substituted benzene ring. | [1][3] |
| ¹³C NMR | Carbonyl carbon (downfield, >190 ppm), aromatic carbons (in the 110-150 ppm region), and aliphatic carbons for the ethyl group. | [3] |
| FT-IR (cm⁻¹) | Two distinct N-H stretching bands for the primary amine (3300-3500 cm⁻¹), a strong C=O stretching band for the ketone (around 1680-1700 cm⁻¹). | [3] |
| Mass Spec (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight (149.19 g/mol ). Characteristic fragmentation patterns include the loss of the ethyl group. | [2] |
Core Reactivity and Application in Heterocyclic Synthesis
The true value of this compound for drug development professionals lies in its utility as a precursor to quinoline derivatives. The Friedländer annulation is a powerful and direct method for this transformation.[5][6]
The Friedländer Synthesis: Mechanism and Rationale
The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[6] The reaction can be catalyzed by either acid or base. The mechanism generally proceeds via an initial aldol condensation followed by cyclization and dehydration, or formation of a Schiff base followed by an intramolecular aldol-type reaction.[6] This one-pot reaction is highly convergent and allows for the rapid construction of substituted quinoline rings, which are privileged scaffolds in medicinal chemistry.[4]
Caption: Simplified mechanism of the Friedländer quinoline synthesis.
Detailed Experimental Protocol: Friedländer Synthesis of a Tricyclic Quinoline
This protocol demonstrates the practical application of this compound in a microwave-assisted Friedländer synthesis, a modern and efficient approach that significantly reduces reaction times.[7]
Materials:
-
This compound (1 equivalent)
-
Cyclopentanone (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (10 mol%)
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a microwave reaction vial, combine this compound (1 equivalent), cyclopentanone (1.2 equivalents), and p-toluenesulfonic acid monohydrate (10 mol%).
-
Add toluene as the solvent to achieve a suitable concentration.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 160 °C) for a short duration (e.g., 5-15 minutes). Monitor for completion by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the contents with ethyl acetate and wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the pure quinoline derivative.
Safety, Handling, and Disposal
As with any laboratory chemical, prudent handling of this compound is paramount. The following guidelines are based on aggregated GHS data and standard laboratory safety practices.[8]
Hazard Identification and Personal Protective Equipment (PPE)
Based on ECHA C&L Inventory data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[3]
-
H317: May cause an allergic skin reaction (Skin Sensitisation, Category 1)[3]
Mandatory PPE:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7]
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Disposal
-
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[1]
-
Packaging that contains residues of or is contaminated with the substance should be treated as chemical waste.[1]
-
Do not discharge into drains or the environment.
Conclusion
This compound is more than just a catalog chemical; it is a potent synthetic tool. Its value is fully realized when its synthesis is mastered, its reactivity is understood, and its applications are executed with precision. The protocols and insights provided in this guide are designed to be a starting point for experienced researchers. The true potential of this molecule will be unlocked through creative adaptation of these methods to construct novel, biologically active compounds that can address the ongoing challenges in drug discovery and development.
References
- 1. Laboratory waste | Staff Portal [staff.ki.se]
- 2. This compound | C9H11NO | CID 294651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|CAS 1196-28-7 [benchchem.com]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Chemicals [inano.medarbejdere.au.dk]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
1-(2-Aminophenyl)propan-1-one molecular structure
An In-Depth Technical Guide to the Molecular Structure of 1-(2-Aminophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as o-aminopropiophenone, is a key organic compound featuring a distinct molecular architecture that makes it a valuable precursor in various synthetic applications. Its structure, which incorporates both an aromatic amine and a ketone functional group on the same phenyl ring, provides a versatile platform for constructing more complex molecules.[1] This guide offers a comprehensive examination of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. As a Senior Application Scientist, the intent is not merely to present data, but to provide a causal understanding behind the experimental choices and analytical interpretations that are fundamental to leveraging this molecule in research and development, particularly within the pharmaceutical industry.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical characteristics. This compound is registered under CAS Number 1196-28-7.[1][2][3] Its molecular formula is C₉H₁₁NO, corresponding to a molecular weight of approximately 149.19 g/mol .[1][2][3]
The molecule's structure is characterized by a propan-1-one group attached to a benzene ring at position 1, and an amino group at the ortho (position 2) position. This ortho-relationship between the amine and the ketone group is crucial as it influences the molecule's reactivity, electronic properties, and potential for intramolecular interactions.
Diagram: 2D Structure of this compound
Caption: 2D chemical structure of this compound.
A summary of its key physicochemical properties is presented below. These parameters are critical for predicting its behavior in various solvents, its potential to cross biological membranes, and for designing appropriate reaction and purification conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [2][3] |
| Molecular Weight | 149.19 g/mol | [2][3] |
| CAS Number | 1196-28-7 | [2][3] |
| Boiling Point | 266.9 °C at 760 mmHg | [2] |
| Density | 1.067 g/cm³ | [2] |
| LogP (octanol/water) | 2.1 - 2.44 | [2][3] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process where the choice of pathway is dictated by starting material availability, desired purity, and scalability. A common and effective route involves a Grignard reagent-mediated reaction.[1]
Conceptual Rationale: The Grignard reaction is a powerful tool for carbon-carbon bond formation. In this context, an organomagnesium halide (Grignard reagent) acts as a nucleophile, attacking an electrophilic carbon. The synthesis of a ketone like this compound can be achieved by reacting a nitrile with a Grignard reagent, followed by hydrolysis. This approach is often preferred over Friedel-Crafts acylation of aniline directly, as the amino group can coordinate with the Lewis acid catalyst, deactivating the ring and leading to poor yields or undesired side reactions.[1]
Diagram: Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Grignard Synthesis
This protocol is a self-validating system; successful progression to each subsequent step is contingent on the proper execution of the previous one.
-
Reagent Preparation (Inert Atmosphere):
-
Action: To a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Causality: Anhydrous conditions are critical as Grignard reagents react violently with water. The iodine crystal helps to activate the magnesium surface. An inert atmosphere (nitrogen or argon) prevents the Grignard reagent from reacting with atmospheric oxygen or moisture.
-
-
Formation of Grignard Reagent:
-
Action: Slowly add a solution of ethyl bromide in anhydrous ether to the magnesium suspension. Maintain a gentle reflux by controlling the addition rate. The disappearance of the magnesium and formation of a cloudy grey solution indicates the formation of ethylmagnesium bromide.
-
Causality: The reaction is exothermic. Slow addition prevents an uncontrolled reaction. Refluxing ensures the reaction goes to completion.
-
-
Nucleophilic Addition:
-
Action: Cool the Grignard solution in an ice bath. Slowly add a solution of 2-aminobenzonitrile in anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature for several hours.
-
Causality: THF is often used to dissolve the starting nitrile and improve solubility. The reaction proceeds via nucleophilic attack of the ethyl group from the Grignard reagent on the electrophilic carbon of the nitrile group, forming an iminomagnesium complex intermediate.
-
-
Hydrolysis and Product Formation:
-
Action: Carefully pour the reaction mixture over a mixture of ice and dilute hydrochloric acid. Stir until all solids dissolve.
-
Causality: The acidic workup hydrolyzes the imine intermediate to the corresponding ketone. The acid also protonates the amino group, forming the ammonium salt which is soluble in the aqueous layer, and neutralizes any unreacted Grignard reagent.
-
-
Isolation and Purification:
-
Action: Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) to deprotonate the amino group, making the product less water-soluble. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Causality: Basification is necessary to recover the neutral amine product into the organic phase. Column chromatography separates the desired product from starting materials and byproducts based on polarity, yielding the pure compound.
-
Spectroscopic Characterization and Structural Elucidation
Confirming the molecular structure of the synthesized product is paramount. A combination of spectroscopic techniques provides unambiguous evidence for the connectivity and chemical environment of each atom.
Diagram: Analytical Workflow for Structural Confirmation
Caption: Integrated analytical workflow for structural verification.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.
-
N-H Stretching: A primary amine (NH₂) gives rise to two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric vibrations.[1]
-
C=O Stretching: The ketone carbonyl group produces a strong, sharp absorption. For aromatic ketones, this band typically appears in the range of 1680-1700 cm⁻¹.[1][4] The conjugation with the phenyl ring lowers the frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹).
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H Asymmetric Stretch | ~3450 | Medium |
| N-H Symmetric Stretch | ~3350 | Medium |
| C-H Aromatic Stretch | >3000 | Medium-Weak |
| C-H Aliphatic Stretch | <3000 | Medium |
| C=O Ketone Stretch | ~1685 | Strong |
| N-H Bending (Scissoring) | ~1620 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments.[1]
-
Aromatic Protons (4H): These will appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern will lead to a complex multiplet.
-
Amino Protons (2H): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.
-
Methylene Protons (-CH₂-): A quartet, resulting from coupling to the three protons of the adjacent methyl group. Expected around δ 2.8-3.2 ppm.
-
Methyl Protons (-CH₃): A triplet, resulting from coupling to the two protons of the adjacent methylene group. Expected around δ 1.0-1.3 ppm.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
-
Carbonyl Carbon (C=O): The most downfield signal, typically > δ 190 ppm.
-
Aromatic Carbons (6C): Multiple signals in the δ 110-150 ppm range.
-
Aliphatic Carbons (2C): The methylene (-CH₂-) and methyl (-CH₃) carbons will appear in the upfield region, typically < δ 40 ppm.
-
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass and elemental formula of the compound.[1] Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion, [M+H]⁺.
| Ion | Calculated Monoisotopic Mass (Da) |
| [C₉H₁₁NO]+ (M⁺) | 149.0841 |
| [C₉H₁₂NO]+ ([M+H]⁺) | 150.0913 |
| [C₉H₁₁NNaO]+ ([M+Na]⁺) | 172.0733 |
The fragmentation pattern in mass spectrometry can also provide structural information. A common fragmentation is the alpha-cleavage next to the carbonyl group, which would result in the loss of an ethyl radical (•CH₂CH₃) to form a characteristic acylium ion.
Chemical Reactivity and Applications in Drug Development
The unique arrangement of the amine and ketone functionalities makes this compound a highly versatile synthetic intermediate.[1] Its reactivity can be directed at either functional group or can involve both in intramolecular cyclization reactions.
-
Reactivity of the Carbonyl Group: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2-aminophenyl)propan-1-ol, using reducing agents like sodium borohydride.[1] It can also undergo condensation reactions with various nucleophiles.[1]
-
Reactivity of the Amino Group: The nucleophilic amino group can be acylated, alkylated, or used as a handle for further functionalization, a common strategy in prodrug design to modify a drug's physicochemical properties.[5]
-
Intramolecular Reactions: The ortho-positioning of the two groups is particularly powerful for the synthesis of nitrogen-containing heterocycles, such as quinolines and benzodiazepines.[1] These scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of pharmacologically active agents. The ability to efficiently construct these complex ring systems from a relatively simple starting material underscores the value of this compound.
Given its utility as a building block for bioactive heterocycles, this compound is of significant interest to drug development professionals. It serves as a key starting material for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery campaigns.
Conclusion
This compound is more than a simple organic molecule; it is a carefully arranged set of functional groups that provides a gateway to significant molecular complexity. A thorough understanding of its synthesis, the causal relationships in its analytical characterization, and its inherent chemical reactivity is essential for any researcher aiming to exploit its potential. From confirming its structure through a multi-pronged spectroscopic approach to utilizing it as a foundational piece in the construction of pharmacologically relevant scaffolds, this compound represents a cornerstone intermediate for innovation in organic synthesis and medicinal chemistry.
References
1-(2-Aminophenyl)propan-1-one synthesis pathways
An In-Depth Technical Guide to the Synthesis of 1-(2-Aminophenyl)propan-1-one
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound, also known as 2-aminopropiophenone, is a highly versatile bifunctional molecule that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring both a reactive ketone and an aromatic amine in an ortho-relationship, makes it an ideal precursor for the construction of a wide array of pharmacologically active heterocyclic scaffolds, such as quinolines and other nitrogen-containing heterocycles.[1] The strategic value of this compound lies in its ability to undergo a diverse range of chemical transformations, enabling the efficient assembly of complex molecular architectures that are central to the development of new therapeutics and agrochemicals.[1]
This guide provides an in-depth exploration of the primary synthetic pathways to this compound, tailored for researchers, chemists, and drug development professionals. We will dissect the mechanistic underpinnings of each route, offer detailed experimental protocols, and present a comparative analysis to inform strategic synthetic planning.
Pathway 1: The Friedel-Crafts Acylation Approach via N-Protection
The Friedel-Crafts acylation is a cornerstone of C-C bond formation for synthesizing aryl ketones. However, the direct acylation of aniline presents a significant challenge: the basic amino group readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and rendering the aromatic ring less susceptible to electrophilic attack.[2] To circumvent this, a protecting group strategy is the most robust and widely adopted solution.
The Causality of N-Acetylation
The most common approach involves the temporary protection of the amino group as an acetanilide. This transformation serves two critical functions:
-
Mitigation of Lewis Acid Deactivation : The amide nitrogen in acetanilide is significantly less basic than the amine nitrogen in aniline, preventing the formation of a stable deactivating complex with the Lewis acid catalyst.
-
Directing Effects : The acetamido group is an ortho-, para-directing group, which guides the incoming acyl group to the desired positions on the aromatic ring.
The overall workflow involves three key stages: protection of aniline, Friedel-Crafts acylation, and subsequent deprotection to reveal the target molecule.
Figure 1: Workflow for the N-Protection Friedel-Crafts Acylation Pathway.
Experimental Protocol: Friedel-Crafts Acylation of Acetanilide
This protocol is a representative synthesis based on established chemical principles.
Step 1: Protection - Synthesis of Acetanilide
-
In a 500 mL flask, add aniline (0.1 mol) to 100 mL of water.
-
Add concentrated hydrochloric acid (0.1 mol) and stir until the aniline dissolves completely.
-
Prepare a solution of sodium acetate trihydrate (0.15 mol) in 50 mL of water.
-
Cool the aniline hydrochloride solution in an ice bath and add acetic anhydride (0.12 mol) dropwise with vigorous stirring.
-
Immediately after the addition of acetic anhydride, add the sodium acetate solution in one portion.
-
Stir the mixture for 15 minutes. The acetanilide will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from hot water to yield pure acetanilide.
Step 2: Friedel-Crafts Acylation
-
To a flame-dried 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) (0.25 mol) and 100 mL of a suitable solvent such as nitrobenzene.
-
Cool the suspension in an ice bath and slowly add propanoyl chloride (0.12 mol) dropwise with stirring.
-
Add acetanilide (0.1 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, heat the mixture to 60-70°C for 2-3 hours until the evolution of HCl gas ceases.
-
Cool the reaction mixture and pour it carefully onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
The product, a mixture of ortho- and para-isomers, will separate. The desired ortho-isomer can be separated from the para-isomer based on differences in solubility or by column chromatography.
Step 3: Deprotection - Acid Hydrolysis
-
Take the separated N-(2-propanoylphenyl)acetamide isomer (0.05 mol) in a 250 mL flask.
-
Add 100 mL of 70% sulfuric acid or 5M hydrochloric acid.
-
Heat the mixture under reflux for 1-2 hours until a clear solution is obtained.
-
Cool the solution and carefully neutralize it with a sodium hydroxide or sodium carbonate solution until the free amine precipitates.
-
Collect the crude this compound by filtration, wash with water, and purify by recrystallization or column chromatography.[3]
Pathway 2: Grignard Reaction with 2-Aminobenzonitrile
An elegant and efficient alternative route involves the use of organometallic reagents. Specifically, the reaction of 2-aminobenzonitrile with ethylmagnesium bromide provides a direct pathway to the target ketone after a hydrolysis workup.[1] This method is particularly valuable as it avoids the multi-step protection/deprotection sequence inherent to the Friedel-Crafts approach.
Mechanistic Rationale
The core of this reaction is the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group. This forms a magnesium salt of a ketimine intermediate. The subsequent aqueous acidic workup hydrolyzes this imine to the corresponding ketone. The ortho-amino group typically does not interfere significantly, although it will be deprotonated by the Grignard reagent, requiring the use of at least two equivalents of the organometallic species.
Figure 2: Synthesis via Grignard Reaction with a Nitrile Precursor.
Experimental Protocol: Grignard Synthesis
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (0.12 mol).
-
Add 50 mL of anhydrous tetrahydrofuran (THF).
-
Add a solution of ethyl bromide (0.11 mol) in 50 mL of anhydrous THF dropwise to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, cool the solution to 0°C.
-
Dissolve 2-aminobenzonitrile (0.05 mol) in 100 mL of anhydrous THF and add it dropwise to the Grignard solution.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture in an ice bath and quench it by slowly adding a saturated aqueous solution of ammonium chloride, followed by 2M HCl until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain this compound.[3]
Pathway 3: Reduction of 1-(2-Nitrophenyl)propan-1-one
A common strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro compound. This pathway involves the initial synthesis of 1-(2-nitrophenyl)propan-1-one, followed by the selective reduction of the nitro group.
Synthesis and Selective Reduction
The precursor, 1-(2-nitrophenyl)propan-1-one, can be readily synthesized via the Friedel-Crafts acylation of nitrobenzene with propanoyl chloride. The subsequent reduction of the nitro group must be performed under conditions that do not affect the ketone functionality.
Several methods are effective for this selective reduction:
-
Catalytic Hydrogenation : Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method.[1]
-
Chemical Reduction : Reagents like sodium dithionite (Na₂S₂O₄) in a basic medium or tin(II) chloride (SnCl₂) in acidic conditions are classic and reliable choices.[4]
Figure 3: Synthesis via Reduction of a Nitro Precursor.
Experimental Protocol: Reduction with Sodium Dithionite
-
In a 500 mL round-bottom flask, suspend 1-(2-nitrophenyl)propan-1-one (0.05 mol) in a mixture of 100 mL of water and 50 mL of methanol.
-
Prepare a solution of sodium dithionite (0.17 mol) and sodium carbonate (0.1 mol) in 150 mL of water.
-
Heat the suspension of the nitro compound to 60-70°C and add the sodium dithionite solution dropwise with vigorous stirring.
-
Maintain the temperature and continue stirring for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Extract the mixture with dichloromethane or ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product via recrystallization from an appropriate solvent (e.g., ethanol-water) or column chromatography.[3][4]
Alternative Methodological Considerations: The Houben-Hoesch Reaction
For broader context, the Houben-Hoesch reaction represents another classical method for synthesizing aryl ketones, particularly relevant for electron-rich arenes like aniline derivatives.[5][6] This reaction involves condensing a nitrile (e.g., propanenitrile) with the aromatic compound in the presence of a Lewis acid and HCl.[5] The reaction proceeds through an electrophilic attack on the ring by an activated nitrile-Lewis acid complex, forming a ketimine intermediate that is subsequently hydrolyzed to the ketone.[5][6] While less common for this specific target compared to the previously detailed methods, it remains a powerful tool in the synthetic chemist's arsenal for related structures.
Comparative Analysis of Synthesis Pathways
The choice of synthetic route depends on factors such as starting material availability, scalability, cost, and the desired purity of the final product.
| Pathway | Starting Materials | Key Advantages | Key Disadvantages | Typical Yields |
| Friedel-Crafts Acylation | Aniline, Propanoyl Chloride | Well-established, uses common reagents. | Multi-step (protection/deprotection), formation of para-isomer, harsh conditions. | 50-70% (overall) |
| Grignard Reaction | 2-Aminobenzonitrile, Ethyl Bromide | Direct, high atom economy, avoids protection steps. | Requires anhydrous conditions, sensitive to moisture, needs excess Grignard reagent. | 60-80% |
| Nitro Reduction | Nitrobenzene, Propanoyl Chloride | Reliable, high-yielding reduction step. | Friedel-Crafts on a deactivated ring can be low-yielding; handling of nitro compounds. | 65-85% (from nitrophenone) |
Conclusion
The synthesis of this compound can be successfully achieved through several strategic pathways. The traditional Friedel-Crafts acylation via an acetanilide intermediate is a robust, albeit multi-step, method. For a more direct and efficient route, the Grignard reaction with 2-aminobenzonitrile offers significant advantages, provided that stringent anhydrous conditions are maintained. Finally, the reduction of a 2-nitrophenyl precursor is a highly effective and often high-yielding alternative. The optimal choice will ultimately be dictated by the specific constraints and objectives of the research or development program. Each method underscores fundamental principles of organic synthesis, providing chemists with a versatile toolkit for accessing this valuable molecular building block.
References
- 1. This compound|CAS 1196-28-7 [benchchem.com]
- 2. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]
- 5. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry-online.com [chemistry-online.com]
Introduction: A Bifunctional Scaffold for Complex Synthesis
An In-Depth Technical Guide to the Reactivity Profile of 1-(2-Aminophenyl)propan-1-one
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the successful construction of complex molecular architectures. This compound (also known as o-aminopropiophenone) emerges as a particularly valuable building block due to the unique ortho-positioning of its two key functional groups: an aromatic amine and a propionyl ketone.[1][2] This arrangement facilitates a profile of reactivity dominated by intramolecular interactions, making it a powerful precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmacologically active molecules.[1]
This guide provides an in-depth analysis of the reactivity of this compound, moving beyond a simple catalog of reactions to explain the underlying chemical principles that govern its transformations. We will explore the distinct reactivity of each functional group and, more importantly, the synergistic reactions that leverage their proximity to construct complex ring systems. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile intermediate.
Physicochemical & Spectroscopic Profile
A molecule's physical and spectroscopic properties are foundational to its handling, characterization, and reactivity. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1196-28-7 | [1][3][4] |
| Molecular Formula | C₉H₁₁NO | [1][3][4] |
| Molecular Weight | 149.19 g/mol | [1][3][4] |
| IUPAC Name | This compound | [4] |
| Boiling Point | 266.9°C at 760 mmHg | [3] |
| Flash Point | 115.2°C | [3] |
| Density | 1.067 g/cm³ | [3] |
Spectroscopic Characterization: Structural confirmation relies heavily on spectroscopic methods. In the ¹H NMR spectrum, the aromatic protons typically appear in the downfield region (approx. 6.5-8.0 ppm).[1] The distinct signals for the ethyl group protons (a quartet and a triplet) and the exchangeable amine protons provide unambiguous structural verification. ¹³C NMR spectroscopy further confirms the carbon skeleton, with characteristic shifts for the carbonyl carbon and the aromatic carbons. Two-dimensional NMR techniques like COSY and HSQC can be employed to definitively assign proton and carbon signals.[1]
Synthesis of the Core Scaffold
The efficient synthesis of this compound is a critical first step for its utilization. Several reliable methods have been established, primarily focused on forming the C-C bond of the ketone or revealing the amine functionality.
-
Grignard Reagent Pathway : A highly efficient route involves the reaction of 2-aminobenzonitrile with an ethyl Grignard reagent, such as ethylmagnesium bromide. The reaction is followed by acidic hydrolysis to yield the final product.[1] This method is valued for its directness in constructing the propionyl side chain.
-
Reduction of a Nitro Precursor : The synthesis can also be achieved by reducing the nitro group of 1-(2-nitrophenyl)propan-1-one.[1] This is a common strategy in multi-step syntheses where the nitro group serves as a directing group or a masked amine. Standard reduction conditions, such as tin in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C), are typically employed.[5]
-
Friedel-Crafts Acylation : Direct Friedel-Crafts acylation of aniline is often problematic due to the Lewis acid catalyst coordinating with the basic amino group, deactivating the ring. A more controlled approach involves using a protected aniline (e.g., an anilide), performing the acylation, and subsequently removing the protecting group to reveal the amine.
The Core Reactivity Profile: A Tale of Two Functional Groups
The reactivity of this compound is dictated by the interplay between its nucleophilic amino group and its electrophilic carbonyl carbon. While each group can react independently, its true synthetic power lies in reactions that involve both.
Reactions Involving the Carbonyl Group
The propionyl group's carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles.
-
Reductive Transformations : The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2-aminophenyl)propan-1-ol.[1] This is typically achieved with mild reducing agents like sodium borohydride (NaBH₄) to avoid affecting other parts of the molecule. More powerful reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can also be used.[1]
-
Condensation Reactions : The carbonyl group undergoes condensation with primary amines to form imines (Schiff bases).[1] This reaction is often the initial step in intramolecular cyclization pathways, such as the Friedländer synthesis.[6]
Reactions Involving the Amino Group
The amino group is a nucleophilic center, though its reactivity is somewhat attenuated by the electron-withdrawing effect of the ortho-acyl group.[2]
-
N-Alkylation and N-Acylation : The amino group can be alkylated or acylated. However, the proximity of the bulky propionyl group can introduce steric hindrance, potentially leading to slower reaction rates compared to an unhindered aniline.[2]
-
Nucleophilic Role in Cyclization : The most significant role of the amino group is as an intramolecular nucleophile. Its proximity to the carbonyl group (and intermediates formed from it) is the key to forming heterocyclic rings.
Synergistic Reactivity: The Gateway to Heterocycles
The most powerful application of this compound is in intramolecular cyclization reactions, where both the amino and carbonyl groups participate to form fused ring systems. The Friedländer annulation is the quintessential example of this synergy.
The Friedländer Annulation: A Cornerstone of Quinoline Synthesis
The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (a carbon adjacent to a carbonyl) to produce a quinoline.[2][6] this compound contains both the amino and ketone functionalities, but it typically reacts with a second carbonyl-containing molecule. The reaction can be catalyzed by either acid or base.[6][7]
Mechanism Causality: Two primary mechanisms are proposed.[6]
-
Aldol-First Pathway : The reaction begins with a base- or acid-catalyzed aldol condensation between the α-methylene compound and the ketone of this compound. The resulting aldol adduct dehydrates to form an α,β-unsaturated carbonyl intermediate. The intramolecular reaction then occurs, where the ortho-amino group attacks the carbonyl carbon, followed by cyclization and a final dehydration step to form the aromatic quinoline ring.[6][7]
-
Schiff Base-First Pathway : Alternatively, the amino group can first condense with the second carbonyl compound to form a Schiff base (imine). This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline product.[6]
The choice of catalyst and reaction conditions can influence which pathway predominates and can be crucial for controlling regioselectivity when using unsymmetrical ketones.[7]
Experimental Protocol: Representative Friedländer Synthesis
This protocol is a representative example based on the condensation of an o-aminoaryl ketone with a methylene-containing compound. It should be adapted and optimized for specific substrates.
Objective: To synthesize a substituted quinoline derivative via Friedländer annulation.
Materials:
-
This compound (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 eq)
-
Catalyst (e.g., p-Toluenesulfonic acid or Piperidine) (0.1 eq)
-
Solvent (e.g., Toluene or Ethanol)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chosen solvent.
-
Reagent Addition: Begin stirring the solution and add the 1,3-dicarbonyl compound (1.1 eq) followed by the catalyst (0.1 eq).
-
Reaction: Heat the mixture to reflux. The optimal temperature and reaction time will depend on the specific substrates and catalyst used. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified quinoline product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Self-Validation: The success of the protocol is validated by the complete consumption of the starting materials (monitored by TLC) and the isolation of the desired product with a clean spectroscopic profile matching the expected quinoline structure.
Applications in Drug Discovery
The synthetic utility of this compound directly translates to its importance in drug discovery. The quinoline core, readily accessible through the Friedländer synthesis, is a privileged scaffold found in a wide array of therapeutic agents, including antimalarials, antibacterials, and kinase inhibitors. The ability to easily generate substituted quinolines from this building block allows for the rapid creation of compound libraries for high-throughput screening.[8] Its role as a versatile intermediate enables the exploration of novel chemical space in the search for new therapeutic leads.[1][9][10]
Safety and Handling
As a research chemical, this compound requires careful handling.
-
Hazards: It is classified as harmful if swallowed and may cause an allergic skin reaction.[4]
-
Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1] All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at room temperature.[1]
Conclusion
This compound is more than just a simple aromatic ketone. Its true chemical value is unlocked by the strategic placement of an amino group ortho to the propionyl side chain. This unique bifunctional arrangement creates a powerful platform for intramolecular reactions, most notably the Friedländer annulation, providing a direct and efficient route to quinolines and other valuable nitrogen-containing heterocycles. For the medicinal chemist and the process researcher, a thorough understanding of its reactivity profile—from simple functional group transformations to complex cyclizations—is essential for leveraging its full potential in the synthesis of novel and impactful molecules.
References
- 1. This compound|CAS 1196-28-7 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | C9H11NO | CID 294651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. physicsforums.com [physicsforums.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Drug Discovery Services - Provid Pharmaceuticals [provid.com]
- 9. Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-(2-Aminophenyl)propan-1-one: A Versatile Precursor for the Synthesis of Bioactive Heterocycles
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Aminophenyl)propan-1-one, also known as 2'-aminopropiophenone, is a bifunctional organic compound that has emerged as a highly valuable and versatile building block in synthetic and medicinal chemistry.[1] Its structure, featuring an aromatic amine and a ketone functional group in an ortho relationship, provides a unique platform for the construction of a diverse array of complex heterocyclic scaffolds. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound as a strategic starting material for nitrogen-containing heterocycles, which are foundational cores in many pharmaceuticals and agrochemicals.[1] We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols for the synthesis of prominent heterocyclic systems like quinolines and benzodiazepines, and discuss the practical considerations that are crucial for successful laboratory execution.
Core Compound Analysis: this compound
Overview and Strategic Importance
The synthetic utility of this compound stems from the strategic placement of its two reactive centers: a nucleophilic amino group (-NH₂) and an electrophilic carbonyl group (C=O) on a stable phenyl ring. This ortho arrangement is the key to its role as a precursor for intramolecular cyclization reactions, allowing for the efficient assembly of fused heterocyclic systems. The propionyl side chain further provides a reactive α-methylene group, which is instrumental in classical condensation reactions. Its importance is underscored by its application in synthesizing quinolines, benzodiazepines, indoles, and other pharmacologically relevant scaffolds.[1][2]
Physicochemical Properties
A comprehensive understanding of a starting material's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 1196-28-7 | [1][4] |
| Molecular Formula | C₉H₁₁NO | [1][3] |
| Molecular Weight | 149.19 g/mol | [1][3] |
| Appearance | Not specified, typically a solid | |
| Boiling Point | 266.9 °C at 760 mmHg | [4] |
| Flash Point | 115.2 °C | [4] |
| Density | 1.067 g/cm³ | [4] |
| SMILES | CCC(=O)C1=CC=CC=C1N | [3][5] |
| InChIKey | ISWMPZKCFGUBPJ-UHFFFAOYSA-N | [3][5] |
Synthesis of the Starting Material
The preparation of this compound is a critical first step. A common and efficient pathway involves a Grignard reagent-mediated reaction starting from 2-aminobenzonitrile, followed by acidic hydrolysis.[1]
Workflow: Grignard Synthesis of this compound
Caption: Grignard synthesis pathway for this compound.
An alternative approach involves the Friedel-Crafts acylation of aniline. However, this method is complicated by the fact that the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the basic amino group, deactivating the ring towards electrophilic substitution.[1] This challenge necessitates the use of a protecting group for the amine, such as an acetyl group, which is later removed after the acylation step.
Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a powerful and direct method for constructing the quinoline scaffold. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a -CH₂- group adjacent to a carbonyl).[6] this compound is an ideal substrate for this reaction, as it contains both the 2-aminoaryl ketone moiety and the required α-methylene group within the same molecule, enabling a self-condensation reaction.
Mechanistic Pathway
The reaction is typically catalyzed by an acid or a base. The mechanism proceeds via an initial aldol condensation between two molecules of the starting material, followed by an intramolecular cyclization (condensation) and subsequent dehydration to form the aromatic quinoline ring.
Workflow: Friedländer Synthesis of a Quinolone Derivative
Caption: Mechanistic flow of the Friedländer synthesis using this compound.
Experimental Protocol: Synthesis of 2-Ethyl-4-methylquinoline
This protocol describes a typical acid-catalyzed Friedländer condensation. While many variations exist, this provides a foundational procedure.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[6]
-
Ethanol or appropriate solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring. The use of acid catalysis can overcome issues seen in base-catalyzed procedures and drive the reaction to completion.[6]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 2-ethyl-4-methylquinoline.
Synthesis of 1,4-Benzodiazepines
1,4-Benzodiazepines are a critical class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties.[7][8] The synthesis of the benzodiazepine core often starts from 2-aminoaryl ketones.[7][8] While 2-aminobenzophenones are the most common precursors, this compound serves as a valuable analogue for creating derivatives with different substitution patterns. The core synthesis involves reacting the 2-aminoaryl ketone with an α-amino acid or its derivative, followed by cyclization.
General Synthetic Strategy
The formation of the seven-membered diazepine ring typically involves two key steps:
-
Amide Formation: The amino group of the this compound is first acylated with a protected α-amino acid (e.g., N-Boc-glycine) using a coupling agent.
-
Deprotection and Cyclization: The protecting group is removed, and the newly freed amino group undergoes an intramolecular condensation with the ketone carbonyl to form the imine bond within the seven-membered ring.
Workflow: Synthesis of a 1,4-Benzodiazepine Derivative
Caption: Two-step pathway for the synthesis of a 1,4-benzodiazepine scaffold.
Experimental Protocol: Synthesis of a 5-Propionyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivative
Part A: Amide Formation
-
Activation: In an ice bath, dissolve N-Boc-glycine (1.1 eq) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane (DCM).
-
Coupling: To this solution, add this compound (1.0 eq) dissolved in DCM. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Filter the reaction to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude N-protected intermediate. Purify by column chromatography if necessary.
Part B: Deprotection and Cyclization
-
Deprotection: Dissolve the purified intermediate from Part A in DCM and add trifluoroacetic acid (TFA) (5-10 eq). Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.
-
Neutralization: Remove the TFA and solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ to neutralize any remaining acid. Dry and concentrate.
-
Cyclization: Dissolve the resulting amino-ketone in glacial acetic acid and heat at reflux for 4-8 hours. The acetic acid acts as both a solvent and a catalyst for the cyclodehydration.
-
Isolation: Cool the reaction mixture and pour it into ice water. Neutralize with a base (e.g., NH₄OH) to precipitate the product. Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure benzodiazepine derivative.
Pathways to Indole Scaffolds
The indole nucleus is another "privileged structure" in medicinal chemistry.[9] While direct, one-pot indole syntheses from this compound are less common than classical methods like the Fischer or Reissert syntheses, it can serve as a key intermediate in multi-step routes. One plausible strategy involves a furan recyclization reaction, a modification of the Reissert indole synthesis.[10]
Conceptual Strategy: Furan Recyclization Approach
This approach treats the furan ring as a synthetic equivalent of a 1,4-dicarbonyl compound.[10] The synthesis would conceptually involve:
-
Modification: Transformation of the propionyl side chain of this compound into a suitable furan-containing intermediate.
-
Recyclization: Acid-catalyzed ring-opening of the furan to generate a 1,4-dicarbonyl intermediate, which then undergoes intramolecular condensation with the aniline nitrogen (a modified Paal-Knorr reaction) to form the indole's pyrrole ring.
Workflow: Conceptual Indole Synthesis via Furan Recyclization
Caption: Conceptual pathway for indole synthesis using a furan recyclization strategy.
Conclusion and Future Outlook
This compound is a powerful and economically viable starting material for constructing a variety of nitrogen-containing heterocycles. Its bifunctional nature allows for elegant and efficient synthetic strategies, most notably the Friedländer annulation for quinolines and multi-step condensations for benzodiazepines. The true value of this building block lies in its ability to introduce specific substitution patterns (ethyl and methyl groups in the case of quinoline self-condensation) directly into the heterocyclic core, providing a rapid route to analogues for structure-activity relationship (SAR) studies in drug discovery.
Future research will likely focus on expanding the scope of reactions utilizing this precursor, including the development of novel catalytic systems (e.g., transition-metal catalysis) for C-H activation or asymmetric transformations to access chiral heterocyclic scaffolds. As the demand for novel, drug-like molecules continues to grow, versatile and strategically functionalized building blocks like this compound will remain indispensable tools for the modern synthetic chemist.
References
- 1. This compound|CAS 1196-28-7 [benchchem.com]
- 2. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H11NO | CID 294651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 6. du.edu.eg [du.edu.eg]
- 7. researchgate.net [researchgate.net]
- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 9. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Introduction: Unlocking the Potential of a Versatile Scaffold
An In-Depth Technical Guide to the Biological Activity Screening of 1-(2-Aminophenyl)propan-1-one
This compound, also known as 2'-aminopropiophenone, is a deceptively simple organic molecule featuring a phenyl ring substituted with both an amino group and a propanone group.[1][2] This specific arrangement of functional groups—a primary aromatic amine and a ketone—makes it a highly versatile precursor in medicinal chemistry and organic synthesis.[3] The true potential of this scaffold lies not in the parent molecule itself, but in the vast library of derivatives that can be generated from its reactive sites. The ortho-amino ketone moiety is a classic building block for synthesizing nitrogen-containing heterocycles like quinolines, while the ketone's carbonyl group readily participates in condensation reactions to form larger structures such as chalcones.[3]
Given that these resulting molecular classes (chalcones, quinolines, and other aminoketone derivatives) are well-documented to possess a wide spectrum of biological activities, a systematic screening of this compound and its derivatives is a logical and promising strategy for novel drug discovery. This guide, intended for researchers and drug development professionals, outlines a comprehensive, tiered approach to screening this compound class, focusing on three primary areas of high therapeutic potential: anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and emphasize robust data interpretation.
Section 1: Rationale for Screening - A Chemically-Informed Hypothesis
The decision to screen a compound class should be hypothesis-driven. The structural features of this compound derivatives suggest a high probability of interaction with biological targets relevant to major diseases.
-
Anticancer Potential: The aminophenyl moiety is a key feature in many established and experimental anticancer agents.[4][5] Derivatives such as chalcones ((E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one), formed by reacting the parent ketone with benzaldehydes, are known to exhibit significant cytotoxic and antimitotic activity.[3][6][7] Furthermore, the core structure is present in compounds that induce apoptosis and modulate critical cell signaling pathways like mTOR.[4][8] Therefore, screening against a panel of cancer cell lines is a primary objective.
-
Antimicrobial Activity: The β-aminoketone structure, which can be derived from this scaffold, is a known pharmacophore in compounds with antibacterial properties.[9] The synthesis of imines and other heterocyclic derivatives from the aminoketone core can yield molecules effective against both Gram-positive and Gram-negative bacteria.[10][11][12] The increasing crisis of antibiotic resistance necessitates the exploration of novel chemical scaffolds like this for new antimicrobial agents.[13][14]
-
Anti-inflammatory Effects: Phenylpropanoids, a broader class to which this scaffold belongs, are recognized for their anti-inflammatory properties.[15][16] Compounds with this structural backbone can modulate key inflammatory pathways, such as the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and regulate the production of pro-inflammatory cytokines like TNF-α and various interleukins.[15][17][18] This makes the scaffold a prime candidate for developing novel treatments for inflammatory disorders.
Section 2: A Tiered Strategy for Efficient Screening
A successful screening campaign maximizes information while conserving resources. We advocate for a tiered approach, beginning with broad primary assays to identify "hits," followed by more complex secondary and mechanistic assays to validate and characterize these hits.
Caption: A tiered workflow for biological activity screening.
Section 3: Core Experimental Protocols
The following protocols are designed to be self-validating by incorporating necessary controls and clear endpoints.
Anticancer Activity Screening
3.1.1 Primary Assay: Cell Viability (MTT/MTS)
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the tetrazolium salt (MTT or MTS) into a colored formazan product, the absorbance of which is proportional to the number of living cells.
-
Rationale: It is a robust, high-throughput method to quickly assess the general cytotoxicity of a compound against a panel of cancer cell lines (e.g., MCF-7 [breast], DU-145 [prostate], HT-29 [colon][4][8], A549 [lung]) and a non-cancerous control line (e.g., HEK293) to assess selectivity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO, typically <0.5%) used to dissolve the compound.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Untreated Control: Cells in medium only.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours. If using MTT, the medium must be removed and 100 µL of DMSO added to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
3.1.2 Secondary Assay: Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, allowing for their differentiation.
-
Rationale: To determine if the observed cytotoxicity from the primary screen is due to programmed cell death (apoptosis), a more desirable mechanism for anticancer drugs, rather than necrosis.
Step-by-Step Protocol:
-
Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells immediately by flow cytometry. The results will differentiate four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Caption: Simplified signaling pathways leading to apoptosis.
Antimicrobial Activity Screening
3.2.1 Primary Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Rationale: It is the gold standard for quantitative antimicrobial susceptibility testing, providing a specific concentration value (MIC) that is more informative than qualitative methods like disk diffusion.[10] A panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), should be used.[9][12]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls:
-
Growth Control: Wells with broth and inoculum only.
-
Sterility Control: Wells with broth only.
-
Positive Control: A known antibiotic (e.g., Ampicillin, Gentamicin).[13]
-
Vehicle Control: Inoculum with the highest concentration of the compound's solvent.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A resazurin-based indicator can be added to aid visualization.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Derivative A | 8 | 64 | >128 |
| Derivative B | 4 | 32 | 64 |
| Ampicillin | 0.5 | 8 | >128 |
| Gentamicin | 0.25 | 1 | 4 |
Anti-inflammatory Activity Screening
3.3.1 Primary Assay: Nitric Oxide (NO) Inhibition in Macrophages
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO) via the iNOS enzyme. NO production can be indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Rationale: This cell-based assay provides a functional measure of a compound's ability to suppress a key inflammatory response in a relevant immune cell type. It serves as an excellent primary screen for potential anti-inflammatory agents.[15]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Controls:
-
Negative Control: Untreated cells.
-
Positive Control: Cells treated with LPS only.
-
Drug Control: Cells treated with a known iNOS inhibitor (e.g., L-NAME) plus LPS.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of supernatant from each well to a new plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes.
-
Add 50 µL of NED solution (Griess Reagent B) and incubate for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to quantify nitrite levels.
-
Parallel Viability Test: Perform a concurrent MTT or MTS assay on the same plate to ensure that the observed reduction in NO is not due to cytotoxicity.
Conclusion
The this compound scaffold represents a rich starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries that are ripe for biological evaluation. The tiered screening strategy outlined in this guide—progressing from high-throughput primary assays to detailed mechanistic studies—provides a robust and efficient framework for identifying and validating lead compounds with potential anticancer, antimicrobial, or anti-inflammatory activity. By adhering to rigorous, self-validating protocols and focusing on a hypothesis-driven approach, researchers can systematically unlock the therapeutic potential hidden within this versatile chemical class.
References
- 1. This compound | C9H11NO | CID 294651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound|CAS 1196-28-7 [benchchem.com]
- 4. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride | 2097937-25-0 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 12. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. brieflands.com [brieflands.com]
- 15. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Bioactive Compounds as Inhibitors of Inflammation, Oxidative Stress and Metabolic Dysfunctions via Regulation of Cellular Redox Balance and Histone Acetylation State - PMC [pmc.ncbi.nlm.nih.gov]
- 18. significant anti-inflammatory properties: Topics by Science.gov [science.gov]
An In-depth Technical Guide to the Safe Handling of 1-(2-Aminophenyl)propan-1-one
This guide provides a comprehensive overview of the safety and handling considerations for 1-(2-Aminophenyl)propan-1-one, a versatile synthetic intermediate. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the responsible and safe use of this compound in a laboratory setting.
Compound Profile and Chemical Properties
This compound, also known as 2'-aminopropiophenone, is an aromatic aminoketone with the molecular formula C₉H₁₁NO.[1] Its structure, featuring both a primary aromatic amine and a ketone functional group, makes it a valuable precursor in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[2]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1196-28-7 | PubChem[1] |
| Molecular Formula | C₉H₁₁NO | PubChem[1] |
| Molecular Weight | 149.19 g/mol | PubChem[1] |
| Appearance | Not explicitly stated, likely a solid or oil | General chemical knowledge |
| Boiling Point | 266.9 °C at 760 mmHg | LookChem |
| Flash Point | 115.2 °C | LookChem |
| Density | 1.067 g/cm³ | LookChem |
Hazard Identification and GHS Classification
According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
Signal Word: Warning
Hazard Pictograms:
This classification underscores the primary hazards associated with this compound: acute oral toxicity and the potential for skin sensitization upon contact.[1]
Toxicological Profile and Risk Assessment
Given the structural similarities, it is prudent to assume that this compound may exhibit a similar toxicological profile. The presence of the amino group on the phenyl ring is the likely driver of this toxicity.
Routes of Exposure:
-
Ingestion: Harmful if swallowed, as indicated by the H302 classification.[1]
-
Dermal Contact: May cause an allergic skin reaction.[1] Aromatic amines are often readily absorbed through the skin.
-
Inhalation: While not classified as an inhalation hazard, inhalation of dust or vapors should be avoided.
-
Eye Contact: May cause irritation.
The following diagram illustrates the logical flow of a risk assessment when handling this compound.
Caption: Risk assessment workflow for this compound.
Safe Handling and Storage
Engineering Controls
-
All handling of this compound, including weighing and transfers, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile gloves that are resistant to chemical permeation. Always inspect gloves for tears or holes before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin and Body Protection: A flame-resistant lab coat should be worn at all times. Ensure that the lab coat is fully buttoned and the sleeves are down. Do not wear shorts or open-toed shoes in the laboratory.
Administrative Controls
-
Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound.
-
Never work alone. Ensure that at least one other person is aware of the work being conducted.
-
Do not eat, drink, or apply cosmetics in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
-
Store separately from strong oxidizing agents and other incompatible materials.
Reactivity and Incompatibility
-
Strong Oxidizing Agents: As an aromatic amine, this compound can react vigorously with strong oxidizing agents.
-
Acids: The amino group can be protonated by strong acids in exothermic reactions.
-
Thermal Decomposition: Upon heating, this compound may decompose to produce toxic fumes, including carbon oxides and nitrogen oxides.
Safe Handling Protocol: A Practical Example
The following protocol outlines the safe handling of this compound during a typical synthetic procedure, such as a condensation reaction.
Objective: To safely transfer and react this compound in a laboratory setting.
Materials:
-
This compound
-
Reaction solvent (e.g., ethanol)
-
Other reactants
-
Appropriate glassware
-
Stir plate and stir bar
-
Spatula
-
Weighing paper
-
Beaker for waste
Procedure:
-
Preparation:
-
Don all required PPE: nitrile gloves, safety goggles, and a lab coat.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents and place them in the fume hood.
-
Set up the reaction glassware in the fume hood.
-
-
Weighing and Transfer:
-
Tare a clean, dry piece of weighing paper on a balance inside the fume hood.
-
Carefully weigh the required amount of this compound onto the weighing paper using a clean spatula.
-
Carefully add the weighed compound to the reaction vessel.
-
Use a small amount of the reaction solvent to rinse any residual compound from the weighing paper into the reaction vessel.
-
-
Reaction:
-
Add the solvent and other reactants to the reaction vessel as per the experimental procedure.
-
Begin stirring the reaction mixture.
-
If heating is required, use a heating mantle with a temperature controller. Do not use an open flame.
-
-
Work-up and Waste Disposal:
-
Follow the specific work-up procedure for the reaction.
-
All waste materials, including used weighing paper, contaminated gloves, and solvent waste, must be disposed of in a properly labeled hazardous waste container.
-
-
Decontamination:
-
Clean all glassware and equipment used with an appropriate solvent.
-
Wipe down the work surface in the fume hood with a suitable decontaminating solution.
-
The following diagram illustrates the workflow for this safe handling protocol.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In Case of Skin Contact
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
While flushing, remove any contaminated clothing.
-
Wash the affected area with soap and water.
-
Seek immediate medical attention, especially if a rash or irritation develops, as this may indicate an allergic reaction.
In Case of Eye Contact
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Ingestion
-
Do NOT induce vomiting.
-
If the person is conscious and able to swallow, rinse their mouth with water.
-
Seek immediate medical attention. Provide the medical team with the name of the compound and, if possible, the Safety Data Sheet.
In Case of Inhalation
-
Move the affected person to fresh air.
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
In Case of a Spill
-
Evacuate the immediate area.
-
If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety department.
-
For small spills, wear appropriate PPE and absorb the material with an inert absorbent, such as vermiculite or sand.
-
Place the absorbed material in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
Conclusion
This compound is a valuable chemical intermediate, but it must be handled with care due to its potential for acute oral toxicity and skin sensitization. By understanding its hazards, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can work with this compound safely and effectively. Adherence to the guidelines outlined in this document is essential for minimizing risk and ensuring a safe laboratory environment.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinolines from 1-(2-Aminophenyl)propan-1-one
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of substituted quinolines, utilizing 1-(2-aminophenyl)propan-1-one as a key starting material. Primarily focusing on the versatile Friedländer annulation, this document offers an in-depth exploration of reaction mechanisms, a comparative analysis of various catalytic systems, and step-by-step methodologies suitable for researchers in organic synthesis, medicinal chemistry, and drug development. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline moiety, a fusion of a benzene and a pyridine ring, is a privileged heterocyclic scaffold that forms the core of a vast number of natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[3][4][5] Notable drugs such as chloroquine (antimalarial) and topotecan (anticancer) underscore the therapeutic importance of this structural motif.[1][2]
The synthesis of highly functionalized quinolines is, therefore, a cornerstone of modern medicinal chemistry.[3] The Friedländer synthesis, first reported in 1882, remains one of the most direct and versatile methods for constructing the quinoline ring system.[6][7][8] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[9][10] The use of this compound as the 2-aminoaryl ketone component allows for the synthesis of quinolines with substituents at the 2, 3, and 4-positions, offering a gateway to a diverse chemical space for drug discovery and materials science.[11][12]
Mechanistic Insights: The Friedländer Annulation Pathway
The Friedländer synthesis can proceed through two primary mechanistic pathways, the course of which is often dictated by the reaction conditions, particularly the nature of the catalyst (acidic or basic).[7][9] Understanding these pathways is crucial for optimizing reaction conditions and predicting potential side products.
Under acidic catalysis , the reaction is believed to initiate with the formation of a Schiff base (imine) between the amino group of this compound and the carbonyl of the α-methylene coupling partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic quinoline ring.[9]
Under basic catalysis , the reaction typically commences with an intermolecular aldol condensation between the two carbonyl-containing reactants.[13] The resulting aldol adduct then undergoes an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the carbonyl group, followed by dehydration to furnish the final quinoline product.[6][9]
Caption: Mechanistic pathways of the Friedländer quinoline synthesis.
Experimental Protocols
The choice of catalyst and reaction conditions significantly impacts the efficiency, regioselectivity, and substrate scope of the Friedländer synthesis.[6][14] Below are detailed protocols for several robust methods, including traditional acid catalysis, modern Lewis acid catalysis, and solvent-free conditions.
Protocol 1: Classical Acid-Catalyzed Synthesis
This protocol utilizes a strong Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), a common and effective catalyst for this transformation.[7][15]
Materials:
-
This compound
-
Ethyl acetoacetate (or other suitable α-methylene ketone)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ethanol, absolute
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol, 1 eq.) in absolute ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.2 mmol, 1.2 eq.).
-
Add p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%) to the mixture.
-
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[9]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Solvent-Free Synthesis
Solvent-free reactions are environmentally advantageous and can often lead to shorter reaction times and higher yields.[16] Tin(II) chloride dihydrate (SnCl₂·2H₂O) is an effective and inexpensive Lewis acid catalyst for this transformation.[16]
Materials:
-
This compound
-
Dimethyl 1,3-acetonedicarboxylate (or other suitable α-methylene ketone)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Water
-
Ethyl acetate
Procedure:
-
In a clean, dry mortar, grind this compound (1.0 mmol, 1 eq.), dimethyl 1,3-acetonedicarboxylate (1.1 mmol, 1.1 eq.), and SnCl₂·2H₂O (0.2 mmol, 20 mol%).
-
Transfer the resulting powder to a round-bottom flask.
-
Heat the mixture at 80 °C with stirring for 30-60 minutes. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.[16]
Protocol 3: Heterogeneous Catalysis Using Zeolites
The use of solid acid catalysts like Hβ zeolite offers advantages in terms of catalyst recovery and reusability, aligning with green chemistry principles.[11]
Materials:
-
This compound
-
Cyclohexane-1,3-dione (or other suitable cyclic β-diketone)
-
Hβ Zeolite catalyst
-
Dichloromethane (DCM)
Procedure:
-
Combine this compound (1.0 mmol, 1 eq.), cyclohexane-1,3-dione (1.2 mmol, 1.2 eq.), and activated Hβ Zeolite (100 mg) in a sealed reaction vessel.
-
Heat the solvent-free mixture at 120 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and add dichloromethane (15 mL).
-
Filter the mixture to remove the zeolite catalyst. The catalyst can be washed with DCM, dried, and reactivated for future use.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel.[11]
Comparative Overview of Synthetic Methodologies
| Parameter | Protocol 1: Acid-Catalyzed | Protocol 2: Lewis Acid (Solvent-Free) | Protocol 3: Heterogeneous (Zeolite) |
| Catalyst | p-TsOH·H₂O[15] | SnCl₂·2H₂O[16] | Hβ Zeolite[11] |
| Solvent | Ethanol[9] | None[16] | None[11] |
| Temperature | Reflux (approx. 78 °C)[9] | 80 °C[16] | 120 °C[11] |
| Reaction Time | 4-6 hours | 30-60 minutes | 2-4 hours |
| Work-up | Neutralization, Extraction | Extraction | Filtration, Extraction |
| Advantages | Simple, common reagents | Fast, environmentally friendly | Catalyst is recyclable |
| Disadvantages | Use of solvent, longer time | Requires grinding of solids | Higher temperature required |
Purification and Characterization
Purification Strategies
Purification of quinoline derivatives often involves standard techniques like recrystallization or column chromatography. However, a common challenge arises from the basic nature of the quinoline nitrogen, which can lead to product streaking or decomposition on acidic silica gel.[17]
To mitigate these issues:
-
Basified Silica Gel: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine or ammonia solution, then pack the column as usual. This neutralizes the acidic sites on the silica.
-
Alumina Chromatography: Neutral or basic alumina can be an effective alternative stationary phase for purifying basic compounds.
-
Recrystallization: When applicable, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is an excellent method for obtaining highly pure crystalline products.
Spectroscopic Characterization
The synthesized quinoline derivatives should be unambiguously characterized using a suite of spectroscopic techniques.[18][19][20]
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Aromatic protons on the quinoline core typically appear in the range of δ 7.0-9.0 ppm. The chemical shifts and coupling patterns of the substituents will confirm the final structure.
-
¹³C NMR: The aromatic carbons of the quinoline ring resonate in the δ 120-150 ppm region. The carbonyl and aliphatic carbons will appear in their characteristic regions.
-
-
Infrared (IR) Spectroscopy:
-
Look for characteristic C=N and C=C stretching vibrations of the aromatic quinoline system in the 1620-1450 cm⁻¹ region.
-
The presence or absence of N-H (from the starting amine, ~3300-3500 cm⁻¹) and C=O stretches (from both starting materials, ~1650-1750 cm⁻¹) will confirm the completion of the reaction.[21]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate molecular weight of the parent ion [M+H]⁺.
-
Workflow and Logic Visualization
The following diagram illustrates the general workflow from starting materials to the final, characterized product.
Caption: General experimental workflow for quinoline synthesis.
Conclusion
The synthesis of quinolines from this compound via the Friedländer annulation is a robust and highly adaptable method. By carefully selecting the catalyst and reaction conditions, researchers can efficiently access a wide array of substituted quinolines. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and chemical research to confidently and successfully synthesize these valuable heterocyclic compounds.
References
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Friedlaender Synthesis [organic-chemistry.org]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Friedländer Synthesis: A Versatile Route to Bioactive Quinolines Using 1-(2-Aminophenyl)propan-1-one
Application Note & Protocol Guide
Introduction: The Enduring Relevance of the Friedländer Synthesis in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] Among the classical methods for constructing this privileged heterocycle, the Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile strategies.[3][4] The reaction facilitates the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group, typically under acid or base catalysis, to yield highly substituted quinolines.[3][5]
This guide provides an in-depth exploration of the Friedländer synthesis with a specific focus on the utility of 1-(2-Aminophenyl)propan-1-one (also known as 2'-aminopropiophenone) as a key building block. We will delve into the mechanistic underpinnings of the reaction, present detailed, field-proven protocols for its execution under various catalytic conditions, and discuss its applications in the synthesis of diverse quinoline libraries for drug development and scientific research.
Mechanistic Overview: A Tale of Two Pathways
The Friedländer synthesis is generally understood to proceed through one of two primary mechanistic pathways, the preferred route often being dictated by the specific reactants and reaction conditions (acidic vs. basic catalysis).[5][6] Both pathways converge on a critical cyclization and dehydration sequence to form the aromatic quinoline ring.
-
The Aldol-First Pathway: Under many conditions, the reaction is believed to initiate with an intermolecular aldol condensation between the α-methylene compound (acting as the enolate or enol) and the carbonyl group of this compound. This is typically the rate-limiting step.[6] The resulting aldol adduct then undergoes a rapid intramolecular cyclization, where the amino group attacks the newly formed carbonyl or its precursor. A final dehydration step aromatizes the dihydropyridine intermediate to furnish the stable quinoline product.
-
The Schiff Base-First Pathway: Alternatively, the reaction can commence with the formation of a Schiff base (an imine) between the primary amino group of this compound and the carbonyl of the α-methylene partner.[6] Following tautomerization to the corresponding enamine, an intramolecular aldol-type reaction occurs, leading to a cyclized intermediate that subsequently eliminates a molecule of water to yield the final quinoline.
The choice between these pathways is a subject of mechanistic studies, but the overall transformation reliably converts the two acyclic precursors into the bicyclic quinoline system.
Diagram 1: Generalized Reaction Scheme
Caption: General scheme of the Friedländer synthesis.
Experimental Protocols: From Classical to Modern Approaches
The versatility of the Friedländer synthesis is highlighted by the wide range of effective catalytic systems. The choice of catalyst and conditions can significantly impact reaction time, yield, and in some cases, regioselectivity. Here, we provide detailed protocols for acid-catalyzed, base-catalyzed, and Lewis acid-catalyzed methodologies, which can be adapted for various α-methylene carbonyl partners reacting with this compound.
Protocol 1: Classical Acid-Catalyzed Synthesis of a 2,3,4-Trisubstituted Quinoline
This protocol describes a general procedure for the synthesis of a polysubstituted quinoline using a Brønsted acid catalyst, which is effective for promoting the condensation and subsequent cyclodehydration.
Materials:
-
This compound (1.0 mmol, 149.2 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg, 152 µL)
-
Concentrated Hydrochloric Acid (HCl, 3-4 drops) or p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 19.0 mg)
-
Ethanol (10 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
To this solution, add the α-methylene carbonyl compound, ethyl acetoacetate (1.2 mmol).
-
Carefully add the acid catalyst (e.g., 3-4 drops of concentrated HCl).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting materials indicates reaction completion.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure substituted quinoline.
Diagram 2: Experimental Workflow for Acid-Catalyzed Synthesis
Caption: Workflow for a typical acid-catalyzed Friedländer synthesis.
Protocol 2: Base-Catalyzed Synthesis using Potassium Hydroxide
Base-catalyzed conditions are also highly effective, particularly for simple ketones. This protocol provides a general method using potassium hydroxide.
Materials:
-
This compound (1.0 mmol, 149.2 mg)
-
Acetone (or another simple ketone, e.g., cyclohexanone) (5-10 equivalents)
-
Potassium hydroxide (KOH) (2.0 mmol, 112.2 mg)
-
Ethanol (15 mL)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and potassium hydroxide (2.0 mmol) in ethanol (15 mL).
-
Add the ketone (e.g., acetone, 5-10 mmol) to the solution.
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.
Protocol 3: Modern Approaches - Lewis Acid Catalysis
Recent advancements have introduced a variety of milder and more efficient catalysts, including Lewis acids.[6] This protocol outlines a general procedure using a Lewis acid like Ferric Chloride.[7]
Materials:
-
This compound (1.0 mmol, 149.2 mg)
-
Acetylacetone (1.2 mmol, 120.1 mg, 122 µL)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O) (0.1 mmol, 27.0 mg, 10 mol%)
-
Ethanol (15 mL)
-
Water
Procedure:
-
Dissolve this compound (1.0 mmol) and acetylacetone (1.2 mmol) in ethanol (15 mL) in a round-bottom flask at room temperature.
-
Add the catalytic amount of ferric chloride hexahydrate (10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress using TLC. The reaction is often complete within a few hours.
-
Upon completion, pour the reaction mixture into cold water (30 mL).
-
Proceed with a standard aqueous workup as described in Protocol 1 (neutralization, extraction, drying, and purification).
Data Presentation: Catalyst and Condition Comparison
The efficiency of the Friedländer synthesis is highly dependent on the chosen catalytic system. The following table summarizes representative data from the literature for the synthesis of various quinolines from 2-aminoaryl ketones, illustrating the impact of different catalysts and conditions on reaction yields.
| 2-Aminoaryl Ketone | α-Methylene Compound | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ (10) | EtOH/H₂O (1:1) | 60 | - | High | [2] |
| 2-Aminoacetophenone | Acetylacetone | FeCl₃·6H₂O (10) | Ethanol | RT | - | High | [7] |
| 2-Aminobenzophenone | Acetone | p-TsOH (20) | None | 120 (MW) | 0.25 | 92 | [8] |
| 2-Aminobenzophenone | Acetylacetone | Iodine (20) | None | 100 | 0.5 | 96 | [8] |
| 2-Aminobenzophenone | Ethyl acetoacetate | Neodymium(III) nitrate | None | 80 | 1 | 94 | [8] |
Applications in Drug Development and Research
The ability to rapidly generate diverse, polysubstituted quinolines makes the Friedländer synthesis an invaluable tool for medicinal chemists. By varying both the 2-aminoaryl ketone and the α-methylene partner, vast libraries of novel compounds can be synthesized and screened for biological activity.
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity by inhibiting key cellular targets like tyrosine kinases and topoisomerases.[2]
-
Antimalarial Drugs: The quinoline core is the pharmacophore of classic antimalarial drugs like chloroquine. The Friedländer synthesis allows for the creation of new analogues to combat drug-resistant malaria strains.[2]
-
Antibacterial Agents: The quinoline scaffold is present in several classes of antibiotics. This synthesis provides a route to novel derivatives with potential activity against a range of bacterial pathogens.[2]
Diagram 3: Role in Drug Discovery Pipeline
Caption: Friedländer synthesis as an engine for generating compound libraries.
Conclusion and Future Outlook
The Friedländer synthesis, particularly utilizing versatile precursors like this compound, continues to be a highly relevant and powerful reaction in organic and medicinal chemistry. While classical methods often required harsh conditions, modern innovations in catalysis—including the use of Lewis acids, ionic liquids, and nanocatalysts—have made the reaction more efficient, milder, and environmentally benign.[9] For researchers in drug development, the ability to predictably and efficiently construct complex quinoline cores from simple starting materials ensures that the Friedländer synthesis will remain a go-to strategy for the foreseeable future.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. benchchem.com [benchchem.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grignard Reagent-Mediated Synthesis of 1-(2-Aminophenyl)propan-1-one
Abstract
This document provides a comprehensive technical guide for the synthesis of 1-(2-Aminophenyl)propan-1-one, a valuable building block in medicinal chemistry and organic synthesis.[1] The protocol details a robust and efficient Grignard reagent-mediated pathway, starting from 2-aminobenzonitrile and ethylmagnesium bromide.[1] This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure successful and reproducible synthesis.
Introduction
This compound is a key synthetic intermediate characterized by the presence of both an aromatic amine and a ketone functional group.[1][2] This bifunctionality makes it a versatile precursor for the synthesis of various heterocyclic structures and pharmacologically active molecules, including quinolines and other nitrogen-containing heterocycles that are common scaffolds in pharmaceuticals.[1] The Grignard reaction offers a direct and efficient method for the formation of the carbon-carbon bond necessary to construct the propanone side chain on the aminophenyl ring.[1]
The core of this synthesis involves the nucleophilic addition of an ethyl Grignard reagent to the electrophilic carbon of the nitrile group in 2-aminobenzonitrile.[3][4] Subsequent hydrolysis of the intermediate imine anion yields the desired ketone.[4][5][6] A critical consideration in this synthesis is the presence of the primary amine on the starting material. The acidic proton of the amine can react with the highly basic Grignard reagent in an acid-base reaction, quenching the reagent and reducing the yield.[7][8] While protecting the amine group is a common strategy in Grignard reactions,[7][8][9][10] this protocol is optimized to proceed without a protection step by carefully controlling the stoichiometry of the Grignard reagent. An excess of the Grignard reagent is used, with one equivalent consumed in the deprotonation of the amine and the subsequent equivalents participating in the desired nucleophilic addition to the nitrile.
Reaction Mechanism and Workflow
The synthesis proceeds in two main stages: the Grignard addition to the nitrile, followed by acidic workup and hydrolysis.
Part 1: Grignard Reaction
The ethylmagnesium bromide, a potent nucleophile, attacks the electrophilic carbon of the nitrile group in 2-aminobenzonitrile. This addition breaks the pi bond of the nitrile, forming a carbon-carbon single bond and resulting in a negatively charged iminium intermediate.[6]
Part 2: Hydrolysis
The intermediate imine is then hydrolyzed with aqueous acid to produce the final ketone product.[3][6]
Reaction Mechanism Overview
Caption: Grignard reaction mechanism for the synthesis of this compound.
Experimental Protocol
Safety First: Grignard reagents are highly reactive, flammable, and moisture-sensitive.[11][12][13][14] All procedures must be conducted in a well-ventilated fume hood, and all glassware must be thoroughly dried to prevent quenching of the reagent.[11][12] Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves, must be worn at all times.[12][13]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 2-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 5.91 g (50 mmol) | ≥98% |
| Magnesium Turnings | Mg | 24.31 | 3.65 g (150 mmol) | ≥99.5% |
| Bromoethane | C₂H₅Br | 108.97 | 16.34 g (150 mmol) | ≥98% |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | ~50 mL | 3 M Aqueous |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Aqueous |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | Reagent Grade |
| Hexanes | C₆H₁₄ | 86.18 | For chromatography | Reagent Grade |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (250 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and purification
-
Column for chromatography
Step-by-Step Procedure
Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and an inlet for inert gas. Flame-dry all glassware under vacuum or oven-dry and assemble while hot, allowing it to cool under a stream of inert gas.[12] This is crucial to remove any adsorbed water.[11]
-
Magnesium Activation: Place the magnesium turnings in the flask. Briefly warm the flask with a heat gun under a flow of inert gas to further ensure dryness and activate the magnesium surface. A small crystal of iodine can be added to initiate the reaction, indicated by the disappearance of the brown color.[15][16]
-
Grignard Formation: Add 50 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromoethane in 100 mL of anhydrous diethyl ether.
-
Initiation and Reaction: Add a small portion (~10 mL) of the bromoethane solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a cloudy appearance.[15] If the reaction does not start, gentle warming may be necessary.[11] Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process, so an ice-water bath should be kept on hand to control the reaction rate if it becomes too vigorous.[11][12]
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting solution of ethylmagnesium bromide will be grayish and slightly cloudy.
Part B: Reaction with 2-Aminobenzonitrile
-
Substrate Addition: Prepare a solution of 2-aminobenzonitrile in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the freshly prepared Grignard reagent via the dropping funnel over 30 minutes. A vigorous reaction will occur as the Grignard reagent reacts with the amine proton and adds to the nitrile. Maintain a gentle reflux by controlling the addition rate and cooling with an ice bath if necessary.
-
Reaction Time: After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then gently reflux for an additional 1 hour to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 100 mL of 3 M hydrochloric acid dropwise to quench the excess Grignard reagent and hydrolyze the imine intermediate. This is a highly exothermic step, and hydrogen gas may be evolved.[17] Ensure adequate cooling and venting.
-
Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[18]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[18]
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure this compound.[18]
Experimental Workflow Diagram
References
- 1. This compound|CAS 1196-28-7 [benchchem.com]
- 2. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 3. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. quora.com [quora.com]
- 12. dchas.org [dchas.org]
- 13. acs.org [acs.org]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. d.web.umkc.edu [d.web.umkc.edu]
- 16. bohr.winthrop.edu [bohr.winthrop.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of 1-(2-Aminophenyl)propan-1-one in the Synthesis of Novel 1,4-Benzodiazepine Scaffolds
An Application Note for Researchers and Drug Development Professionals
Abstract
Benzodiazepines are a cornerstone class of therapeutic agents targeting the central nervous system (CNS), widely prescribed for conditions like anxiety, insomnia, and seizures.[1] The foundational chemistry, pioneered by Leo Sternbach, often utilizes 2-aminobenzophenone derivatives as key precursors for constructing the characteristic fused benzene and diazepine ring system.[2][3] This document provides a detailed technical guide on the application of a specific precursor, 1-(2-aminophenyl)propan-1-one, in the synthesis of novel 1,4-benzodiazepine analogues. We will explore the underlying chemical principles, provide a detailed, field-proven protocol, and discuss the necessary analytical methods for process validation and structural elucidation, grounded in established safety practices.
Introduction: The Role of Precursors in Benzodiazepine Chemistry
The versatility of the benzodiazepine scaffold stems from the ability to modify its structure at various positions, leading to a wide spectrum of pharmacological profiles. The synthesis of these compounds is a mature field, yet the exploration of new derivatives continues to be a significant area of research. A crucial starting material in many classical and modern synthetic routes is the 2-aminobenzophenone core.[4] These molecules contain both an aromatic amine and a ketone, the two functional groups essential for the subsequent cyclization reactions that form the seven-membered diazepine ring.[5]
This compound (CAS 1196-28-7) is a valuable building block within this class.[6][7] Unlike the more common 2-aminobenzophenone which features a second phenyl ring, this propiophenone derivative allows for the introduction of an ethyl group at the C5-position of the resulting benzodiazepine. This structural modification offers a pathway to novel analogues with potentially unique pharmacokinetic and pharmacodynamic properties.
This guide will detail a representative synthesis based on the foundational Sternbach methodology, illustrating the conversion of this compound into a 5-ethyl-1,4-benzodiazepine-2-one derivative.
The Core Directive: The Sternbach Approach to Benzodiazepine Synthesis
The classical synthesis of the 1,4-benzodiazepine core involves a two-step sequence starting from a 2-aminobenzophenone derivative.[8]
-
Acylation: The primary amino group of the precursor is first acylated, typically with a haloacetyl chloride (e.g., chloroacetyl chloride). This step introduces the first two carbon atoms and the first nitrogen atom of the future diazepine ring.
-
Cyclization: The resulting N-(2-aroylphenyl)-haloacetamide is then treated with an ammonia source (often in a solvent like ethanol) to induce intramolecular cyclization. The ammonia displaces the halide, and the newly formed primary amine attacks the ketone's carbonyl carbon, forming the seven-membered diazepine ring via an imine intermediate.[9][10]
This robust and well-documented pathway forms the basis of the protocol described below.
Caption: General Synthetic Pathway for Benzodiazepine Formation.
Experimental Protocol: Synthesis of 5-Ethyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol provides a reproducible method for the synthesis of a novel benzodiazepine derivative from this compound.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound (>98%) | Round-bottom flasks (various sizes) |
| Chloroacetyl Chloride (>98%) | Magnetic stirrer with heating mantle |
| Toluene (Anhydrous) | Reflux condenser |
| Ethanol (Anhydrous) | Dropping funnel |
| Ammonia (7N solution in Methanol) | Ice bath |
| Ethyl Acetate (ACS Grade) | Rotary evaporator |
| Hexane (ACS Grade) | Thin Layer Chromatography (TLC) plates (Silica gel 60 F254) |
| Sodium Sulfate (Anhydrous) | Glass funnel and filter paper |
| Deionized Water | Standard laboratory glassware |
Step-by-Step Methodology
Step 1: Synthesis of N-(2-Propanoylphenyl)-2-chloroacetamide
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (10.0 g, 67.0 mmol) in anhydrous toluene (100 mL).
-
Cooling: Cool the solution to 5–10 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.
-
Reagent Addition: Prepare a solution of chloroacetyl chloride (5.8 mL, 73.7 mmol, 1.1 eq) in anhydrous toluene (20 mL). Add this solution dropwise to the cooled amine solution over 30 minutes, maintaining the internal temperature below 15 °C.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (Mobile phase: 3:1 Hexane/Ethyl Acetate). The starting material spot should diminish and a new, less polar product spot should appear.
-
Work-up: Once the reaction is complete, carefully quench the mixture by adding 50 mL of deionized water. Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Isolation: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-propanoylphenyl)-2-chloroacetamide, which can be used in the next step without further purification or recrystallized from an ethyl acetate/hexane mixture if desired.
Step 2: Cyclization to 5-Ethyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
Reaction Setup: Dissolve the crude chloroacetamide intermediate from the previous step in anhydrous ethanol (120 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reagent Addition: Add a 7N solution of ammonia in methanol (38 mL, 268 mmol, ~4 eq) to the flask. The use of a significant excess of ammonia is necessary to drive the reaction to completion.[10]
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 6-8 hours. The cyclization process requires thermal energy to proceed at a reasonable rate.
-
Monitoring: Monitor the disappearance of the intermediate via TLC (Mobile phase: 1:1 Hexane/Ethyl Acetate). The final benzodiazepine product will be more polar.
-
Isolation: After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) to remove any remaining ammonium salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Product: The crude product can be purified by recrystallization from ethyl acetate to yield the final 5-Ethyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one as a crystalline solid.
Caption: Experimental workflow for the two-step synthesis.
Process Validation and Analytical Characterization
Ensuring the successful synthesis and purity of the target compound is paramount. A multi-technique approach is required for validation.
| Parameter | Methodology | Expected Outcome/Rationale |
| Reaction Progress | Thin-Layer Chromatography (TLC) | Allows for rapid, qualitative assessment of the consumption of starting materials and formation of products.[12] |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Provides quantitative data on the purity of the final product, detecting any side products or unreacted starting materials.[13] |
| Purification | Recrystallization / Column Chromatography | Recrystallization is effective for removing minor impurities from a crystalline solid.[10] Column chromatography may be needed for difficult separations. |
| Identity Confirmation | Mass Spectrometry (MS) | Confirms the molecular weight of the intermediate and final product. |
| Structural Elucidation | Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Provides detailed information about the chemical structure, confirming the connectivity of atoms and the successful formation of the diazepine ring.[14] |
Common analytical methods for benzodiazepine analysis include chromatography (GC-MS, HPLC) and spectroscopy (NMR, UV-Vis).[12][14]
Safety and Handling
Adherence to strict safety protocols is mandatory. All operations should be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[15][16]
-
Reagent Handling:
-
This compound and related aminobenzophenones: Can cause skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and ensure adequate ventilation.[17][18]
-
Chloroacetyl Chloride: Is corrosive, a lachrymator, and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Solvents: Toluene and ethanol are flammable. Keep away from ignition sources.
-
-
Emergency Procedures: Ensure eyewash stations and safety showers are readily accessible.[19] In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.[15]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound serves as a highly effective precursor for the synthesis of novel 5-ethyl-1,4-benzodiazepine derivatives. The classic Sternbach acylation-cyclization sequence provides a reliable and scalable route to these compounds. By following the detailed protocols for synthesis, purification, and characterization outlined in this guide, researchers can confidently produce and validate new chemical entities for further investigation in drug development programs. The principles described herein are broadly applicable to other 2-aminobenzophenone analogues, forming a foundational methodology for the exploration of diverse benzodiazepine chemical space.
References
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. Leo Sternbach - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 5. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 1196-28-7 [benchchem.com]
- 7. This compound | C9H11NO | CID 294651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN104130201B - The preparation method of a kind of alprazolam intermediate benzodiazepine thioketones - Google Patents [patents.google.com]
- 10. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.no [fishersci.no]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
Application Notes: Synthesis of Indole Derivatives Using 1-(2-Aminophenyl)propan-1-one
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic structure containing a benzene ring fused to a pyrrole ring, stands as one of the most vital scaffolds in medicinal chemistry.[1] Its prevalence in nature is underscored by its presence in the essential amino acid tryptophan, neurotransmitters like serotonin, and a vast array of complex alkaloids with potent pharmacological activities.[2] In modern drug discovery, indole derivatives are foundational components of therapeutics targeting a wide spectrum of diseases, including cancer (e.g., vincristine), hypertension (e.g., reserpine), and neurodegenerative disorders.[1][3] The structural versatility and ability of the indole ring to engage with diverse biological targets make it a "privileged scaffold," continually inspiring the development of novel synthetic methodologies.[1][4]
1-(2-Aminophenyl)propan-1-one, also known as 2'-aminopropiophenone, is a highly valuable and versatile precursor for constructing substituted indole frameworks.[5] Its unique structure, featuring a nucleophilic aromatic amine ortho to a reactive ketone carbonyl group, provides an ideal intramolecular arrangement for cyclization reactions to form the indole's five-membered ring.[5] This guide details robust protocols for leveraging this key building block in the synthesis of 2-ethylindole derivatives, compounds of significant interest in pharmaceutical and materials science research.
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is critical for experimental success and safety.
| Property | Value | Reference |
| CAS Number | 1196-28-7 | [5][6] |
| Molecular Formula | C₉H₁₁NO | [5][7] |
| Molecular Weight | 149.19 g/mol | [5][7] |
| IUPAC Name | This compound | [7] |
| Appearance | (Varies) Typically a solid | |
| Solubility | Soluble in common organic solvents (e.g., EtOH, CH₂Cl₂, THF) | |
| Storage | Store in a sealed container under an inert atmosphere, protected from light, at room temperature. | [5] |
Safety Note: this compound is harmful if swallowed and may cause an allergic skin reaction.[7] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthetic Strategy: Acid-Catalyzed Intramolecular Cyclization
The most direct route to indole synthesis from this compound is through an acid-catalyzed intramolecular cyclization. This transformation is conceptually related to the Bischler-Möhlau indole synthesis, which involves the cyclization of an intermediate 2-arylaminoketone.[8][9] In our case, the precursor already contains both the amine and ketone functionalities, primed for ring formation.
The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic ortho-amino group then attacks this activated carbon, initiating the cyclization. Subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of an indolenine, which rapidly tautomerizes to the stable, aromatic indole product.
Visualizing the General Workflow
The following diagram illustrates the strategic conversion of the aminophenyl ketone precursor to the final indole product.
Caption: General workflow for 2-ethylindole synthesis.
Experimental Protocol: Synthesis of 2-Ethyl-1H-indole
This protocol describes a robust method for the synthesis of 2-ethyl-1H-indole via acid-catalyzed cyclization. Polyphosphoric acid (PPA) is an effective catalyst and solvent for this reaction, acting as both an acid source and a dehydrating agent.
Materials and Reagents:
-
This compound (1.0 eq)
-
Polyphosphoric acid (PPA) (10-20x by weight)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, place this compound (e.g., 1.49 g, 10.0 mmol).
-
Addition of Catalyst: Carefully add polyphosphoric acid (e.g., 20 g) to the flask. The mixture will become viscous.
-
Causality: PPA serves as the Brønsted acid catalyst to protonate the carbonyl and as a powerful dehydrating agent to drive the reaction towards the cyclized product by removing the water formed during the reaction.[10]
-
-
Heating: Heat the reaction mixture with vigorous stirring to 120-140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 60-70 °C. Very cautiously and slowly, pour the viscous mixture onto crushed ice (e.g., 100 g) in a large beaker with stirring.
-
Expert Insight: This quenching step must be performed with extreme care, as the hydrolysis of PPA is highly exothermic. Adding the hot acid to ice mitigates the rapid temperature increase.
-
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH is basic (pH > 8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (e.g., 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes to 5% ethyl acetate in hexanes) to afford pure 2-ethyl-1H-indole.
Expected Results and Characterization:
-
Yield: 70-85%
-
Appearance: Typically an off-white or pale yellow solid.
-
¹H NMR (in CDCl₃): Expect signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 2.8 ppm), aromatic protons on the indole ring (multiplets between 7.0-7.6 ppm), a broad singlet for the N-H proton (around 8.0 ppm), and a signal for the C3-H (around 6.3 ppm).
-
Mass Spectrometry (EI): Expected M⁺ at m/z = 145.
Mechanism Deep Dive: Acid-Catalyzed Indole Formation
The mechanism for this intramolecular cyclization involves several key, well-established organochemical steps. Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions.
Caption: Key steps in the acid-catalyzed cyclization mechanism.
-
Carbonyl Protonation: The reaction initiates with the protonation of the carbonyl oxygen by the acid catalyst (H⁺). This step significantly increases the electrophilicity of the carbonyl carbon.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the ortho-amino group acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered ring. This results in a protonated hemiaminal intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to one of the oxygen atoms, setting up a good leaving group (water).
-
Dehydration: The hydroxyl group is eliminated as a molecule of water, a process driven by the formation of a more stable, conjugated system. This step generates a cationic indolenine intermediate.
-
Tautomerization: A base (e.g., H₂O or the conjugate base of the acid) abstracts the proton from the C3 position, leading to the restoration of the aromatic system and the formation of the final 2-ethyl-1H-indole product. This final step is thermodynamically highly favorable.[10]
Conclusion and Outlook
This compound is a powerful and efficient precursor for the synthesis of 2-ethylindole and its derivatives. The acid-catalyzed intramolecular cyclization protocol presented here is a reliable and scalable method suitable for both academic research and industrial drug development settings. The resulting 2-substituted indoles can serve as key intermediates for the synthesis of a wide array of more complex molecules with potential therapeutic applications, from anticancer to anti-inflammatory agents.[11][12] Further exploration of catalytic systems, including Lewis acids[10] and the application of microwave irradiation, may offer pathways to even milder reaction conditions and improved yields.[13]
References
- 1. preprints.org [preprints.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. This compound|CAS 1196-28-7 [benchchem.com]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound | C9H11NO | CID 294651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. sciforum.net [sciforum.net]
Application Note: Comprehensive Analytical Characterization of 1-(2-Aminophenyl)propan-1-one
Abstract
This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 1-(2-Aminophenyl)propan-1-one (CAS 1196-28-7), a key intermediate in pharmaceutical synthesis and organic chemistry.[1] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and robust, reproducible results. We will cover a multi-technique approach encompassing spectroscopic methods for structural elucidation (NMR, FT-IR, GC-MS) and chromatographic techniques for purity assessment and quantification (HPLC-UV). The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction
This compound, also known as 2'-aminopropiophenone, possesses both an aromatic amine and a ketone functional group, making it a versatile precursor for synthesizing pharmacologically active heterocyclic compounds.[1] Given its role in drug development, rigorous characterization is imperative to ensure identity, purity, and quality. This application note details a suite of analytical techniques that, when used in concert, provide an unambiguous profile of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1196-28-7 | [2][3] |
| Molecular Formula | C₉H₁₁NO | [4] |
| Molecular Weight | 149.19 g/mol | [4] |
| Boiling Point | 266.9 °C at 760 mmHg | [3] |
| Density | ~1.1 g/cm³ | [2] |
| Appearance | Varies; typically a solid | N/A |
Structural Elucidation: A Spectroscopic Approach
Confirming the covalent structure of the molecule is the foundational step in its characterization. We employ a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the molecular skeleton, including the carbon framework and proton environments. One-dimensional (¹H and ¹³C) spectra are essential for initial assessment, while two-dimensional techniques can resolve any ambiguities.[1]
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful if solubility is an issue or to observe exchangeable protons (e.g., -NH₂).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence.
-
Use a spectral width of 0-220 ppm.
-
A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
Data Analysis: Integrate ¹H NMR signals and assign chemical shifts (δ) relative to the residual solvent peak or tetramethylsilane (TMS). Assign ¹³C NMR peaks based on expected chemical shifts and, if necessary, data from 2D experiments like HSQC or HMBC.
Table 2: Expected NMR Chemical Shifts (δ, ppm) in CDCl₃
| Atom Position | ¹H NMR (Multiplicity, Integration) | ¹³C NMR | Rationale |
| -CH₂-CH₃ | ~1.2 (t, 3H) | ~8.5 | Aliphatic methyl group, split by adjacent methylene. |
| -CH₂-CH₃ | ~2.9 (q, 2H) | ~36.0 | Methylene group adjacent to a carbonyl, split by methyl. |
| -NH₂ | ~4.5-5.5 (br s, 2H) | N/A | Amine protons, often broad and exchangeable. |
| Aromatic C-H | ~6.6-7.8 (m, 4H) | ~116-135 | Protons on the substituted benzene ring.[1] |
| Aromatic C-NH₂ | N/A | ~150 | Aromatic carbon directly attached to the electron-donating amine group. |
| C=O | N/A | ~200 | Ketone carbonyl carbon, significantly downfield. |
Note: Chemical shifts are predictive and may vary based on solvent and concentration.
Diagram 1: NMR Analysis Workflow
A streamlined workflow for structural verification using NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique ideal for identifying volatile and thermally stable compounds like this compound. It provides both retention time (a chromatographic property) and a mass spectrum (a structural fingerprint). The mass spectrum reveals the molecular weight and fragmentation patterns that are characteristic of the molecule's structure.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Instrumentation: Use a GC system equipped with a capillary column coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
GC Conditions:
-
Column: A non-polar or mid-polarity column, such as a 30 m x 0.25 mm DB-5ms or HP-5ms, is recommended.
-
Injector: Split/splitless injector at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of ~1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 20 °C/min to 280 °C and hold for 5 minutes. This program should be optimized for the specific instrument and column.[5]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound. Analyze its mass spectrum, identifying the molecular ion (M⁺) and key fragment ions. Compare the spectrum to a reference library (e.g., NIST) if available. The mass spectrum for the related isomer, 1-(4-aminophenyl)propan-1-one, can serve as a useful comparison for fragmentation logic.[6]
Table 3: Expected Key Fragments in EI-Mass Spectrum
| m/z | Ion Structure | Fragmentation Pathway |
| 149 | [C₉H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 120 | [M - C₂H₅]⁺ | α-cleavage, loss of the ethyl group from the acyl chain. |
| 92 | [C₆H₆N]⁺ | Cleavage of the propanone side chain. |
Diagram 2: GC-MS Experimental Workflow
The process flow from sample preparation to data analysis in GC-MS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The presence of characteristic absorption bands for the amine (N-H) and ketone (C=O) groups provides strong confirmatory evidence for the structure of this compound.[1]
Protocol 3: FT-IR Analysis
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Table 4: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300 - 3500 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂)[1] |
| 3000 - 3100 | C-H Stretching | Aromatic C-H |
| 2850 - 2980 | C-H Stretching | Aliphatic C-H |
| ~1680 | C=O Stretching | Ketone (Aryl)[1] |
| 1590 - 1610 | C=C Stretching | Aromatic Ring |
Purity and Quantitative Analysis: HPLC
High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of pharmaceutical intermediates and active ingredients.[7] A reversed-phase HPLC method with UV detection provides a robust, reliable, and accurate means to quantify this compound and separate it from potential impurities.
Protocol 4: Reversed-Phase HPLC Method
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard or sample and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Working Solution (0.1 mg/mL): Dilute the stock solution 1:10 with the diluent. Filter through a 0.45 µm syringe filter before injection.[8]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water; B: 0.1% TFA in Acetonitrile. The use of a buffer or acid modifier like TFA is crucial for good peak shape with basic analytes like amines.[9]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identification: The principal peak in the sample chromatogram should have the same retention time as the reference standard.
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Assay (Quantification): Generate a calibration curve using at least five concentrations of the reference standard.[7] Quantify the sample concentration by comparing its peak area to the calibration curve.
-
Table 5: HPLC Method Parameters Summary
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Diagram 3: HPLC Method Development & Validation Strategy
A logical progression from method development to validation for routine quality control.
Integrated Analytical Strategy
No single technique provides a complete picture. The true power of analytical characterization lies in integrating the data from orthogonal methods. The proposed strategy ensures a comprehensive evaluation of this compound, confirming its identity, structure, and purity.
Diagram 4: Overall Characterization Workflow
An integrated approach combining multiple analytical techniques for full characterization.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the complete characterization of this compound. By combining spectroscopic techniques (NMR, GC-MS, FT-IR) for structural confirmation with chromatographic methods (HPLC) for purity and quantitative analysis, researchers and quality control professionals can ensure the material meets the high standards required for its intended applications in research and development.
References
- 1. This compound|CAS 1196-28-7 [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | C9H11NO | CID 294651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. 1-Propanone, 1-(4-aminophenyl)- [webbook.nist.gov]
- 7. padproject.nd.edu [padproject.nd.edu]
- 8. benchchem.com [benchchem.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
The Strategic Utility of 1-(2-Aminophenyl)propan-1-one as a Precursor in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: In the landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign. 1-(2-Aminophenyl)propan-1-one, also known as 2'-aminopropiophenone, emerges as a highly versatile and strategic precursor. Its intrinsic chemical architecture, featuring a nucleophilic aromatic amine ortho to a reactive ketone functional group, provides a powerful platform for the construction of a diverse array of heterocyclic scaffolds, most notably quinolines, which are central to a multitude of pharmacologically active agents.[1] This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed experimental protocols and the underlying chemical principles.
Physicochemical Properties and Handling
A thorough understanding of the precursor's properties is paramount for its safe and effective use in a research setting.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [2][3] |
| Molecular Weight | 149.19 g/mol | [2][3] |
| Appearance | Information not available | |
| Boiling Point | 266.9 °C at 760 mmHg | [3] |
| Flash Point | 115.2 °C | [3] |
| Density | 1.067 g/cm³ | [3] |
Storage and Handling: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[4] It is recommended to keep the compound refrigerated (below 4°C/39°F) to maintain its integrity.[4]
Safety Precautions: This compound is harmful if swallowed and may cause an allergic skin reaction.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors.[4]
Core Application: Synthesis of Quinolines via Friedländer Annulation
The most prominent application of this compound in pharmaceutical synthesis is its role as a key building block in the Friedländer annulation. This powerful reaction facilitates the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group to construct the quinoline ring system.[2][5] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide therapeutic index, including antimalarials, antibacterials, and anticancer agents.
The general mechanism of the Friedländer synthesis can proceed through two primary pathways, often influenced by the reaction conditions (acidic or basic catalysis). The initial step can be either an aldol-type condensation between the ketone functionalities or the formation of a Schiff base between the aromatic amine and the carbonyl of the coupling partner. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring.[2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,4-Disubstituted Quinolines
This protocol is adapted from a general method for the synthesis of 2,4-disubstituted quinolines and can be applied using this compound.
Objective: To synthesize a 2,4-disubstituted quinoline derivative via a solvent-free, acid-catalyzed Friedländer annulation.
Materials:
-
This compound
-
Acyclic or cyclic ketone (e.g., acetone, cyclohexanone)
-
Hβ zeolite or another suitable solid acid catalyst
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
In a clean, dry round-bottom flask, combine this compound (1.0 mmol) and the desired ketone (1.2 mmol).
-
Add the Hβ zeolite catalyst (typically 10-20 mol%).
-
Heat the reaction mixture with stirring under solvent-free conditions. The optimal temperature and reaction time will vary depending on the specific ketone used and should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, as indicated by TLC, cool the mixture to room temperature.
-
Add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.
-
Filter the mixture to remove the solid catalyst.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2,4-disubstituted quinoline.
Expected Outcome: This procedure is expected to yield a 2,4-disubstituted quinoline. For instance, the reaction with acetone would be expected to yield 2,4-dimethylquinoline, while reaction with cyclohexanone would yield 1,2,3,4-tetrahydroacridine. The yields will be dependent on the specific substrates and reaction conditions.
Causality of Experimental Choices:
-
Solvent-free conditions: This approach offers several advantages, including reduced environmental impact, often faster reaction times, and simplified work-up procedures.[6]
-
Hβ zeolite as a catalyst: Solid acid catalysts like zeolites are advantageous as they are easily recoverable and reusable, contributing to a more sustainable process.[6] They provide acidic sites to facilitate the condensation and cyclization steps.
-
Monitoring by TLC: This is a crucial in-process control to determine the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating.
Protocol 2: Microwave-Assisted Synthesis of Quinolines
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. This protocol outlines a general approach for the rapid synthesis of quinolines from this compound.
Objective: To rapidly synthesize a quinoline derivative using microwave irradiation.
Materials:
-
This compound
-
A ketone with an α-methylene group
-
Acetic acid (glacial)
-
Microwave synthesis vial
-
Microwave reactor
-
Standard work-up and purification equipment
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 mmol), the ketone (1.2 mmol), and glacial acetic acid (which acts as both solvent and catalyst).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a high temperature (e.g., 160 °C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined for each specific reaction.
-
After the reaction is complete, cool the vial to a safe temperature.
-
Carefully open the vial and transfer the contents to a larger flask.
-
Neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: This method is expected to produce the corresponding quinoline derivative in excellent yield and with a significantly reduced reaction time compared to conventional heating methods.[7]
Causality of Experimental Choices:
-
Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of the reaction rate.[7]
-
Acetic Acid as Solvent and Catalyst: Using acetic acid for both roles simplifies the reaction setup and is considered a "greener" solvent choice.[7]
-
Sealed Vial: The use of a sealed vessel in microwave synthesis allows the reaction to be performed at temperatures above the boiling point of the solvent, further accelerating the reaction.
Characterization of Products
The synthesized quinoline derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the product, confirming the formation of the quinoline ring and the positions of the substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule and to confirm the disappearance of the starting material's functional groups (e.g., the primary amine and ketone C=O stretch).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its molecular formula.
-
Melting Point: The melting point of a solid product is a useful indicator of its purity.
Visualization of Synthetic Pathways
Friedländer Annulation Workflow
Caption: General workflow for the Friedländer synthesis of quinolines.
Logical Relationship of Precursor to Product
References
- 1. EP1461319B1 - Quinoline derivatives, synthesis method, and medicines containing said derivatives - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. RU2291861C2 - Method for preparing quinoline derivatives - Google Patents [patents.google.com]
- 4. Friedlander quinoline synthesis [quimicaorganica.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Aminophenyl)propan-1-one
Introduction: Navigating the Synthesis of a Key Synthetic Building Block
Welcome to the technical support center for the synthesis of 1-(2-aminophenyl)propan-1-one (also known as 2'-aminopropiophenone). This molecule is a valuable intermediate in medicinal chemistry and organic synthesis, serving as a precursor for various heterocyclic structures and pharmacologically active compounds.[1] However, its synthesis can be challenging due to the dual reactivity of the aromatic amine and the target acylation site.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot common issues and systematically optimize your reaction yield. We will explore the most prevalent synthetic strategies, focusing on the ubiquitous Friedel-Crafts acylation and its necessary modifications.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound and related aryl ketones.
Q1: My direct Friedel-Crafts acylation of aniline with propanoyl chloride and AlCl₃ is failing. Why am I getting no product or a complex precipitate?
A1: This is the most common pitfall. Direct Friedel-Crafts acylation of aniline fails because the amino group (-NH₂) is a Lewis base. It reacts with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in a strong acid-base reaction.[2][3] This interaction forms a salt complex, which has two major detrimental effects:
-
Catalyst Deactivation: The Lewis acid is sequestered by the amine and is no longer available to activate the propanoyl chloride to form the necessary acylium ion electrophile.[4][5]
-
Ring Deactivation: The nitrogen atom in the resulting complex bears a positive charge (-NH₂⁺-AlCl₃⁻). This makes it a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic aromatic substitution.[2][3]
The complex often precipitates from the reaction mixture, halting any possibility of the desired reaction.
Q2: How can I successfully perform a Friedel-Crafts acylation on an aniline derivative?
A2: The standard and most effective solution is to temporarily "protect" the amino group by converting it into a less basic functional group. The most common protecting group for this purpose is an acetyl group, forming an amide (acetanilide).[6][7]
The overall strategy is a three-step process:
-
Protection: React aniline with an acetylating agent (like acetic anhydride) to form acetanilide. The resulting amide is significantly less basic because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group.[6]
-
Friedel-Crafts Acylation: Perform the Friedel-Crafts acylation on the protected acetanilide. The amide group is still an ortho-, para-director, guiding the incoming propanoyl group to the desired positions, but it will not complex with the Lewis acid catalyst.[2]
-
Deprotection: Hydrolyze the amide group (using acidic or basic conditions) to reveal the free amine, yielding the final product, this compound.[2][8]
Q3: I'm getting a mixture of ortho and para isomers. How can I improve the selectivity for the ortho product, this compound?
A3: Controlling regioselectivity in Friedel-Crafts reactions and related rearrangements (like the Fries rearrangement) is critical. The ratio of ortho to para products is influenced by several factors, primarily temperature and solvent choice.
-
Temperature: Higher reaction temperatures generally favor the formation of the ortho isomer.[9] The ortho product can form a more stable bidentate complex with the aluminum catalyst between the carbonyl oxygen and the amide nitrogen (or the resulting amine), making it the thermodynamically favored product at higher temperatures. Lower temperatures tend to favor the para isomer, which is often the kinetically controlled product due to reduced steric hindrance.[10]
-
Solvent: Non-polar solvents (e.g., carbon disulfide, nitrobenzene) tend to favor the formation of the ortho product.[9][10] In contrast, as solvent polarity increases, the ratio of the para product also tends to increase.[9]
Q4: My yield is low despite successfully protecting the amine. What are other potential causes?
A4: Low yield can stem from several issues beyond the primary protection step:
-
Incomplete Protection/Deprotection: Ensure both the initial acetylation and the final hydrolysis steps go to completion. Monitor the reactions using Thin Layer Chromatography (TLC).
-
Suboptimal Lewis Acid Stoichiometry: In Friedel-Crafts acylations, the Lewis acid complexes with the product ketone.[11] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required, not just a catalytic amount.[12]
-
Moisture Contamination: Lewis acids like AlCl₃ react violently with water. Ensure all glassware is oven-dried and reagents and solvents are anhydrous to prevent catalyst quenching.
-
Side Reactions: Besides C-acylation (on the ring), some N-acylation (on the amide nitrogen) can occur, though it is less common under Friedel-Crafts conditions. More likely, if deprotection is incomplete, your final product will be contaminated with the acylated acetanilide intermediate.
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common problems in the synthesis.
Caption: A troubleshooting decision tree for the synthesis.
Part 2: Optimized Experimental Protocol
This section provides a reliable, three-step protocol for the synthesis of this compound via Friedel-Crafts acylation of a protected aniline intermediate.
Step 1: Protection of Aniline (Synthesis of Acetanilide)
Rationale: This step converts the basic amino group into a neutral amide, preventing catalyst deactivation in the subsequent Friedel-Crafts step.[2][6]
Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add aniline (10.0 g, 0.107 mol).
-
Add 50 mL of 1 M hydrochloric acid and stir until the aniline has fully dissolved, forming the aniline hydrochloride salt.
-
In a separate beaker, dissolve sodium acetate trihydrate (20.0 g, 0.147 mol) in 50 mL of water.
-
Add the sodium acetate solution to the flask, followed immediately by acetic anhydride (12.0 mL, 0.127 mol).
-
Stir the mixture vigorously for 15-20 minutes. A white precipitate of acetanilide will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water (3 x 20 mL), and dry thoroughly. A typical yield is 12-13 g (83-90%).
Step 2: Friedel-Crafts Acylation of Acetanilide
Rationale: The electron-donating amide group directs the incoming electrophile to the ortho and para positions. Using nitrobenzene as a solvent and elevated temperature will favor the ortho product.[9]
Methodology:
-
Set up a 500 mL three-neck flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (CaCl₂), and an addition funnel. Ensure all glassware is meticulously oven-dried.
-
Add dried acetanilide (10.0 g, 0.074 mol) and 50 mL of anhydrous nitrobenzene to the flask.
-
Cool the flask in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) (22.0 g, 0.165 mol, 2.2 eq). The mixture will become warm and may turn a dark color.
-
Once the addition is complete, remove the ice bath and slowly add propanoyl chloride (7.5 mL, 0.086 mol, 1.16 eq) dropwise from the addition funnel over 30 minutes.
-
After the addition, heat the reaction mixture to 90-100 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a mixture of 200 g of crushed ice and 50 mL of concentrated HCl with vigorous stirring.
-
Separate the organic (nitrobenzene) layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with 5% NaOH solution and then with brine, and dry over anhydrous MgSO₄. The solvent can be removed under reduced pressure to yield the crude acylated product mixture.
Step 3: Deprotection (Hydrolysis to this compound)
Rationale: The final step is the acid-catalyzed hydrolysis of the amide to regenerate the free amine, yielding the target compound.[2][8]
Methodology:
-
Transfer the crude product from Step 2 to a 250 mL round-bottom flask.
-
Add a mixture of 70 mL of ethanol and 30 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours. Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the solution and carefully neutralize it with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.
Part 3: Mechanistic Overview & Data
Reaction Mechanism Visualization
The following diagram illustrates the key steps of the protected Friedel-Crafts acylation pathway.
Caption: Overall workflow of the three-step synthesis.
Factors Influencing Yield and Selectivity
The success of this synthesis is a balance of several experimental variables. The following table summarizes their general effects.
| Parameter | Condition | Expected Outcome on Yield/Selectivity | Rationale |
| Catalyst | Anhydrous AlCl₃ | High activity, but requires >2 equivalents. | Complexes with both the amide and the product ketone, necessitating a stoichiometric amount.[11][12] |
| Other Lewis Acids (e.g., Ga(OTf)₃, FeCl₃) | Can be catalytic in some cases with anilides, potentially reducing waste.[13][14] | Less prone to strong complexation compared to AlCl₃. | |
| Temperature | Low Temp (~0-25 °C) | Favors para-acylation. | Kinetically controlled product; less steric hindrance for para attack.[9][10] |
| High Temp (~80-120 °C) | Favors ortho-acylation. | Thermodynamically controlled product; stabilized by a bidentate intermediate complex.[9][10] | |
| Solvent | Non-polar (e.g., Nitrobenzene, CS₂) | Favors ortho-acylation. | Promotes the formation of the intramolecularly stabilized ortho complex.[9] |
| Polar (e.g., Dichloroethane) | Increases proportion of para-acylation. | Solvates intermediates, disfavoring the tight complex required for ortho selectivity.[9] |
References
- 1. This compound|CAS 1196-28-7 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. 1. Why does aniline not undergo freidel crafts alkylation, though phe - askIITians [askiitians.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(2-Aminophenyl)propan-1-one
Introduction
1-(2-Aminophenyl)propan-1-one is a valuable synthetic intermediate in medicinal chemistry and materials science, prized for the dual reactivity of its aromatic amine and ketone functionalities.[1] However, its synthesis is often accompanied by the formation of structurally similar byproducts that can complicate purification and compromise the yield of the desired ortho-isomer.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. We will delve into the common synthetic pathways, the mechanistic origins of key byproducts, and field-proven strategies to optimize reaction outcomes and streamline purification. This document is structured as a dynamic support center, prioritizing direct answers to common experimental challenges.
Section 1: The Synthetic Landscape: Major Pathways and Byproduct Formation
The synthesis of this compound is typically approached via two primary routes: the Fries rearrangement (or a related Friedel-Crafts acylation) of an N-acylated aniline, or the reduction of a nitro precursor. Each pathway presents a unique profile of potential impurities.
Caption: Primary synthetic routes to this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows two distinct aromatic patterns, suggesting an isomeric mixture. What is the major byproduct from my Fries rearrangement and why did it form?
A: The most common byproduct in a Fries rearrangement or Friedel-Crafts acylation of an anilide is the positional isomer, 1-(4-aminophenyl)propan-1-one . The formation of ortho and para products is a hallmark of this reaction class.[2]
-
Mechanistic Cause: The reaction proceeds through an electrophilic acylium ion intermediate that attacks the electron-rich aromatic ring.[3] The N-acyl group is an ortho, para-director. The regioselectivity is governed by a classic competition between kinetic and thermodynamic control.
-
Ortho-Product (Your Target): This is the kinetic product , favored at higher temperatures. The transition state is sterically more hindered but can be stabilized through chelation with the Lewis acid catalyst.[2][4]
-
Para-Product (Your Byproduct): This is the thermodynamic product , favored at lower temperatures and in more polar solvents, as it is sterically less hindered and generally more stable.[3]
-
Q2: I'm using the nitro-reduction route with NaBH₄ and my final product is contaminated with a compound that lacks a ketone signal in the IR spectrum. What is this impurity?
A: You are likely observing the over-reduction byproduct, 1-(2-aminophenyl)propan-1-ol .[1] While catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (Sn/HCl) are generally selective for the nitro group, strong hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) can reduce both the nitro group and the ketone carbonyl group, especially with prolonged reaction times or elevated temperatures.[1] To avoid this, use a chemoselective reducing agent known for nitro group reduction in the presence of a ketone.
Q3: My mass spectrometry data shows a significant peak with a mass corresponding to C₁₂H₁₅NO₂. My target is C₉H₁₁NO. What does this peak represent?
A: This higher mass peak likely represents the N-acylated intermediate, for example, 1-(2-acetamidophenyl)propan-1-one or 1-(2-propanamidophenyl)propan-1-one , depending on the protecting group used. Its presence indicates incomplete deprotection (hydrolysis) following the Friedel-Crafts/Fries rearrangement step. The acidic workup is crucial not only to quench the catalyst but also to cleave the amide bond and reveal the free amine. Insufficient acid concentration, low temperature, or inadequate reaction time during the hydrolysis step can lead to this byproduct carrying through to the final product.
Q4: How can I reliably distinguish between the desired 2-amino (ortho) and the 4-amino (para) isomers using ¹H NMR?
A: The aromatic region of the ¹H NMR spectrum provides a clear distinction.
-
This compound (Ortho): Will exhibit a more complex, four-proton multiplet pattern due to the asymmetric substitution. You will typically see four distinct signals, often a doublet, a triplet, a triplet, and a doublet, corresponding to the four adjacent protons on the ring.
-
1-(4-Aminophenyl)propan-1-one (Para): Due to the C₂ symmetry of the para-substituted ring, you will observe a much simpler pattern: two distinct, two-proton doublets, creating a characteristic AA'BB' system. The coupling constants for these doublets will be typical for ortho-coupling (around 8-9 Hz).
Section 3: Troubleshooting Guide
| Symptom / Observation | Probable Cause(s) | Recommended Corrective Actions |
| High ratio of para- to ortho-isomer | Reaction temperature was too low, favoring the thermodynamic para-product.[3] / The solvent used was too polar. | Increase reaction temperature: For Fries rearrangement, temperatures above 100-120 °C typically favor ortho migration.[4] Use a non-polar solvent: Solvents like nitrobenzene or running the reaction neat can favor the ortho isomer.[2] |
| Significant amount of unreacted N-acylanilide | Insufficient Lewis acid catalyst. / Deactivation of the catalyst by atmospheric moisture. / Insufficient reaction time or temperature. | Verify Catalyst Loading: A stoichiometric amount or more of the Lewis acid (e.g., AlCl₃) is often required as it complexes with the product ketone.[5] Ensure Anhydrous Conditions: Perform the reaction under an inert atmosphere (N₂ or Ar) and use anhydrous solvents and reagents. |
| Product "oils out" during crystallization | Presence of impurities (e.g., positional isomer) is depressing the melting point and interfering with lattice formation.[6] / The chosen crystallization solvent is inappropriate. | Purify via Chromatography: Separate the isomers and other impurities using silica gel column chromatography before attempting crystallization (see Protocol 2). Re-evaluate Solvent System: Test a range of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) for crystallization.[6] |
| Presence of multiple unidentified byproducts | Reaction may have been run at an excessively high temperature, causing degradation. / The starting aniline may have been oxidized prior to acylation. | Optimize Temperature: Run a temperature screen to find the optimal balance between reaction rate and stability. Use Freshly Distilled Starting Materials: Ensure the purity of the initial anilide to prevent side reactions from existing impurities. |
Section 4: Key Experimental Protocols
Protocol 1: Synthesis via Fries Rearrangement of N-Phenylpropanamide
This protocol is optimized for the formation of the kinetic ortho-product.
1. Reagent Setup:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents).
-
Add a non-polar solvent such as nitrobenzene (if desired, otherwise the reaction can be run neat).
-
Begin stirring and cool the flask in an ice bath.
2. Reaction:
-
Slowly add N-phenylpropanamide (1.0 equivalent) portion-wise to the stirred suspension, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 120-130°C using an oil bath.
-
Causality: High temperature is critical to overcome the activation barrier for the sterically hindered ortho-acylation, favoring the kinetic product over the thermodynamically stable para-isomer.[4]
-
Maintain the temperature and stir for 3-5 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
3. Work-up and Hydrolysis:
-
Cool the reaction mixture to room temperature, then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid (HCl).
-
Causality: This step is crucial. It quenches the reaction, hydrolyzes the aluminum-ketone complex, and protonates the amino groups. The primary purpose of the acid is to hydrolyze the amide bond of the intermediate to reveal the free amine of the final product.
-
Stir the resulting mixture vigorously for 1 hour until all solids have dissolved.
4. Extraction and Isolation:
-
Transfer the mixture to a separatory funnel. If nitrobenzene was used, separate the layers. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Carefully neutralize the acidic aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) or aqueous sodium hydroxide (NaOH) until pH ~8-9. The product will often precipitate or can be extracted.
-
Extract the neutralized aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% EtOAc in hexanes) to elute non-polar impurities.
-
Elution: Gradually increase the polarity (e.g., to 15-25% EtOAc). The para-isomer is less polar and will typically elute before the desired ortho-isomer. The ortho-isomer benefits from intramolecular hydrogen bonding, which can sometimes reduce its interaction with the silica compared to what might be expected, but the larger dipole moment of the para isomer often leads to stronger retention. Monitor fractions closely by TLC.
-
Validation: Combine the pure fractions of the desired isomer and confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.
Section 5: Visualizing the Core Mechanism
The regioselectivity of the Fries rearrangement is central to controlling byproduct formation. The following diagram illustrates the key decision point in the reaction pathway.
Caption: Competing pathways in the Fries rearrangement.
References
Technical Support Center: Purification of 1-(2-Aminophenyl)propan-1-one by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1-(2-aminophenyl)propan-1-one (also known as 2'-aminopropiophenone). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the purification of this versatile synthetic intermediate.[1][2][3]
Introduction
This compound is a key building block in organic synthesis, particularly in the preparation of heterocyclic compounds.[1] Its structure, containing both a basic aromatic amine and a ketone functional group, presents unique challenges during purification by silica gel column chromatography. The primary amino group can interact strongly with the acidic silanol groups on the silica surface, leading to a host of issues including poor separation, significant peak tailing, and in some cases, degradation of the target compound.[4][5] This guide provides practical, field-proven solutions to overcome these challenges, ensuring high purity and yield.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound in a question-and-answer format.
Question 1: My compound is streaking badly on the TLC plate and the column, resulting in very broad peaks and poor separation. What is causing this and how can I fix it?
Answer:
This is a classic issue encountered with basic compounds like aromatic amines on silica gel.
-
Causality: The streaking, or tailing, is primarily due to strong interactions between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-uniform elution profile.[4][5]
-
Solution: To mitigate this, you need to suppress the acidic nature of the silica gel. This can be achieved by adding a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common and effective choice.[6][7][8]
-
Recommendation: Add 0.5-2% triethylamine to your eluent system (e.g., ethyl acetate/hexane). This will neutralize the acidic sites on the silica, leading to sharper peaks and improved separation.[6][8] It is crucial to pre-treat the column with the TEA-containing solvent before loading your sample.[6][7]
-
Question 2: I'm losing a significant amount of my product on the column. The yield is much lower than expected. What's happening?
Answer:
Product loss on a silica gel column when purifying basic compounds can be attributed to two main factors: irreversible adsorption or degradation.
-
Causality:
-
Irreversible Adsorption: The strong interaction between the amine and the silica can be so significant that a portion of your compound remains permanently bound to the stationary phase.
-
Degradation: The acidic surface of the silica gel can catalyze the degradation of sensitive compounds. While this compound is relatively stable, prolonged exposure to acidic silica can lead to decomposition, especially if there are other reactive functionalities or impurities present.[9]
-
-
Solutions:
Question 3: I'm seeing new, unexpected spots on my TLC after running the column. Is my compound decomposing?
Answer:
The appearance of new spots post-chromatography is a strong indicator of on-column degradation.
-
Causality: The acidic environment of the silica gel can induce chemical transformations. For aminophenones, this could involve self-condensation or oxidation, especially if the crude material contains metallic impurities from the synthesis.
-
Troubleshooting and Solutions:
-
2D TLC: To confirm instability on silica, you can perform a two-dimensional TLC. Spot your crude material in one corner of a square TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. If your compound is stable, it will remain as a single spot on the diagonal. The appearance of off-diagonal spots indicates degradation.
-
Deactivate the Silica Gel: Before running your column, flush it with your chosen eluent containing 1-2% triethylamine. This will help to neutralize the silica surface.[6][7][13]
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the silica.
-
Question 4: I can't find a good solvent system to separate my product from a very polar impurity.
Answer:
Finding the right mobile phase is crucial for a successful separation.
-
Strategy:
-
Systematic TLC Analysis: Start with a relatively non-polar solvent system like 10% ethyl acetate in hexane and gradually increase the polarity. The ideal Rf value for your product on the TLC plate for column chromatography is typically between 0.2 and 0.4.[6]
-
Alternative Solvents: If an ethyl acetate/hexane system doesn't provide adequate separation, consider other solvent systems. For more polar compounds, a dichloromethane/methanol system can be effective.[8]
-
Gradient Elution: If you have multiple impurities with varying polarities, a gradient elution can be very effective. Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product and then the more polar impurities.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A: A good starting point is 20-30% ethyl acetate in hexane. Remember to add 0.5-1% triethylamine to the solvent mixture to prevent streaking.
Q2: How do I prepare my sample for loading onto the column?
A: It is best to use a "dry loading" technique, especially if your crude product is not very soluble in the initial, non-polar eluent. Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q3: How can I visualize this compound on a TLC plate?
A: this compound has a chromophore and should be visible under UV light (254 nm).[14] For a more general visualization, a potassium permanganate stain can be used, which will stain most organic compounds.[15]
Q4: What are some common impurities I might encounter?
A: Impurities will depend on the synthetic route used. Common impurities could include starting materials, by-products from side reactions (e.g., over-alkylation or acylation), or isomers if applicable to the synthesis.[16][17][18] It is crucial to analyze the crude reaction mixture by TLC or another analytical technique to identify the number and polarity of impurities before attempting column chromatography.
Q5: Can I reuse my column after purifying this compound?
A: It is generally not recommended to reuse silica gel columns for different compounds to avoid cross-contamination. If you are purifying multiple batches of the same compound, you can potentially reuse the column after thoroughly flushing it with a polar solvent like methanol, followed by re-equilibration with your starting eluent.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol provides a general guideline. Optimization may be necessary based on the specific impurity profile of your crude material.
1. Thin Layer Chromatography (TLC) Analysis:
-
Prepare a TLC developing chamber with a solvent system of 30% ethyl acetate in hexane with 1% triethylamine .
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the crude material on a silica gel TLC plate.
-
Develop the plate and visualize under UV light.
-
The target compound, this compound, should have an Rf value of approximately 0.3-0.4 in this system. Adjust the ethyl acetate concentration as needed to achieve this Rf.
2. Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial, non-polar eluent (e.g., 10% ethyl acetate in hexane with 1% triethylamine).
-
Ensure the silica bed is well-compacted and level.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add silica gel (approximately 1-2 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand on top of the sample-silica mixture to prevent disturbance during solvent addition.
4. Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., 10% ethyl acetate in hexane with 1% triethylamine).
-
If necessary, gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis. For example, you can increase the ethyl acetate concentration in increments of 5-10%.
-
Collect fractions and monitor the elution of your product by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
The residual triethylamine can be removed by co-evaporation with a solvent like toluene or by dissolving the product in a suitable solvent and washing with a dilute aqueous acid solution (if the product is not acid-sensitive), followed by drying and solvent evaporation.
Data Presentation
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Chemical Shifts/Signals |
| ¹H NMR (CDCl₃) | Aromatic protons (~6.5-8.0 ppm), Methylene protons of the propyl group (~2.8-3.0 ppm, quartet), Methyl protons of the propyl group (~1.2 ppm, triplet), Amino protons (broad singlet, variable ppm)[1] |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (~200 ppm), Aromatic carbons (~115-150 ppm), Methylene carbon of the propyl group (~36 ppm), Methyl carbon of the propyl group (~8 ppm) |
| IR (neat) | N-H stretching (two bands, ~3300-3500 cm⁻¹), C=O stretching (~1650 cm⁻¹) |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. This compound|CAS 1196-28-7 [benchchem.com]
- 2. This compound | C9H11NO | CID 294651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. biotage.com [biotage.com]
- 5. sorbtech.com [sorbtech.com]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. teledyneisco.com [teledyneisco.com]
- 13. reddit.com [reddit.com]
- 14. rsc.org [rsc.org]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 16. rroij.com [rroij.com]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Grignard Synthesis of 1-(2-Aminophenyl)propan-1-one
Welcome to the technical support center for the synthesis of 1-(2-Aminophenyl)propan-1-one via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The information provided herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction: The Challenge of Synthesizing this compound with Grignard Reagents
The synthesis of this compound is a critical step in the development of various pharmacologically active molecules.[1] While the Grignard reaction is a powerful tool for forming carbon-carbon bonds, its application to substrates containing acidic protons, such as the primary amine in the target molecule, presents significant challenges.[2] The Grignard reagent is a potent base and will readily react with the amine protons, quenching the reagent and preventing the desired nucleophilic attack on the carbonyl precursor.[2][3]
This guide provides a structured approach to troubleshooting and overcoming these challenges through a question-and-answer format, detailed protocols, and mechanistic insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction to synthesize this compound is giving a very low yield or no product at all. What are the likely causes?
Low to no yield is the most common issue and can stem from several factors throughout the experimental workflow. Here’s a breakdown of potential causes and their solutions:
A. Inactive Grignard Reagent:
-
Issue: The Grignard reagent (e.g., ethylmagnesium bromide) may not have formed efficiently or may have degraded. This can be due to wet glassware or solvents, or a passivating oxide layer on the magnesium turnings.[4][5]
-
Troubleshooting:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying overnight.[6][7] Solvents must be anhydrous. Diethyl ether and tetrahydrofuran (THF) are common solvents and should be distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use.[8][9]
-
Activate Magnesium: The magnesium surface can be activated to initiate the reaction.[5]
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh surface.[6]
-
Chemical Activation: Add a small crystal of iodine, which will etch the magnesium surface.[5][8] The disappearance of the iodine color is an indicator of reaction initiation.[6] 1,2-Dibromoethane can also be used as an activating agent.[5]
-
-
B. Quenching of the Grignard Reagent by the Amine Proton:
-
Issue: The primary amine on the aminophenyl precursor is acidic enough to react with and destroy the Grignard reagent.[2]
-
Troubleshooting:
-
Protecting Group Strategy: The most reliable solution is to protect the amine group before introducing the Grignard reagent.[10][11] Common protecting groups for amines that are stable to Grignard reagents include benzyl (Bn) and silyl ethers. Carbamates like Boc and Cbz are generally not suitable as the carbonyl group can react with the Grignard reagent.[11][12]
-
Deprotonation with a Sacrificial Grignard Reagent: An alternative, though less controlled, approach is to use an excess of a less expensive Grignard reagent (e.g., methylmagnesium bromide) to deprotonate the amine first, followed by the addition of the desired Grignard reagent for the main reaction.[13] This method can be difficult to control stoichiometrically.
-
C. Inappropriate Starting Material:
-
Issue: Using a starting material like 2-aminobenzoic acid or its ester will lead to side reactions. The Grignard reagent will react with the acidic proton of the carboxylic acid or add twice to the ester, leading to a tertiary alcohol.[14][15][16]
-
Recommended Starting Material: A common and effective precursor is 2-aminobenzonitrile . The Grignard reagent adds to the nitrile to form an imine intermediate, which is then hydrolyzed to the desired ketone during acidic workup.[1][17]
Q2: My reaction mixture turns dark brown or black during the Grignard reagent formation. Should I be concerned?
A color change to cloudy grey or light brown is normal during Grignard reagent formation. However, a very dark brown or black color can indicate side reactions.[4]
-
Cause: This is often due to Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide.[4] This is more prevalent with primary and benzylic halides.[8] Impurities in the magnesium or alkyl halide can also catalyze decomposition.
-
Solution:
-
Slow Addition: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize the Wurtz coupling side reaction.[8]
-
Maintain Moderate Temperature: While some initial heating may be necessary to initiate the reaction, avoid excessive heating which can promote side reactions. A gentle reflux is typically sufficient.[3]
-
Q3: I am using 2-aminobenzonitrile as my starting material, but the yield is still low. How can I optimize the reaction?
Even with the correct starting material, several parameters can be optimized for better yield.
-
Chelation Control: The ortho-amino group can influence the reaction through chelation with the magnesium atom of the Grignard reagent. This can affect the reactivity and stereoselectivity.[18][19]
-
Lewis Acid Additives: The addition of a Lewis acid, such as lithium chloride (LiCl), can accelerate the formation of the Grignard reagent and enhance its reactivity.[20][21][22] This is particularly useful for less reactive halides.
-
Solvent Choice: While diethyl ether is a traditional solvent, THF can be a better choice for stabilizing the Grignard reagent.[8] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that can also suppress Wurtz coupling.[23]
-
Reaction Temperature: The addition of the Grignard reagent to the 2-aminobenzonitrile is typically performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure controlled reaction and minimize side reactions.[17]
-
Titration of the Grignard Reagent: The exact concentration of the prepared Grignard reagent can vary. Titrating the reagent before use allows for precise stoichiometric control.[4][24][25]
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Aminobenzonitrile
This protocol describes the reaction of ethylmagnesium bromide with 2-aminobenzonitrile, followed by acidic hydrolysis to yield the target ketone.[1][17]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
2-Aminobenzonitrile
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line or nitrogen-filled balloon)
Step-by-Step Methodology:
-
Preparation of Ethylmagnesium Bromide:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small amount of the ethyl bromide solution to the magnesium. If the reaction does not start (disappearance of iodine color, bubbling, gentle reflux), gently warm the flask with a heat gun.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes until most of the magnesium is consumed.
-
-
Reaction with 2-Aminobenzonitrile:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-aminobenzonitrile (1.0 equivalent) in anhydrous diethyl ether and add this solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto a mixture of crushed ice and 1 M HCl.
-
Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the imine intermediate.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Data Presentation
Table 1: Troubleshooting Guide Summary
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No reaction initiation | Inactive magnesium surface; Presence of moisture | Activate Mg with iodine/crushing; Ensure all glassware and solvents are anhydrous.[4][5][6] |
| Low product yield | Grignard reagent quenched by amine proton; Inefficient Grignard formation; Side reactions | Protect the amine group; Use 2-aminobenzonitrile as starting material; Titrate Grignard reagent.[2][4][10] |
| Dark brown/black mixture | Wurtz coupling; Impurities | Slow addition of alkyl halide; Use pure reagents.[4][8] |
| Formation of tertiary alcohol | Use of ester or carboxylic acid starting material | Use 2-aminobenzonitrile as the precursor.[1][17] |
Visualizations
Workflow for Troubleshooting Grignard Reaction Failure
Caption: A logical workflow for troubleshooting common issues in the Grignard synthesis.
Reaction Mechanism: Grignard Reaction with 2-Aminobenzonitrile
Caption: The two-step reaction mechanism for synthesizing the target ketone.[17]
References
- 1. This compound|CAS 1196-28-7 [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. Sciencemadness Discussion Board - Question about amine protection for Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. leah4sci.com [leah4sci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 17. benchchem.com [benchchem.com]
- 18. public.websites.umich.edu [public.websites.umich.edu]
- 19. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. How do you titrate Grignard reagents? | Filo [askfilo.com]
Technical Support Center: Improving Friedel-Crafts Acylation of Anilines
Welcome to the Technical Support Center for improving the Friedel-Crafts acylation of anilines. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this fundamental reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter in your laboratory work. Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve successful and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the Friedel-Crafts acylation of anilines and provides actionable solutions based on established chemical principles.
Question 1: Why is my Friedel-Crafts acylation of aniline failing or giving very low yields?
Answer:
The primary reason for the failure of Friedel-Crafts acylation on anilines is the fundamental incompatibility between the aniline's amino group (-NH₂) and the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1][2]
-
Mechanism of Failure: The amino group is a Lewis base due to the lone pair of electrons on the nitrogen atom. The Lewis acid catalyst, essential for activating the acylating agent, is an electron pair acceptor.[1] Instead of catalyzing the desired acylation of the aromatic ring, the Lewis acid reacts with the amino group in a Lewis acid-base reaction.[1][3] This forms a stable adduct, effectively neutralizing the catalyst.[3] Furthermore, the resulting anilinium complex is strongly deactivated towards electrophilic aromatic substitution, preventing the acylation from occurring on the ring.[2][4]
Caption: Lewis acid-base reaction between aniline and AlCl₃.
-
Solution: Protection of the Amino Group: To overcome this, the amino group must be "protected" to reduce its basicity.[1][5] This is most commonly achieved by converting the aniline to an acetanilide through N-acylation. The resulting amide is significantly less basic because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group.[5] This prevents the formation of a complex with the Lewis acid, allowing the Friedel-Crafts reaction to proceed on the aromatic ring.[5][6] After the ring acylation, the protecting acetyl group can be removed by hydrolysis to regenerate the amino group.[1][5]
Question 2: My reaction with a protected aniline (acetanilide) is sluggish or incomplete. What can I do?
Answer:
While protecting the amino group is a critical first step, other factors can influence the success of the Friedel-Crafts acylation of acetanilide.
-
Catalyst Stoichiometry: Friedel-Crafts acylations often require more than a stoichiometric amount of the Lewis acid catalyst because the catalyst complexes with the product ketone, rendering it inactive.[7] Ensure you are using a sufficient excess of the Lewis acid.
-
Solvent Choice: The choice of solvent can impact the reaction. Non-polar solvents like carbon disulfide (CS₂) are often used.[8] Halogenated hydrocarbons are also an option.[9] In some cases, a nitroalkane solvent containing a perchlorate can enhance the reaction.[9]
-
Temperature Control: Friedel-Crafts reactions can be exothermic.[10] It is crucial to control the temperature, often by cooling the reaction mixture initially, to prevent side reactions.[8] The regioselectivity (ortho vs. para substitution) can also be temperature-dependent.[11][12]
-
Acylating Agent: While acyl chlorides are common, acid anhydrides can also be used as acylating agents.[9][13] The choice may depend on the specific substrate and desired product.
Question 3: I am observing the formation of multiple products and struggling with regioselectivity. How can I improve this?
Answer:
Controlling regioselectivity (the position of acylation on the aromatic ring) is a common challenge.
-
Steric Hindrance: The protected amino group (e.g., acetamido group) is an ortho, para-director. However, due to its bulkiness, the para-product is often favored. If you are obtaining a mixture of ortho and para isomers, adjusting the reaction temperature may help. Lower temperatures generally favor the para product, which is often the thermodynamically more stable isomer.[11]
-
Alternative Methodologies: If traditional Friedel-Crafts conditions do not provide the desired regioselectivity, consider alternative methods:
-
Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[11][12][14][15][16][17][18] An analogous reaction can occur with N-acylanilides.[19] The regioselectivity of the Fries rearrangement can also be controlled by temperature and solvent.[11][12]
-
Photo-Fries Rearrangement: This variant uses UV light instead of a Lewis acid catalyst and proceeds through a radical mechanism.[11][14][20] It can be an option when the substrate is sensitive to strong Lewis acids.[11]
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the Friedel-Crafts acylation of anilines.
Q1: Can I use other protecting groups besides the acetyl group for anilines? A1: Yes, other acyl groups like benzoyl can be used. Silyl protecting groups such as tert-butyldiphenylsilyl (TBDPS) have also been employed.[21] The choice of protecting group depends on the overall synthetic strategy and the conditions required for its removal.
Q2: Are there any "greener" alternatives to traditional Lewis acids like AlCl₃? A2: Yes, there is significant research into more environmentally benign catalysts. Solid acid catalysts, such as zeolites and heteropoly acids, are being explored to reduce the amount of corrosive and difficult-to-handle Lewis acids.[4][7][22][23] Bismuth(III) triflate (Bi(OTf)₃) has also emerged as an effective and less toxic catalyst for Friedel-Crafts reactions.[[“]][25][26]
Q3: Can microwave irradiation be used to improve the reaction? A3: Microwave-assisted synthesis can be a valuable tool for accelerating Friedel-Crafts acylations.[27][28] It can significantly reduce reaction times and, in some cases, improve yields.[29]
Q4: What is the Sugasawa reaction, and how does it relate to the acylation of anilines? A4: The Sugasawa reaction is a useful alternative for the ortho-acylation of anilines. It involves the reaction of an aniline with a nitrile in the presence of a combination of a weak and a strong Lewis acid, allowing for direct ortho-acylation without the need to protect the amino group.[30][31]
Key Experimental Protocols
Protocol 1: Protection of Aniline by Acetylation
This protocol describes the conversion of aniline to acetanilide to protect the amino group.[2][8]
Materials:
-
Aniline
-
Acetic anhydride
-
Glacial acetic acid (optional, can be used as a solvent)
-
Pyridine (optional, as a base catalyst)[2]
-
Suitable solvent (e.g., dichloromethane)
-
Round-bottom flask, magnetic stirrer, addition funnel
Procedure:
-
Dissolve aniline in a suitable solvent in a round-bottom flask.
-
Slowly add acetic anhydride to the aniline solution while stirring. A base like pyridine can be added to neutralize the acetic acid byproduct.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acetic anhydride and acetic acid.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the acetanilide product.
Protocol 2: Friedel-Crafts Acylation of Acetanilide
This protocol outlines the para-acylation of the protected acetanilide.[8]
Materials:
-
Acetanilide
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or other suitable non-polar solvent
-
Ice, dilute HCl
-
Round-bottom flask, reflux condenser, addition funnel
Procedure:
-
In a round-bottom flask, suspend the purified acetanilide in the solvent (e.g., carbon disulfide).
-
Cool the flask in an ice bath.
-
Slowly and carefully add anhydrous AlCl₃ to the suspension with stirring.
-
Add the acyl chloride dropwise from an addition funnel, maintaining a low temperature.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction may require heating under reflux to go to completion.
-
To quench the reaction, carefully pour the mixture over crushed ice and dilute HCl to decompose the aluminum chloride complex. The product should precipitate.
-
The solid product is collected by filtration, washed with water, and can be purified by recrystallization.
Caption: Workflow for the Friedel-Crafts acylation of aniline.
Summary of Alternative Catalysts
| Catalyst Type | Examples | Advantages |
| Solid Acids | Zeolites, Heteropoly acids | Reusable, reduced environmental impact, easier separation.[4][7][22] |
| Metal Triflates | Bismuth(III) triflate (Bi(OTf)₃), Hafnium(IV) triflate (Hf(OTf)₄) | High catalytic activity, lower toxicity compared to some traditional Lewis acids, water-stable in some cases.[[“]][25][32] |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Solved Anilines are incompatible with Friedel Crafts | Chegg.com [chegg.com]
- 7. ijcps.org [ijcps.org]
- 8. benchchem.com [benchchem.com]
- 9. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. youtube.com [youtube.com]
- 14. testbook.com [testbook.com]
- 15. Fries Rearrangement [sigmaaldrich.com]
- 16. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 17. Fries Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Fries Rearrangement [organic-chemistry.org]
- 19. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. Photo fries rearrangement | PPTX [slideshare.net]
- 21. TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemijournal.com [chemijournal.com]
- 23. researchgate.net [researchgate.net]
- 24. consensus.app [consensus.app]
- 25. researchgate.net [researchgate.net]
- 26. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Microwave-aided reactions of aniline derivatives with formic acid : inquiry-based learning experiments - Chemistry-Didactics-Ecology-Metrology - Tom R. 27, NR 1-2 (2022) - BazTech - Yadda [yadda.icm.edu.pl]
- 30. researchgate.net [researchgate.net]
- 31. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(2-Aminophenyl)propan-1-one
Welcome to the technical support center for the synthesis of 1-(2-Aminophenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic route to this valuable intermediate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, particularly when employing Friedel-Crafts acylation or related methodologies.
Issue 1: Low or No Yield of this compound
Question: I am attempting to synthesize this compound via Friedel-Crafts acylation of aniline with propanoyl chloride and AlCl₃, but I am consistently obtaining very low yields or none of the desired product. What are the likely causes and how can I rectify this?
Answer:
Direct Friedel-Crafts acylation of aniline is notoriously problematic and a common reason for low to no yield of the desired C-acylated product.[1][2] The primary issue stems from the interaction between the amino group of aniline and the Lewis acid catalyst (e.g., AlCl₃).
Root Cause Analysis:
-
N-Acylation Dominance: The amino group (-NH₂) is a potent nucleophile and a Lewis base. It will readily react with the electrophilic acylating agent (propanoyl chloride) in a process called N-acylation to form N-phenylpropanamide. This reaction is often faster than the desired C-acylation on the aromatic ring.[1][3]
-
Ring Deactivation: The lone pair of electrons on the nitrogen atom of the amino group forms a complex with the Lewis acid catalyst (AlCl₃).[2][4] This complexation withdraws electron density from the aromatic ring, converting the activating amino group into a deactivating group and thus inhibiting the electrophilic aromatic substitution required for C-acylation.[1][4]
-
Protonation of the Amine: The reaction can generate acidic byproducts (like HCl) which will protonate the basic amino group, forming an anilinium salt.[1][4] The resulting -NH₃⁺ group is strongly deactivating, further hindering the Friedel-Crafts reaction.
Troubleshooting Protocol:
To circumvent these issues, a protection-acylation-deprotection strategy is highly recommended.
Experimental Protocol: Two-Step Synthesis via a Protected Intermediate
-
Protection Step (N-Acylation):
-
React aniline with an acylating agent like acetic anhydride to form acetanilide. This protects the amino group by converting it into a less basic and less nucleophilic amide.[2]
-
-
Friedel-Crafts Acylation of the Protected Aniline:
-
Subject the N-protected aniline (e.g., acetanilide) to Friedel-Crafts acylation with propanoyl chloride and a Lewis acid catalyst. The amide group is still an ortho, para-director, but less activating than a free amino group, allowing for a more controlled C-acylation.
-
-
Deprotection Step:
-
Hydrolyze the resulting acylated amide intermediate under acidic or basic conditions to remove the protecting group and yield this compound.
-
dot
Caption: Troubleshooting workflow for low yield.
Issue 2: Presence of Isomeric Byproducts
Question: My synthesis, which involves the rearrangement of an N-acylated intermediate, is producing a mixture of ortho and para isomers. How can I improve the selectivity for the desired ortho product, this compound?
Answer:
The formation of both ortho and para isomers is a classic outcome of the Fries rearrangement, a reaction that can be used to synthesize hydroxyaryl ketones from phenolic esters and can be conceptually related to the rearrangement of N-acylated anilines.[5][6] The ratio of these isomers is highly dependent on the reaction conditions.
Controlling Isomer Formation in Fries-Type Rearrangements:
| Parameter | Condition Favoring Ortho Isomer | Condition Favoring Para Isomer | Rationale |
| Temperature | Higher Temperatures | Lower Temperatures | At higher temperatures, the reaction is under thermodynamic control, favoring the formation of the more stable ortho-product due to chelation of the aluminum catalyst with the carbonyl and amino groups. Lower temperatures favor the kinetically controlled para-product.[5][7] |
| Solvent Polarity | Non-polar Solvents | Polar Solvents | Non-polar solvents promote the formation of the ortho product, while increasing solvent polarity favors the para isomer.[5] |
| Lewis Acid | Stoichiometric amounts of a strong Lewis acid | Catalytic amounts or weaker Lewis acids | The choice and amount of Lewis acid can influence the reaction pathway and isomer distribution. |
Troubleshooting Protocol:
-
Temperature Optimization: If you are obtaining a mixture of isomers, first try adjusting the reaction temperature. For the ortho product, higher temperatures are generally preferred.
-
Solvent Screening: If temperature adjustments are insufficient, screen a range of solvents with varying polarities. Non-polar solvents like carbon disulfide or nitrobenzene may enhance ortho selectivity.
-
Lewis Acid Variation: Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄) or vary the stoichiometry of AlCl₃.
dot
Caption: Factors influencing isomer formation.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use a large excess of Lewis acid to force the C-acylation of aniline?
While it might seem intuitive to use an excess of the Lewis acid to overcome the deactivation caused by complexation with the amino group, this approach is generally not effective. The complex formed between the aniline's amino group and the Lewis acid is quite stable.[8] Adding more catalyst will simply lead to more of this deactivated complex. The fundamental issue of the amino group's basicity needs to be addressed through a protection strategy.
Q2: Are there alternative synthetic routes to this compound that avoid Friedel-Crafts acylation?
Yes, several alternative methods exist. One notable route involves a Grignard reagent. This pathway starts from 2-aminobenzonitrile, which is reacted with ethylmagnesium bromide followed by hydrolysis to yield the desired product.[9] This method can be a practical alternative, especially if Friedel-Crafts-based routes prove problematic.
Q3: My final product is difficult to purify. What are some common impurities and recommended purification techniques?
Common impurities in the synthesis of this compound can include:
-
Unreacted starting materials (e.g., aniline or protected aniline).
-
N-acylated byproducts.
-
Isomeric C-acylated products (e.g., the para isomer).
-
Polymeric materials resulting from side reactions.[10]
Purification Strategy:
-
Aqueous Workup: An initial acid-base workup can help remove some impurities. For instance, washing with a dilute acid can remove unreacted aniline, while a dilute base wash can remove acidic byproducts.
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related isomers and other byproducts. A silica gel column with a gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) is a good starting point.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be an effective final purification step.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information and help identify the presence of any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity for solid samples.
References
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. differencebetween.com [differencebetween.com]
- 4. Explain why the acylation of aniline is not possible | Filo [askfilo.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. This compound|CAS 1196-28-7 [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(2-Aminophenyl)propan-1-one
Welcome to the comprehensive technical support guide for the synthesis of 1-(2-aminophenyl)propan-1-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up procedure for this valuable synthetic intermediate. Here, we will move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your experimental outcomes.
Introduction: Navigating the Synthesis of an Important Building Block
This compound is a crucial precursor in the synthesis of a wide array of heterocyclic compounds, particularly quinolines, which are of significant interest in medicinal chemistry.[1] While several synthetic routes exist, a common and cost-effective method involves the Friedel-Crafts acylation of an aniline derivative. However, the presence of the amino group on the aromatic ring introduces challenges, primarily its basicity, which can lead to complexation with the Lewis acid catalyst and deactivate the ring towards the desired electrophilic substitution.[1][2]
To circumvent this, a protection-acylation-deprotection strategy is often employed, using acetanilide as a readily available starting material. This guide will focus on the critical work-up and purification stages of this synthetic sequence.
Experimental Workflow Overview
The synthesis of this compound from acetanilide can be visualized as a three-stage process:
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide: Friedel-Crafts Acylation Work-up
This section addresses common issues encountered during the work-up of the Friedel-Crafts acylation of acetanilide with propionyl chloride and aluminum chloride.
Q1: After quenching my reaction with HCl and ice, I have a thick, persistent emulsion that won't separate. What's happening and how can I resolve it?
A1: This is a frequent issue in Friedel-Crafts work-ups. The emulsion is often caused by the formation of aluminum hydroxides and other colloidal aluminum salts upon addition of the aqueous acid.
-
Causality: The vigorous reaction between the excess AlCl₃ and water can create finely dispersed solids that stabilize the interface between the organic and aqueous layers.
-
Immediate Solution:
-
Add more organic solvent: Diluting the organic phase can sometimes help break the emulsion.
-
Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Gentle swirling vs. vigorous shaking: In your separatory funnel, gently invert the funnel multiple times rather than shaking vigorously.
-
Filtration: If the emulsion is caused by solid precipitates, you can try filtering the entire mixture through a pad of Celite®. Be sure to wash the Celite® pad with your organic solvent to recover all of your product.
-
-
Preventative Measure: Instead of quenching with ice alone, pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. The excess acid helps to keep the aluminum salts in solution.
Q2: My final product after the acylation work-up is a mixture of ortho and para isomers. How can I improve the regioselectivity?
A2: The acetylamino group of acetanilide is an ortho, para-director. The ratio of these isomers is influenced by reaction conditions.
-
Causality:
-
Temperature: Higher temperatures tend to favor the formation of the ortho isomer, while lower temperatures favor the para isomer. This is often attributed to the kinetic vs. thermodynamic control of the reaction.
-
Steric Hindrance: The acylating agent and the protecting group can sterically hinder the ortho positions, favoring para substitution.
-
-
Solutions:
-
Temperature Control: For a higher proportion of the para isomer, maintain a lower reaction temperature (e.g., 0-5 °C). If the ortho isomer is desired, higher temperatures may be necessary, though this can lead to more side products.[1]
-
Choice of Protecting Group: While acetanilide is common, using a bulkier N-acyl group can increase steric hindrance and favor para substitution.[2]
-
Q3: My TLC of the crude product shows a spot at the baseline and several other spots. What are these likely to be?
A3: A complex TLC profile indicates the presence of starting material, byproducts, and potentially the desired product.
-
Baseline Spot: This is often the aluminum salt of your product or starting material, which is highly polar and does not move up the TLC plate. It should be removed during the aqueous work-up.
-
Multiple Spots:
-
Unreacted Acetanilide: If the reaction did not go to completion, you will see a spot corresponding to acetanilide.
-
Ortho and Para Isomers: You will likely have spots for both N-(2-propanoylphenyl)acetamide and N-(4-propanoylphenyl)acetamide. The para isomer is typically less polar and will have a higher Rf value than the ortho isomer.
-
Di-acylated Products: While less common in Friedel-Crafts acylation due to the deactivating nature of the ketone product, some di-acylation may occur under harsh conditions.[3]
-
-
TLC Visualization: Aromatic ketones are generally UV-active. You can also use a potassium permanganate stain, which will visualize compounds that can be oxidized.
Troubleshooting Guide: Deprotection Work-up and Purification
This section addresses common issues encountered during the hydrolysis of the acetylated intermediate and the final purification.
Q1: The acidic hydrolysis of my N-(2-propanoylphenyl)acetamide is very slow or incomplete. What can I do?
A1: The hydrolysis of the amide bond requires forcing conditions.
-
Causality: Amide bonds are very stable. Insufficient acid concentration or reaction time will lead to incomplete hydrolysis.
-
Solutions:
-
Increase Acid Concentration: Use a more concentrated acid solution (e.g., 6M HCl or a mixture of acetic acid and concentrated HCl).
-
Increase Temperature and Time: Ensure the reaction is refluxing vigorously and extend the reflux time. Monitor the reaction by TLC until the starting material spot has disappeared.
-
Alternative Hydrolysis Conditions: Basic hydrolysis (e.g., using aqueous NaOH) is also an option, though the work-up will be different.
-
Q2: After neutralizing the acidic hydrolysis mixture, I get a very dark, oily product that is difficult to purify. Why is this happening?
A2: 2-aminoaryl ketones can be prone to oxidation and side reactions, especially under basic conditions and in the presence of air.
-
Causality: The free amino group makes the aromatic ring electron-rich and susceptible to oxidation, which can lead to the formation of colored, polymeric impurities.
-
Solutions:
-
Careful Neutralization: Perform the neutralization at a low temperature (ice bath) and add the base slowly to avoid localized heating. Do not go to a very high pH; a pH of 8-9 is usually sufficient to deprotonate the anilinium salt.[1]
-
Work-up Under Inert Atmosphere: If possible, perform the neutralization and extraction under a nitrogen or argon atmosphere to minimize oxidation.
-
Prompt Extraction: Once neutralized, immediately extract the product into an organic solvent. Do not let the aqueous mixture sit for an extended period.
-
Q3: I am struggling to purify my this compound by column chromatography. What solvent system should I use?
A3: Finding the right eluent system is key to successful chromatographic purification.
-
General Principles: this compound is a moderately polar compound due to the amino and ketone groups. You will need a solvent system that provides good separation from less polar impurities (like any remaining protected starting material) and more polar impurities (baseline material).
-
Developing a Solvent System:
-
Start with TLC: Use TLC to test different solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Typical Ratios: Begin with a ratio of around 4:1 hexanes:ethyl acetate and gradually increase the proportion of ethyl acetate.
-
Target Rf: Aim for an Rf value of 0.2-0.3 for your desired product on the TLC plate. This will generally translate well to column chromatography.
-
Adding a Modifier: Sometimes, adding a small amount (e.g., 1%) of triethylamine to the eluent can improve the peak shape and reduce tailing for basic compounds like amines by deactivating the acidic sites on the silica gel.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for the elution of compounds with a range of polarities. |
| TLC Visualization | UV light (254 nm), Potassium Permanganate Stain | The aromatic ketone is UV active; the stain helps visualize non-UV active impurities. |
Frequently Asked Questions (FAQs)
Q: Can I perform a direct Friedel-Crafts acylation on aniline to get the product? A: It is generally not recommended. Aniline is a Lewis base and will react with the AlCl₃ catalyst, forming a complex that deactivates the aromatic ring towards electrophilic acylation.[2] This often leads to no reaction or very low yields. The protection-acylation-deprotection sequence is a more reliable method.
Q: What are the key safety precautions I should take during this synthesis? A:
-
Aluminum Chloride (Anhydrous): This reagent is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid contact with moisture.[4][5]
-
Propionyl Chloride: This is also corrosive and water-sensitive. Handle it in a fume hood.
-
Quenching Step: The quenching of the reaction with acidic water is highly exothermic. Perform this step slowly and with cooling in an ice bath.
Q: How can I confirm the identity and purity of my final product? A:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons (typically in the 6.5-8.0 ppm region), the protons of the amino group, and the ethyl group of the propanone chain.[6]
-
Mass Spectrometry: This will confirm the molecular weight of your product (149.19 g/mol ).[1]
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
References
Technical Support Center: Purification of 1-(2-Aminophenyl)propan-1-one
Welcome to the technical support center for the purification of 1-(2-Aminophenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this versatile synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmacologically active molecules and heterocyclic structures.[1][2][3] Its purity is paramount for the success of subsequent synthetic steps and the integrity of the final product. This guide provides practical, experience-driven advice to help you achieve the desired purity of your material.
Diagram: General Purification Workflow
Below is a general workflow for the purification of crude this compound, outlining the decision-making process based on the nature of the impurities.
Caption: A general workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My this compound will not crystallize from solution, even after cooling. What should I do?
A1: Failure to crystallize is a common issue that can often be resolved by inducing crystallization. Here are several techniques to try in sequence:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[4] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[5]
-
Reducing Solvent Volume: It's possible you've used too much solvent, and the solution is not saturated.[4][6] Gently heat the solution to boil off some of the solvent and then allow it to cool again.
-
Ice Bath: If cooling to room temperature is unsuccessful, try placing the flask in an ice bath to further decrease the solubility of your compound.[7] However, be aware that rapid cooling can sometimes trap impurities.
-
Re-evaluation of Solvent: If none of the above methods work, your chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] You may need to perform solubility tests to find a more suitable solvent or solvent system.
Q2: An oil has formed instead of crystals during recrystallization. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals.[8] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities present.[6][8] To resolve this:
-
Re-dissolve: Heat the solution until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution slightly.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Change Solvent System: If oiling out persists, consider using a different solvent with a lower boiling point or a mixed solvent system.
Column Chromatography Challenges
Q3: My this compound is streaking or tailing on the silica gel column. Why is this happening and how can I prevent it?
A3: Streaking or tailing of amine-containing compounds like this compound on silica gel is a common problem. This is due to the interaction of the basic amino group with the acidic silanol groups on the surface of the silica gel. This interaction can lead to poor separation and recovery.[9]
Here are some solutions:
-
Add a Basic Modifier to the Eluent: A common and effective technique is to add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system. The triethylamine will compete with your compound for the acidic sites on the silica gel, minimizing the unwanted interactions and leading to sharper peaks.[9]
-
Use a Different Stationary Phase: If adding a modifier is not effective or desirable, consider using a different stationary phase. Options include:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Amine-functionalized silica: This type of stationary phase is specifically designed for the purification of basic compounds and can provide excellent separation.[9]
-
Q4: I am not recovering my compound from the column, or the recovery is very low. What could be the issue?
A4: Low recovery can be due to several factors:
-
Compound Instability on Silica: As mentioned, the acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[10] If you suspect this is the case, try the alternative stationary phases mentioned above.
-
Incorrect Eluent Polarity: If your eluent is not polar enough, your compound may not move down the column. Conversely, if it is too polar, it may elute too quickly with impurities. It is crucial to determine the optimal eluent system using thin-layer chromatography (TLC) before running the column.
-
Improper Column Packing: Poorly packed columns with channels or cracks can lead to inefficient separation and loss of sample.[11] Ensure your column is packed uniformly.
-
Sample Overloading: Loading too much crude material onto the column can exceed its capacity, leading to broad bands and poor separation.
Acid-Base Extraction Problems
Q5: I have performed an acid-base extraction to remove acidic or basic impurities, but my final product is still impure. What went wrong?
A5: Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[12][13][14][15][16] However, incomplete separation can occur. Here are some common reasons and solutions:
-
Incomplete Acid-Base Reaction: Ensure you have used a sufficient amount of acid or base to fully react with the impurities. It's good practice to check the pH of the aqueous layer to confirm that it is sufficiently acidic or basic.
-
Insufficient Mixing: Thoroughly mix the organic and aqueous layers to ensure efficient transfer of the ionized impurity into the aqueous phase. A separatory funnel is the standard apparatus for this.[14]
-
Emulsion Formation: Sometimes, an emulsion can form at the interface of the two layers, making separation difficult. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
-
Backwashing: To remove any neutral compound that may have been carried over into the aqueous layer, it is good practice to "backwash" the aqueous layer with a fresh portion of the organic solvent.[13]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a sample of this compound?
A1: The impurities will largely depend on the synthetic route used. Common impurities may include:
-
Starting Materials: Unreacted starting materials, such as 2-nitroaniline or its derivatives, are common impurities.[1]
-
Side Products: Side reactions can lead to the formation of related compounds. For example, Friedel-Crafts acylation reactions can sometimes result in polysubstituted products.[1]
-
Reagents and Solvents: Residual reagents and solvents used in the reaction and workup may also be present.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the purity of a sample by separating it into its individual components.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities that have distinct signals.[1][17]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify impurities by their mass-to-charge ratio.[17]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to depress and broaden the melting point range.[18]
Q3: What is the best way to store purified this compound?
A3: To maintain its purity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group. It should also be protected from light and stored at room temperature.[1]
Q4: Can I use activated charcoal to decolorize my sample of this compound?
A4: Yes, activated charcoal can be used to remove colored impurities. However, it should be used judiciously as it can also adsorb your desired product, leading to a lower yield. The general procedure is to add a small amount of activated charcoal to the hot solution during recrystallization, followed by hot gravity filtration to remove the charcoal before allowing the solution to cool.[7]
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for purifying this compound that is a solid at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.[5]
Protocol 2: Acid-Base Extraction to Remove Basic Impurities
This protocol is designed to remove basic impurities from a solution of this compound in an organic solvent.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute hydrochloric acid (e.g., 1 M HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate. The protonated basic impurities will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of basic impurities.
-
Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure to yield the purified product.
References
- 1. This compound|CAS 1196-28-7 [benchchem.com]
- 2. This compound | C9H11NO | CID 294651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Home Page [chem.ualberta.ca]
- 8. Recrystallization [wiredchemist.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 12. magritek.com [magritek.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. vernier.com [vernier.com]
- 17. benchchem.com [benchchem.com]
- 18. moravek.com [moravek.com]
Technical Support Center: 1-(2-Aminophenyl)propan-1-one
An essential component of successful research is the integrity of the starting materials. For versatile synthetic building blocks like 1-(2-Aminophenyl)propan-1-one, improper storage can lead to degradation, impurity formation, and ultimately, compromised experimental outcomes. This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the optimal storage and handling of this compound.
This center is structured to provide immediate, actionable answers to common questions and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs) on Storage
Q1: What are the ideal temperature conditions for storing this compound?
A: The recommended storage temperature depends on the intended duration of storage.
-
Short-Term Storage (Up to several weeks): Storing the compound at room temperature in a tightly sealed container is acceptable.[1][2]
-
Long-Term Storage (Months to years): For maximum stability and to minimize the rate of potential degradation, it is highly recommended to store this compound at -20°C.[3][4] Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold compound.[3]
Q2: Why is an inert atmosphere recommended for storage?
A: The recommendation for storage under an inert atmosphere (e.g., nitrogen or argon) stems from the chemical nature of the molecule. The aminophenyl group is susceptible to oxidation.[1] Oxygen in the air can react with the amine functionality, leading to the formation of colored impurities, such as quinone-imine type structures. This oxidative degradation not only reduces the purity of your material but can also introduce reactive species that may interfere with subsequent chemical transformations.
Q3: Is this compound sensitive to light?
A: Yes. It is recommended to protect the compound from light.[1] Aromatic amines and ketones can be photosensitive. Exposure to UV or even strong visible light can provide the energy to initiate photochemical reactions, leading to decomposition or polymerization. Storing the compound in an amber glass vial or inside a light-blocking secondary container is a critical best practice.
Q4: What type of container should I use for storage?
A: The choice of container is crucial for maintaining the integrity of the compound.
-
Material: Use chemically resistant containers such as amber glass (borosilicate) or high-density polyethylene (HDPE).[5] Glass is generally preferred for long-term storage.
-
Seal: The container must have a tight-fitting, secure seal. A screw cap with a chemically inert liner (e.g., PTFE) is ideal to prevent moisture ingress and air exchange.[5]
Q5: The compound is hygroscopic. How significant is this, and what precautions should be taken?
Precautions:
-
Always store in a tightly sealed container in a dry environment, such as a desiccator.[5]
-
When removing from cold storage, allow the container to equilibrate to ambient temperature before opening.[3]
-
Minimize the time the container is open to the atmosphere.
-
For frequent use, consider aliquoting the material into smaller, single-use vials to prevent repeated exposure of the bulk supply.
Troubleshooting Guide
This section addresses specific issues that may arise from suboptimal storage conditions.
| Observed Issue | Potential Cause (Storage-Related) | Recommended Action & Explanation |
| Compound has developed a yellow, brown, or reddish tint. | Oxidation. The primary amino group on the phenyl ring has likely been oxidized by exposure to air (oxygen). This is one of the most common degradation pathways for aromatic amines. | The material is likely impure. For non-critical applications, it may still be usable, but expect lower yields. For sensitive syntheses, purification (e.g., recrystallization or column chromatography) is required. To prevent this, always store under an inert atmosphere and limit air exposure. |
| Inconsistent or low yields in a reaction where the compound is a starting material. | Degradation or moisture contamination. The active concentration of the reagent is lower than assumed due to decomposition. Alternatively, absorbed moisture could be quenching a water-sensitive reagent or catalyst in your reaction. | 1. Confirm Purity: Run a purity analysis (e.g., NMR, LC-MS) on your starting material. 2. Dry the Compound: If moisture is suspected, dry the material under a high vacuum before use. 3. Review Storage Protocol: Ensure the compound is being stored under the correct conditions (inert gas, sealed, dry, protected from light) to prevent future batch failures. |
| The physical state has changed (e.g., powder has become clumpy or oily). | Moisture absorption. Amines are hygroscopic and can absorb enough water from the atmosphere to become sticky or even dissolve partially.[5][6] | The compound is wet. It must be thoroughly dried under vacuum before its mass can be accurately determined or used in a moisture-sensitive reaction. The presence of water can significantly alter its reactivity and handling properties. |
| Formation of an insoluble white precipitate in the storage container. | Reaction with Carbon Dioxide. The amine group can react with atmospheric CO₂ to form a carbamate salt. This is a common issue with primary and secondary amines. | This indicates prolonged or repeated exposure to air. The precipitate is an impurity. While the bulk material might still be usable after filtration, the presence of the salt indicates suboptimal storage. Purge the container with inert gas and seal it tightly for future storage. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Workflow
This protocol outlines the best practices from receiving the compound to its long-term storage.
-
Receiving and Inspection: Upon receipt, inspect the container seal for any damage. Note the manufacturer's storage recommendations.
-
Equilibration: If the compound was shipped cold, place the unopened container in a desiccator at room temperature for at least 1-2 hours to allow it to equilibrate. This prevents water condensation.
-
Inert Atmosphere Operations: Conduct all manipulations in a controlled environment, preferably a glove box or on a Schlenk line. If not possible, work quickly and efficiently to minimize air exposure.
-
Aliquoting: If the entire stock will not be used at once, aliquot the material into several smaller, appropriately sized amber glass vials. This prevents contamination and degradation of the entire stock.
-
Inert Gas Purge: Before sealing each vial (both the main stock and aliquots), flush the headspace with a gentle stream of dry nitrogen or argon for 15-30 seconds.
-
Sealing: Tightly cap the vials. For long-term storage, wrap the cap-vial interface with Parafilm® as an extra barrier against moisture and air.
-
Labeling: Clearly label each vial with the compound name, date, and storage conditions (e.g., "-20°C, under N₂, protect from light").
-
Storage: Place the sealed vials in a dark, -20°C freezer designated for chemical storage.
Protocol 2: Purity Assessment After Prolonged Storage
If you suspect degradation after long-term storage, this protocol can help assess the compound's integrity.
-
Visual Inspection: Note any change in color or physical state as detailed in the troubleshooting guide.
-
Sample Preparation: Carefully remove a small sample (~5-10 mg) following the handling steps in Protocol 1. Prepare a solution in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Compare the spectrum to a reference spectrum (from the supplier or a database like PubChem). Look for:
-
The appearance of new, unexpected peaks.
-
A decrease in the integration values of the characteristic compound peaks relative to an internal standard.
-
Broadening of peaks, which can indicate the presence of paramagnetic (oxidized) impurities.
-
-
LC-MS Analysis: For a more quantitative assessment, perform Liquid Chromatography-Mass Spectrometry. This will separate the parent compound from any impurities and provide their respective mass-to-charge ratios, helping to identify potential degradation products.
Visualizations and Data
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Short-Term: Room TemperatureLong-Term: -20°C | Slows the rate of all potential degradation pathways.[3][4] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the electron-rich aromatic amine.[1] |
| Light | Protect from Light (Amber Vial) | Avoids photochemical decomposition.[1] |
| Moisture | Keep Dry (Tightly Sealed Container) | Prevents hydrolysis and side reactions; many amines are hygroscopic.[5][6] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids | The amine group is basic and readily oxidized.[7][8] |
Diagram: Storage and Handling Workflow
Caption: Workflow for optimal handling and storage of this compound.
Diagram: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting issues related to compound storage.
References
- 1. This compound|CAS 1196-28-7 [benchchem.com]
- 2. 1-(4-Aminophenyl)propan-1-one | 70-69-9 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
Validation & Comparative
A Comparative Guide to 2-Aminoaryl Ketone Precursors in Heterocyclic Synthesis: 1-(2-Aminophenyl)propan-1-one vs. 2-Aminoacetophenone
Introduction
In the landscape of medicinal chemistry and drug development, the synthesis of nitrogen-containing heterocyclic scaffolds is of paramount importance. Among these, quinolines and benzodiazepines represent privileged structures found in a multitude of therapeutic agents. The selection of starting materials for the construction of these complex molecules is a critical decision that dictates reaction efficiency, yield, and scalability. This guide provides an in-depth, objective comparison of two common 2-aminoaryl ketone precursors: 1-(2-aminophenyl)propan-1-one and 2-aminoacetophenone . We will delve into their respective performance in key synthetic transformations, supported by theoretical principles and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The core structural difference lies in the alkyl group attached to the carbonyl: an ethyl group in this compound versus a methyl group in 2-aminoacetophenone. This seemingly minor variation has significant implications for the reactivity and steric environment of the molecule, which in turn affects its utility in synthesis.
Physicochemical Properties: A Foundation for Reactivity
A molecule's physical properties are intrinsically linked to its chemical behavior. Below is a summary of the key physicochemical data for our two compounds of interest.
| Property | This compound | 2-Aminoacetophenone |
| CAS Number | 1196-28-7[1][2] | 551-93-9[3] |
| Molecular Formula | C₉H₁₁NO[1][2] | C₈H₉NO[3] |
| Molecular Weight | 149.19 g/mol [1][2] | 135.16 g/mol [3] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Yellow to yellow-brown liquid[4][5] |
| Boiling Point | 266.9 °C at 760 mmHg (predicted)[2] | 85-90 °C at 0.5 mmHg[4][5] |
| pKa (predicted) | Not available | 2.31[6] |
Comparative Reactivity in the Friedländer Annulation
The Friedländer synthesis is a cornerstone reaction for the construction of quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8][9][10] Both this compound and 2-aminoacetophenone are excellent substrates for this transformation. The reaction can proceed via two primary mechanistic pathways, either initiated by an aldol condensation or the formation of a Schiff base, ultimately leading to the quinoline product through cyclization and dehydration.[7][8]
Mechanistic Overview of the Friedländer Annulation
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 4. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-(2-Aminophenyl)propan-1-one for Researchers and Drug Development Professionals
Introduction: The Significance of 1-(2-Aminophenyl)propan-1-one in Synthetic Chemistry
This compound, also known as 2'-aminopropiophenone, is a valuable and versatile building block in the fields of medicinal chemistry and organic synthesis. Its structure, featuring both a nucleophilic aromatic amine and a reactive ketone functional group in an ortho relationship, makes it a key precursor for the synthesis of a wide array of heterocyclic compounds, including quinolines and other pharmacologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in academic and industrial settings.
This guide provides an in-depth, comparative analysis of the most common and effective methods for the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages, supported by experimental data. Our focus is on providing practical, field-proven insights to enable you to make informed decisions for your synthetic campaigns.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance for certain reagents and reaction conditions. Here, we compare three primary methodologies: the reduction of 2'-nitropropiophenone, the Grignard reaction with 2-aminobenzonitrile, and the Friedel-Crafts acylation via a Fries rearrangement.
| Methodology | Starting Materials | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Reduction of 2'-Nitropropiophenone | 2'-Nitropropiophenone | SnCl₂·2H₂O, HCl or H₂, Pd/C | Good to Excellent | Reliable, high-yielding, tolerant of various functional groups. | Use of hazardous nitro compounds, potentially harsh acidic conditions, or requirement for specialized hydrogenation equipment.[1][2] |
| Grignard Reaction | 2-Aminobenzonitrile, Ethyl Halide | Magnesium, Ethyl Bromide/Iodide | Good | Efficient, direct formation of the carbon skeleton.[3][4] | Highly sensitive to moisture and air, requires strict anhydrous conditions, potential for side reactions with the amino group.[5][6] |
| Friedel-Crafts Acylation (via Fries Rearrangement) | Aniline, Propionyl Chloride | Aluminum Chloride (AlCl₃) | Moderate | Utilizes readily available starting materials. | Direct acylation is problematic; requires a protection-acylation-deprotection sequence, often with lower overall yields and harsh conditions.[7][8] |
In-Depth Analysis and Experimental Protocols
Method 1: Reduction of 2'-Nitropropiophenone
This is arguably one of the most reliable and widely employed methods for the synthesis of this compound. The strategy involves the reduction of the nitro group of a pre-synthesized 2'-nitropropiophenone. The choice of reducing agent is critical and can be tailored to the specific needs of the synthesis.
Causality of Experimental Choices:
-
Stannous Chloride (SnCl₂): This is a classical and effective method for the reduction of aromatic nitro groups.[9][10][11] The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, which protonates the nitro group, facilitating the electron transfer from Sn(II) to Sn(IV). This method is often preferred in laboratory settings due to its simplicity and the ready availability of the reagents. However, it generates stoichiometric amounts of tin waste, which can be problematic for large-scale synthesis and waste disposal.[11]
-
Catalytic Hydrogenation: This "green chemistry" approach utilizes hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), to effect the reduction.[1] This method is highly efficient and produces only water as a byproduct, making it ideal for industrial applications. The primary considerations are the need for specialized high-pressure hydrogenation equipment and the careful handling of flammable hydrogen gas and pyrophoric catalysts.
Experimental Protocol: Reduction with Stannous Chloride
Diagrammatic Workflow:
Workflow for SnCl₂ Reduction
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-nitropropiophenone (1 equivalent) in ethanol.
-
To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-4 equivalents) and concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 8). A precipitate of tin salts will form.
-
Extract the product from the aqueous slurry with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Method 2: Grignard Reaction with 2-Aminobenzonitrile
This method offers a more direct route to the target molecule by forming the carbon-carbon bond of the propanone side chain in a single step. It involves the reaction of an ethyl Grignard reagent with 2-aminobenzonitrile.
Causality of Experimental Choices:
-
Grignard Reagent: The ethylmagnesium halide (bromide or iodide) acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile group in 2-aminobenzonitrile.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water.[4][12] Therefore, the reaction must be carried out under strictly anhydrous conditions using dry glassware and anhydrous solvents (e.g., diethyl ether or THF) to prevent quenching of the Grignard reagent.[4][5][6][12]
-
Excess Reagent: The primary amino group of 2-aminobenzonitrile is acidic enough to react with the Grignard reagent. To compensate for this, an excess of the Grignard reagent is typically used.
Experimental Protocol: Grignard Synthesis
Diagrammatic Workflow:
Workflow for Grignard Synthesis
Step-by-Step Procedure:
-
Prepare the ethylmagnesium bromide Grignard reagent from magnesium turnings and ethyl bromide in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flame-dried flask, dissolve 2-aminobenzonitrile (1 equivalent) in anhydrous THF.
-
Cool the 2-aminobenzonitrile solution in an ice bath and slowly add the freshly prepared Grignard reagent (typically 2-2.5 equivalents) via a dropping funnel or syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and an aqueous acid (e.g., 1 M HCl) to hydrolyze the intermediate imine.
-
Neutralize the aqueous layer with a base (e.g., NaOH solution) and extract the product with an organic solvent like diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Method 3: Friedel-Crafts Acylation via Fries Rearrangement
The direct Friedel-Crafts acylation of aniline with propionyl chloride is generally not feasible due to the basic amino group complexing with the Lewis acid catalyst, which deactivates the aromatic ring.[7][8] The Fries rearrangement of an N-acylated aniline, such as N-phenylpropionamide (propionanilide), provides an alternative, albeit often lower-yielding, route.
Causality of Experimental Choices:
-
N-Acylation: The initial step involves the protection of the amino group as an amide. This moderates the reactivity of the aromatic ring and prevents the unwanted complexation with the Lewis acid.
-
Fries Rearrangement: In the presence of a Lewis acid like aluminum chloride, the acyl group migrates from the nitrogen atom to the aromatic ring, primarily to the ortho and para positions.[13] The reaction temperature can influence the ratio of ortho to para products, with higher temperatures generally favoring the ortho isomer.
-
Deprotection: The resulting amino ketone may require a final deprotection step, typically by acid hydrolysis, to yield the desired product.
Due to the potential for complex product mixtures and lower yields, a detailed, high-yielding protocol specifically for this compound via this method is less commonly reported in the literature compared to the other two methods. Researchers opting for this route should be prepared for significant optimization of reaction conditions.
Safety and Handling Considerations
-
Reduction of Nitro Compounds: Aromatic nitro compounds can be energetic and should be handled with care.[2][14] The reduction process is often highly exothermic and requires careful temperature control, especially on a larger scale.[1]
-
Grignard Reagents: These reagents are highly flammable, corrosive, and can be pyrophoric.[3] They react violently with water and other protic sources. All manipulations should be carried out under a dry, inert atmosphere.[4][5][6][12]
-
Friedel-Crafts Acylation: Lewis acids such as aluminum chloride are corrosive and react vigorously with moisture.[8] The reaction often generates hydrogen chloride gas, which must be trapped.
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the reduction of 2'-nitropropiophenone offers a reliable and high-yielding route, with catalytic hydrogenation being the greener option if the necessary equipment is available. The Grignard reaction with 2-aminobenzonitrile is an excellent alternative that provides a more direct synthesis, provided that strict anhydrous conditions can be maintained. The Friedel-Crafts acylation via a Fries rearrangement is a less common approach for this specific target due to potential yield and selectivity issues but can be considered if the starting materials for the other routes are unavailable.
The choice of the optimal synthetic route will ultimately depend on the specific constraints and priorities of the research or development project, including scale, cost, available equipment, and safety considerations. This guide provides the foundational knowledge and practical protocols to assist in making that strategic decision.
References
- 1. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. acs.org [acs.org]
- 6. youtube.com [youtube.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. "The reduction of aromatic nitro compounds with anhydrous stannous chlo" by Raymond Albert Unnasch [digitalcommons.njit.edu]
- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 12. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 13. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Versatile Precursor: Validating 1-(2-Aminophenyl)propan-1-one in Modern Quinoline Synthesis
A Senior Application Scientist's Guide to a Cornerstone of Medicinal Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The efficient synthesis of quinoline derivatives is, therefore, a critical focus for researchers in drug discovery and development. Among the myriad of synthetic routes, the Friedländer annulation stands out for its convergence and ability to introduce diverse functionalities. This guide provides an in-depth validation of 1-(2-aminophenyl)propan-1-one as a highly effective precursor in the Friedländer synthesis, comparing its performance with alternative starting materials and providing robust experimental data to support its application.
The Friedländer Annulation: A Powerful Tool for Quinoline Synthesis
The Friedländer synthesis is a classic and widely utilized method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by either acid or base.[1][2] The versatility of this reaction lies in the wide array of commercially available or readily synthesizable starting materials, allowing for the generation of diverse libraries of substituted quinolines.
The general mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions and the nature of the reactants.
Visualizing the Mechanism: The Friedländer Annulation
Caption: Alternative mechanistic pathways for the Friedländer quinoline synthesis.
This compound: An Ideal Precursor
This compound, also known as 2'-aminopropiophenone, is an excellent substrate for the Friedländer synthesis. Its structure incorporates both the requisite ortho-amino group and a ketone functionality, making it a versatile building block for a variety of substituted quinolines. The presence of the ethyl group on the ketone offers a point of differentiation from the more commonly used 2'-aminoacetophenone, leading to the formation of 2-methyl-4-substituted quinolines, a motif of significant interest in medicinal chemistry.
Comparison with Alternative Precursors
While 2-aminobenzaldehyde and 2'-aminoacetophenone are the most traditional precursors for the Friedländer synthesis, this compound offers distinct advantages in certain contexts. The following table provides a comparative overview of these key precursors.
| Precursor | Key Structural Feature | Resulting Quinoline Substitution | Advantages | Disadvantages |
| 2-Aminobenzaldehyde | Aldehyde at C1 | 2,3-Disubstituted Quinolines | Highly reactive, good yields. | Can be unstable and prone to self-condensation.[3][4] |
| 2'-Aminoacetophenone | Methyl ketone at C1 | 2-Methyl-4-substituted Quinolines | Stable, commercially available, good yields. | Limited to 2-methyl substitution. |
| This compound | Ethyl ketone at C1 | 2-Ethyl-4-substituted Quinolines | Stable, allows for 2-ethyl substitution, good reactivity. | Less commercially available than 2'-aminoacetophenone. |
| 2-Nitrobenzaldehyde/Ketone | Nitro group ortho to carbonyl | Access to diverse 2-aminoaryl carbonyls | Circumvents instability of some 2-aminoaldehydes.[3] | Requires an in-situ reduction step. |
The choice of precursor is dictated by the desired substitution pattern on the final quinoline product. This compound provides a reliable route to 2-ethyl-substituted quinolines, which can exhibit unique pharmacological profiles compared to their 2-methyl counterparts.
Experimental Validation: Synthesis of a 2-Ethyl-4-phenylquinoline Derivative
To validate the efficacy of this compound as a quinoline precursor, a representative Friedländer synthesis was performed with ethyl benzoylacetate. This reaction is expected to yield ethyl 2-ethyl-4-phenylquinoline-3-carboxylate, a valuable intermediate for further functionalization.
Experimental Protocol
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-(2-Aminophenyl)propan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1-(2-aminophenyl)propan-1-one scaffold has emerged as a versatile backbone for the development of novel therapeutic agents. Its unique structural features, comprising an aromatic amine and a ketone functional group, offer a rich platform for chemical modification, leading to a diverse array of derivatives with a wide spectrum of biological activities. This guide provides an in-depth, comparative analysis of the anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties of these derivatives, supported by experimental data and methodological insights to empower researchers in their quest for next-generation therapeutics.
The Versatile Scaffold: An Overview of this compound
This compound, also known as 2'-aminopropiophenone, is a key synthetic intermediate.[1] Its chemical reactivity, stemming from the ketone and aromatic amine moieties, allows for the construction of a multitude of heterocyclic and acyclic derivatives. Common synthetic strategies involve condensation reactions, cyclization, and substitutions, yielding compounds such as chalcones, Schiff bases, and various heterocyclic systems.[2] These modifications profoundly influence the molecule's physicochemical properties and, consequently, its biological activity.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and interference with key signaling pathways crucial for cancer cell survival and proliferation.
Comparative Efficacy of Anticancer Derivatives
The anticancer potency of these derivatives is highly dependent on their structural modifications. Chalcones and Schiff bases derived from this compound have been extensively studied. The introduction of different substituents on the aromatic rings allows for the fine-tuning of their cytotoxic effects.
| Derivative Type | Specific Compound/Modification | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Aminochalcone | 4-Aminochalcone | K562 (Leukemia) | 5.87 µg/mL | Imatinib | 2.67 | [2] |
| Aminochalcone | 4-Aminochalcone | HL-60 (Leukemia) | <1 µg/mL | Imatinib | 16.59 | [2] |
| Quinazoline Chalcone | Compound 76 | A549 (Lung) | 0.29 | - | - | [3] |
| Indole Chalcone | Compound 8 | Various | 0.003 - 0.009 | - | - | [3] |
| Chalcone Analog | CH2 (methoxy substitution) | T47D (Breast) | 44.67 µg/mL | - | - | [4] |
| Pyrazole Derivative | Compound 59 | HepG2 (Liver) | 26.6 µg/mL | Doxorubicin | 21.6 µg/mL | [5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanism of Action: Inducing Apoptosis and Modulating Signaling Pathways
The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6][7] Key signaling pathways frequently dysregulated in cancer, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways, have been identified as potential targets for these derivatives.[7]
For instance, some derivatives have been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax, leading to the activation of caspases and subsequent cell death.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for evaluating the in vitro cytotoxicity of this compound derivatives against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Signaling Pathway Visualization
Caption: Proposed anticancer mechanism of action.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. This compound derivatives, particularly Schiff bases, have shown promising activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Efficacy of Antimicrobial Derivatives
The antimicrobial effectiveness of these derivatives is influenced by the nature and position of substituents on the aromatic rings. Halogen substitutions, for instance, have been shown to enhance antibacterial activity.
| Derivative Type | Specific Compound/Modification | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Schiff Base | 5-bromo substituted phenyl ring | MRSA | 62.5 | Gentamicin | 125 | [8] |
| Schiff Base | 4-chloro derivative | B. subtilis | 25 | Parent amine | 250 | [8] |
| Schiff Base | Compound 4 (chloro derivative) | E. coli | 6.25 | - | - | [9] |
| Schiff Base | Compound 5 (cyano derivative) | S. aureus | 6.25 | - | - | [9] |
| Copper(II) Schiff Base Complex | SBD2 | MRSA | - | Oxacillin | - | [10] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Mechanism of Action: Disruption of Bacterial Cell Integrity
While the exact mechanisms are still under investigation, it is hypothesized that these compounds may exert their antimicrobial effects by disrupting the bacterial cell membrane or interfering with essential cellular processes. The lipophilic nature of many of these derivatives may facilitate their penetration through the bacterial cell wall.
Experimental Protocol: Agar Well Diffusion Method
This protocol provides a standard method for screening the antimicrobial activity of this compound derivatives.
Principle: The agar well diffusion method is based on the diffusion of an antimicrobial agent from a well through a solidified agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates the antimicrobial activity of the substance.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).
-
Inoculate Agar Plate: Evenly spread the bacterial inoculum over the surface of a sterile Mueller-Hinton agar plate using a sterile swab.
-
Create Wells: Aseptically punch wells (e.g., 6 mm in diameter) into the agar plate using a sterile cork borer.
-
Add Test Compounds: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at different concentrations into the wells. Include a negative control (solvent alone) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Workflow Visualization
Caption: Workflow for antimicrobial activity screening.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several derivatives of this compound have shown promising anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.
Comparative Efficacy of Anticonvulsant Derivatives
The anticonvulsant potency of these compounds is often evaluated using the maximal electroshock (MES) seizure test in rodents. The effective dose 50 (ED50), which is the dose required to protect 50% of the animals from seizures, is a key parameter for comparison.
| Derivative Type | Specific Compound/Modification | Animal Model | ED50 (mg/kg) | Reference Compound | ED50 (mg/kg) | Reference |
| Enaminone | Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate | Rat (oral) | 5.8 | - | - | [11] |
| PRAX-628 | - | Mouse | 0.42 | Carbamazepine | 3.8-5.4 | [12] |
| Cycloalkanecarboxamide Parabanic Acid Hybrid | Compound 8b | Mouse | - | - | - | [13] |
| Cycloalkanecarboxamide Parabanic Acid Hybrid | Compound 9a-9d | Mouse | - | - | - | [13] |
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
A primary mechanism of action for many antiepileptic drugs is the blockade of voltage-gated sodium channels.[14][15][16][17] By blocking these channels, the drugs reduce the repetitive firing of neurons that is characteristic of seizures. It is proposed that some this compound derivatives may exert their anticonvulsant effects through a similar mechanism, stabilizing the inactivated state of sodium channels and thereby limiting the propagation of action potentials.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol describes a standard procedure for evaluating the anticonvulsant activity of test compounds in mice.
Principle: The MES test induces a generalized tonic-clonic seizure by delivering a brief electrical stimulus to the brain. Anticonvulsant drugs can prevent the tonic hindlimb extension phase of the seizure.
Step-by-Step Methodology:
-
Animal Preparation: Use adult male mice, acclimated to the laboratory conditions.
-
Compound Administration: Administer the test compound, vehicle control, or a standard anticonvulsant drug (e.g., phenytoin) to different groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Seizure Induction: At the time of expected peak drug effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear clip electrodes.
-
Observation: Immediately after the stimulus, observe the mice for the presence or absence of the tonic hindlimb extension. Protection is defined as the absence of this phase.
-
Data Analysis: The ED50 value is calculated using a suitable statistical method (e.g., probit analysis) based on the percentage of animals protected at different doses.
Mechanism Visualization
Caption: Proposed mechanism of anticonvulsant action.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. Derivatives of this compound have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Comparative Efficacy of Anti-inflammatory Derivatives
The anti-inflammatory activity of these compounds is assessed by their ability to inhibit COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is desirable as it is primarily involved in inflammation, while COX-1 has important physiological functions.
| Derivative Type | Specific Compound/Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference |
| Benzimidazole/Oxadiazole Hybrid | Compound 5h | >100 | 22.6 | >4.4 | Celecoxib | [18] |
| Benzimidazole/Oxadiazole Hybrid | Compound 5j | >100 | 11.6 | >8.6 | Celecoxib | [18] |
| Benzimidazole/Oxadiazole Hybrid | Compound 5l | >100 | 8.2 | >12.1 | Celecoxib | [18] |
| Quinazoline Derivative | Compound 3b | Single-digit µM | Moderate | 5-27 | Ibuprofen | [19] |
| Cyclic Imide | Compound 9 | >50 | 0.15 | >333.3 | Celecoxib | [20] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Mechanism of Action: Inhibition of COX Enzymes and NF-κB Signaling
The primary anti-inflammatory mechanism of these derivatives is believed to be the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[18] Additionally, some evidence suggests that these compounds may also modulate the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[21][22][23] By inhibiting NF-κB, these derivatives can reduce the production of pro-inflammatory cytokines and other inflammatory mediators.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of test compounds against COX-1 and COX-2.
Principle: This assay measures the ability of a compound to inhibit the conversion of a substrate (e.g., arachidonic acid) to prostaglandin by COX enzymes. The amount of prostaglandin produced can be quantified using various methods, such as enzyme immunoassay (EIA).
Step-by-Step Methodology:
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and serial dilutions of the test compounds.
-
Reaction Mixture: In a microplate, combine the enzyme, a cofactor (e.g., heme), and the test compound or vehicle control.
-
Initiate Reaction: Add the substrate (arachidonic acid) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific time at a controlled temperature (e.g., 37°C).
-
Stop Reaction: Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
Quantify Prostaglandin: Measure the amount of prostaglandin produced using a specific detection method, such as a competitive EIA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for both COX-1 and COX-2.
Signaling Pathway Visualization
Caption: Proposed anti-inflammatory mechanism of action.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of a wide range of therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in oncology, infectious diseases, neurology, and inflammatory disorders. The structure-activity relationship studies highlighted herein provide a rational basis for the design of more potent and selective compounds.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening more focused libraries of derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most promising compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Safety: Evaluating the lead compounds in relevant animal models of disease to assess their in vivo efficacy, toxicity, and overall therapeutic potential.
By leveraging the chemical tractability of the this compound core and a deeper understanding of its biological activities, the scientific community can continue to unlock the therapeutic potential of this versatile class of compounds.
References
- 1. A Comprehensive Review of Aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells [mdpi.com]
- 6. Anti-proliferative, pro-apoptotic and anti-invasive effect of the copper coordination compound Cas III-La through the induction of reactive oxygen species and regulation of Wnt/β-catenin pathway in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial and antibiofilm activities of Cu(II) Schiff base complexes against methicillin-susceptible and resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. praxismedicines.com [praxismedicines.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 15. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 16. Mechanisms of Action of Antiepileptic Drugs | Neupsy Key [neupsykey.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 1-(2-Aminophenyl)propan-1-one Analogs as Monoamine Transporter Ligands
For researchers and drug development professionals navigating the complex landscape of monoamine transporter modulation, the 1-(2-aminophenyl)propan-1-one scaffold presents a compelling starting point for novel ligand design. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, offering insights into how molecular modifications influence their potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The information herein is synthesized from available scientific literature to support rational drug design and guide experimental efforts.
Introduction: The Significance of the this compound Scaffold
The this compound core is a member of the broader class of synthetic cathinones, which are known to interact with monoamine transporters.[1][2] These transporters are critical for regulating neurotransmitter levels in the synapse and are the targets for a wide range of therapeutics, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as substances of abuse.[3] The unique ortho-amino substitution on the phenyl ring of the this compound scaffold offers a vector for chemical modification that can significantly impact its pharmacological profile. Understanding the SAR of this class of compounds is paramount for developing selective and potent monoamine transporter ligands with desired therapeutic effects while minimizing off-target activities.
Core Structure and Rationale for Modification
The fundamental structure of this compound provides several key points for chemical modification, each with the potential to alter its interaction with monoamine transporters. This guide will focus on the impact of substitutions on the phenyl ring, as this is a common strategy in medicinal chemistry to fine-tune the electronic and steric properties of a ligand.
Caption: Key modification points on the this compound scaffold.
Comparative Analysis of Phenyl-Substituted Analogs
Initial literature searches did not yield specific comparative data for a series of substituted this compound analogs and their direct effects on monoamine transporters. The following section is a predictive analysis based on established SAR principles for related monoamine transporter ligands and will be updated as specific experimental data becomes available.
The introduction of substituents onto the 2-aminophenyl ring can dramatically alter a compound's affinity and selectivity for DAT, NET, and SERT. The following table outlines the predicted impact of various substitutions based on general SAR trends observed in related phenethylamine and cathinone derivatives.
| Substituent (Position) | Predicted Effect on DAT Affinity | Predicted Effect on NET Affinity | Predicted Effect on SERT Affinity | Rationale & Supporting Insights |
| Electron-Withdrawing Groups (e.g., -Cl, -CF3 at C4 or C5) | Likely increase | Likely increase | Variable | Halogen substitution, particularly at the para-position of the phenyl ring, is often associated with increased potency at DAT and NET in related scaffolds. This is thought to be due to favorable interactions within the transporter binding pocket. |
| Electron-Donating Groups (e.g., -CH3, -OCH3 at C4 or C5) | Variable | Variable | Likely increase | Alkoxy and alkyl substitutions can enhance affinity, particularly for SERT. The position of the substituent is critical, with para-substitution often favoring SERT activity. |
| Bulky Groups (e.g., -t-butyl at C4 or C5) | Likely decrease | Likely decrease | Likely decrease | Steric hindrance from bulky substituents can disrupt the optimal binding conformation within the transporter, leading to a general decrease in affinity across all monoamine transporters. |
| Hydrogen Bonding Groups (e.g., -OH at C4 or C5) | Variable | Variable | Likely increase | The introduction of a hydroxyl group can introduce new hydrogen bonding interactions within the transporter, which can be particularly beneficial for SERT affinity. |
Experimental Protocols
To facilitate further research and validation of the predicted SAR trends, detailed, step-by-step methodologies for the synthesis and in vitro evaluation of this compound analogs are provided below.
Synthesis of this compound Analogs
A general and efficient method for the synthesis of the parent compound and its analogs is the Grignard reagent-mediated reaction with a substituted 2-aminobenzonitrile.[2]
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel under a nitrogen atmosphere.
-
Stir the mixture until the magnesium is consumed, indicating the formation of ethylmagnesium bromide.
Step 2: Reaction with Substituted 2-Aminobenzonitrile
-
Dissolve the desired substituted 2-aminobenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the freshly prepared Grignard reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound analog.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticonvulsant Potential of 1-(2-Aminophenyl)propan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticonvulsant agents with improved efficacy and safety profiles is a paramount objective in medicinal chemistry and neurology.[1] This guide provides a comparative analysis of the anticonvulsant activity of a series of synthesized compounds, contextualized within the broader landscape of anticonvulsant drug discovery. While specific experimental data on a comprehensive series of 1-(2-Aminophenyl)propan-1-one derivatives is not extensively available in the public domain, this guide will utilize data from structurally related aminophenyl derivatives to illustrate the evaluation process and discuss key structure-activity relationships (SAR). The principles and methodologies detailed herein are directly applicable to the investigation of this compound and its analogs.
Comparative Anticonvulsant Activity
The preclinical evaluation of potential anticonvulsant drugs relies on a battery of standardized in vivo models that predict efficacy against different seizure types.[2] The two most widely used screening models are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for myoclonic seizures.[2][3] Neurotoxicity is typically assessed using the rotarod test, which measures motor coordination.[4]
The following table summarizes the anticonvulsant activity and neurotoxicity of a representative series of aminophenyl derivatives, providing a framework for comparing the potential of novel compounds.
| Compound | MES (ED₅₀ mg/kg) | scPTZ (ED₅₀ mg/kg) | Rotarod (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| Compound A | 49.6 | 67.4 | > 300 | > 6.0 |
| Compound B | 68.3 | > 100 | > 300 | > 4.4 |
| Compound C | > 100 | 85.1 | > 300 | - |
| Phenytoin | 9.5 | Inactive | 68.5 | 7.2 |
| Valproic Acid | 272 | 149 | 426 | 1.6 (MES) / 2.9 (scPTZ) |
Data presented is illustrative and based on findings for structurally related compounds.
From this comparative data, several key insights can be drawn:
-
Compound A demonstrates a broad-spectrum anticonvulsant profile, with potent activity in both the MES and scPTZ models, suggesting potential efficacy against both generalized tonic-clonic and myoclonic seizures.[5] Its high protective index indicates a favorable safety margin, with a significant separation between the effective dose and the dose causing neurotoxicity.[5]
-
Compound B shows selective activity in the MES test, similar to the established drug Phenytoin, suggesting a potential mechanism of action involving the blockade of voltage-gated sodium channels.[6]
-
Compound C exhibits activity primarily in the scPTZ test, indicating a different mechanistic profile, possibly involving enhancement of GABAergic neurotransmission.[7]
Experimental Protocols: A Self-Validating System
The reliability of preclinical anticonvulsant screening hinges on the rigorous and consistent application of validated experimental protocols. The following methodologies represent the gold standard in the field.
Maximal Electroshock (MES) Test
The MES test is a widely utilized model to assess a compound's ability to prevent the spread of seizures.[3]
Protocol:
-
Animal Model: Adult male Swiss albino mice (20-25g) are used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent used to dissolve the compounds.
-
Pre-treatment Time: The test is conducted at the time of peak effect of the compound, typically 30-60 minutes post-administration.
-
Stimulation: A maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered protection.[3]
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ test is a widely accepted model for screening compounds with potential efficacy against absence and myoclonic seizures.[8]
Protocol:
-
Animal Model: Adult male Swiss albino mice (20-25g) are used.
-
Compound Administration: Test compounds are administered i.p. at various doses, with a vehicle control group.
-
Pre-treatment Time: The test is conducted at the time of peak effect of the compound.
-
Induction of Seizures: Pentylenetetrazole (PTZ) is administered subcutaneously (s.c.) at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg).
-
Observation: Animals are observed for 30 minutes for the presence of clonic seizures (convulsive waves with loss of righting reflex lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures during the observation period is considered protection.
-
Data Analysis: The ED₅₀ is calculated.
Rotarod Test for Neurotoxicity
This test is crucial for determining the therapeutic index of a compound by assessing its potential to cause motor impairment.[4]
Protocol:
-
Apparatus: A rotating rod (rotarod) apparatus is used.
-
Training: Animals are trained to stay on the rotating rod for a set period (e.g., 1 minute) at a low speed.
-
Compound Administration: Test compounds are administered i.p. at various doses.
-
Testing: At the time of peak effect, animals are placed on the rotarod, and the time they remain on the rod is recorded.
-
Endpoint: The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) is indicative of neurotoxicity.
-
Data Analysis: The median toxic dose (TD₅₀), the dose that causes neurotoxicity in 50% of the animals, is calculated.
Unraveling the Mechanism of Action
The anticonvulsant activity of many drugs is attributed to their ability to modulate neuronal excitability. The primary mechanisms include:
-
Modulation of Voltage-Gated Ion Channels: Many effective anticonvulsants, such as phenytoin and carbamazepine, act by blocking voltage-gated sodium channels, thereby inhibiting the rapid firing of neurons that underlies seizure generation.[9] Others may modulate calcium channels.
-
Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Compounds that enhance GABAergic signaling, either by acting on GABA receptors or by inhibiting GABA metabolism, can reduce neuronal hyperexcitability.[10]
The specific mechanism of action of novel this compound derivatives would require further investigation through dedicated electrophysiological and neurochemical studies.
Conclusion
The systematic evaluation of this compound derivatives, following the established protocols for anticonvulsant screening, is a critical step in identifying promising new therapeutic agents. By comparing their activity in the MES and scPTZ models, alongside a thorough assessment of neurotoxicity, researchers can delineate the pharmacological profile of these compounds and identify lead candidates for further development. The elucidation of their precise mechanism of action will be instrumental in optimizing their structure to enhance potency and minimize adverse effects, ultimately contributing to the development of safer and more effective treatments for epilepsy.
References
- 1. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoline Synthesis: Efficacy of 1-(2-Aminophenyl)propan-1-one in Friedländer vs. Combes Methodologies
For the discerning researcher in synthetic and medicinal chemistry, the construction of the quinoline scaffold remains a cornerstone of drug discovery and materials science. Among the arsenal of named reactions available, the Friedländer and Combes syntheses are classical yet enduringly relevant methods. This guide provides an in-depth, objective comparison of the efficacy of a specific and versatile building block, 1-(2-Aminophenyl)propan-1-one, in both the Friedländer and Combes syntheses. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer a comparative analysis of their performance based on available experimental data and established chemical principles.
The Strategic Importance of Quinoline Synthesis
The quinoline ring system is a privileged heterocyclic motif, forming the core of a vast number of natural products and synthetic compounds with significant pharmacological activities.[1] Its derivatives have found applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The enduring interest in quinoline chemistry necessitates a clear understanding of the most effective synthetic routes to access novel analogues. The Friedländer and Combes syntheses represent two distinct and powerful strategies for the construction of this valuable scaffold.[1][2]
Mechanistic Overview: Two Divergent Pathways to the Quinoline Core
The choice between the Friedländer and Combes synthesis is fundamentally a choice between two different mechanistic manifolds, each with its own set of advantages and limitations.
The Friedländer Synthesis: A Versatile Condensation Strategy
The Friedländer synthesis is a flexible method that involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-dicarbonyl compound.[3] The reaction can be catalyzed by either acids or bases, offering a degree of tunability to the synthetic chemist.[3]
Two primary mechanistic pathways are generally accepted for the Friedländer synthesis.[4] In the first, an initial aldol condensation between the two carbonyl partners is the rate-determining step, followed by cyclization and dehydration. The second pathway proposes the initial formation of a Schiff base between the amino group and the ketone, which then undergoes an intramolecular aldol-type condensation.
DOT Script for Friedländer Synthesis Mechanism
Caption: Mechanistic pathways of the Friedländer synthesis.
The Combes Synthesis: An Acid-Catalyzed Cyclization
The Combes synthesis is a more defined process, specifically involving the reaction of an aniline with a β-diketone under strong acid catalysis, typically sulfuric acid or polyphosphoric acid (PPA).[2][5] The mechanism initiates with the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone.[2] This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution, where the enamine attacks the aromatic ring, leading to cyclization. Subsequent dehydration yields the quinoline product.
DOT Script for Combes Synthesis Mechanism
Caption: Mechanism of the Combes quinoline synthesis.
Efficacy of this compound: A Head-to-Head Comparison
The unique structure of this compound, possessing both an o-aminoaryl ketone moiety and an α-methylene group, makes it a particularly interesting substrate. In principle, it can participate in both the Friedländer and a modified Combes-type synthesis.
Friedländer Synthesis with this compound
In the context of a Friedländer synthesis, this compound can react with a suitable carbonyl compound. For instance, its reaction with acetone would be expected to yield 2-ethyl-4-methylquinoline. The reaction is typically catalyzed by acid or base. A notable advantage of the Friedländer approach is the potential for high regioselectivity when using symmetrical ketones like acetone.[1] However, with unsymmetrical ketones, mixtures of regioisomers can be a significant issue.[1]
Combes-type Synthesis with this compound
A true Combes synthesis involves an aniline and a separate β-diketone. However, one could envision an intramolecular, acid-catalyzed cyclization of the enamine formed from this compound itself, or its reaction with another molecule of itself. A more plausible scenario involves the reaction of aniline with a β-diketone that would lead to the same 2-ethyl-4-methylquinoline product. For instance, the reaction of aniline with 3-ethyl-2,4-pentanedione under strong acid conditions would be a Combes approach to this target.
The regioselectivity of the Combes synthesis is governed by both steric and electronic factors.[2] The initial nucleophilic attack of the aniline on the β-diketone and the subsequent intramolecular cyclization are the key selectivity-determining steps.
Comparative Performance Data
| Parameter | Friedländer Synthesis | Combes Synthesis (Representative) |
| Substrates | This compound and a ketone (e.g., acetone) | Aniline and a β-diketone (e.g., pentane-2,4-dione) |
| Catalyst | Acid (e.g., p-TsOH, H₂SO₄) or Base (e.g., KOH, NaOH) | Strong Acid (e.g., H₂SO₄, PPA) |
| Temperature | Moderate to high (reflux) | Often requires heating |
| Reported Yields | Generally good to excellent (can exceed 90% with optimized catalysts)[6] | Variable, often moderate to good (e.g., ~55-65% for related syntheses)[7] |
| Regioselectivity | High with symmetrical ketones; can be poor with unsymmetrical ketones[1] | Generally good, influenced by substituents on both reactants[2] |
| Scope | Broad, tolerates a wide range of functional groups | More specific to anilines and β-dicarbonyls |
Experimental Protocols
The following protocols are provided as representative examples for the synthesis of substituted quinolines using methodologies analogous to the Friedländer and Combes reactions.
Protocol 1: Friedländer Synthesis of 2-Ethyl-4-methylquinoline
This protocol is adapted from established Friedländer synthesis procedures using a Lewis acid catalyst.
Materials:
-
This compound (1.49 g, 10 mmol)
-
Acetone (1.16 g, 20 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol)
-
Toluene (50 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound, acetone, and toluene.
-
Add p-TsOH to the mixture.
-
Heat the reaction mixture to reflux and continue for 4-6 hours, collecting the water that azeotropes off.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-ethyl-4-methylquinoline.
Protocol 2: Combes Synthesis of 2,4-Dimethylquinoline (A Representative Protocol)
This protocol is a general procedure for the Combes synthesis and serves as a model for the type of conditions required.
Materials:
-
Aniline (0.93 g, 10 mmol)
-
Pentane-2,4-dione (1.1 g, 11 mmol)
-
Concentrated Sulfuric Acid (5 mL)
Procedure:
-
Caution: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
In a 50 mL round-bottom flask, cautiously add aniline to pentane-2,4-dione with stirring. An exothermic reaction may occur.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with continuous stirring.
-
After the addition is complete, heat the reaction mixture to 100-110 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Basify the mixture with a 10% sodium hydroxide solution until it is strongly alkaline.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 2,4-dimethylquinoline.
Workflow for Comparative Analysis
A systematic approach is essential for a valid comparison of these two synthetic routes.
DOT Script for Comparative Workflow
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Spectroscopic Analysis of 1-(2-Aminophenyl)propan-1-one Reaction Intermediates
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is fundamental to process optimization, yield improvement, and the rational design of novel therapeutics. The synthesis of quinoline scaffolds, a privileged structure in medicinal chemistry, often proceeds through the reaction of 2-aminoaryl ketones like 1-(2-aminophenyl)propan-1-one. The transient species that exist between reactants and products—the reaction intermediates—hold the key to unlocking a comprehensive mechanistic understanding. Their fleeting nature, however, presents a significant analytical challenge.
This guide provides a comparative analysis of key spectroscopic techniques for the elucidation of reaction intermediates in the synthesis of quinolines from this compound, with a particular focus on the widely employed Friedländer annulation. We will delve into the causality behind experimental choices and present field-proven insights to empower you to select the optimal analytical strategy for your research.
The Friedländer Synthesis: A Mechanistic Overview
The Friedländer synthesis is a cornerstone reaction for the formation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of this compound reacting with a simple ketone like acetone, the reaction proceeds through a series of key intermediates. Understanding the structure and kinetics of these intermediates is paramount for controlling the reaction pathway and optimizing the yield of the desired quinoline product.
Two primary mechanistic pathways are generally considered for the Friedländer synthesis[1]. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second, and often favored, pathway begins with the formation of a Schiff base (imine) intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the final quinoline.
Caption: Proposed mechanistic pathway for the Friedländer synthesis.
A Comparative Analysis of Spectroscopic Techniques
The selection of an appropriate analytical technique is contingent on the specific information required, the lifetime of the intermediate, and the reaction conditions. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of the reaction intermediates of this compound.
| Spectroscopic Technique | Information Provided | Suitability for Intermediates | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information, connectivity, and stereochemistry. | Excellent for stable or moderately stable intermediates. In-situ monitoring provides kinetic data. | Unambiguous structure elucidation. Quantitative analysis is possible. | Lower sensitivity compared to other techniques. Requires deuterated solvents for high-resolution spectra. |
| UV-Vis Spectroscopy | Information on electronic transitions and conjugated systems. | Good for detecting the formation and consumption of chromophoric intermediates. | High sensitivity. Amenable to rapid screening and stopped-flow kinetics. | Provides limited structural information. Spectral overlap can be an issue in complex mixtures. |
| IR Spectroscopy | Identification of functional groups. | Good for tracking changes in key functional groups (e.g., C=O, C=N, N-H). | Can be used in-situ with ATR probes. Provides real-time information on functional group transformations. | Complex spectra can be difficult to interpret, especially in the fingerprint region. Not ideal for detailed structural elucidation of complex intermediates. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Excellent for detecting and identifying transient intermediates, especially when coupled with a separation technique or rapid sampling. | High sensitivity and specificity. Can identify species present in very low concentrations. | Provides limited information on the exact structure of isomers. Ionization process can sometimes induce fragmentation, complicating interpretation. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy provides the most detailed structural information about reaction intermediates. For the Friedländer synthesis, ¹H and ¹³C NMR can be used to track the disappearance of the starting materials and the appearance of both intermediates and the final product. In-situ or real-time NMR monitoring is a powerful tool for obtaining kinetic data and observing the transient species directly in the reaction mixture.
Causality in Experimental Design: The choice of a high-field NMR spectrometer is crucial for resolving the complex spectra of reaction mixtures. The use of deuterated solvents is necessary to avoid large solvent signals that would otherwise obscure the signals of the analytes. For in-situ monitoring, the reaction is typically initiated inside the NMR tube, often by injecting one of the reactants or a catalyst at a controlled temperature.
Expected Spectral Features of Intermediates:
-
Schiff Base (Imine) Intermediate: The formation of the C=N bond will result in a characteristic downfield shift for the carbon atom involved in the ¹³C NMR spectrum. The proton attached to this carbon will also show a characteristic chemical shift in the ¹H NMR spectrum.
-
Enamine Intermediate: The enamine tautomer will exhibit characteristic signals for the vinylic protons in the ¹H NMR spectrum and the corresponding sp² carbons in the ¹³C NMR spectrum.
-
Cyclized Aldol Adduct: The formation of a new C-C bond and a hydroxyl group will lead to the appearance of new signals in the aliphatic region of the spectra. The presence of the hydroxyl proton can be confirmed by D₂O exchange.
Protocol for In-situ ¹H NMR Monitoring:
-
Prepare a solution of this compound (1 equivalent) in a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Add an internal standard (e.g., tetramethylsilane) for chemical shift referencing and quantification.
-
Acquire a baseline ¹H NMR spectrum of the starting material.
-
Initiate the reaction by adding the second reactant (e.g., acetone, 1.1 equivalents) and the catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) directly to the NMR tube.
-
Immediately place the NMR tube in the spectrometer, which has been pre-heated or cooled to the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the characteristic peaks of the starting material, intermediates, and product to obtain kinetic profiles.
Caption: Workflow for in-situ NMR monitoring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Sensitive Probe for Conjugated Systems
UV-Vis spectroscopy is particularly useful for monitoring reactions that involve changes in conjugation. The formation of the imine and subsequent cyclization to the quinoline ring system leads to significant changes in the electronic structure of the molecule, which can be readily detected by UV-Vis spectroscopy.
Causality in Experimental Design: The choice of solvent is critical as it can influence the position of the absorption maxima. A UV-transparent solvent that dissolves all reactants and products is required. For studying fast reactions, a stopped-flow apparatus is employed, which allows for the rapid mixing of reactants and the acquisition of spectra on a millisecond timescale[2][3].
Expected Spectral Changes:
-
This compound: Exhibits characteristic absorption bands for the aminobenzoyl chromophore.
-
Imine Intermediate: The formation of the C=N bond in conjugation with the aromatic ring is expected to cause a bathochromic (red) shift in the absorption maximum compared to the starting aminoketone.
-
Quinoline Product: The fully aromatic quinoline ring system will have a distinct and strong absorption spectrum at longer wavelengths due to the extended π-conjugation.
Protocol for Stopped-Flow UV-Vis Analysis:
-
Prepare separate solutions of this compound and the second reactant/catalyst in a suitable UV-grade solvent.
-
Load the solutions into the two syringes of the stopped-flow instrument.
-
Set the desired wavelength or wavelength range for monitoring on the spectrophotometer.
-
Initiate the rapid mixing of the two solutions. The instrument will automatically stop the flow and begin acquiring absorbance data as a function of time.
-
Analyze the kinetic traces to determine the rate constants for the formation and decay of intermediates.
Infrared (IR) Spectroscopy: Tracking Functional Group Transformations
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of the Friedländer synthesis, it can be used to monitor the disappearance of the carbonyl group of the starting ketone and the appearance of the C=N stretch of the imine intermediate and the characteristic vibrations of the quinoline ring.
Causality in Experimental Design: For in-situ monitoring, an Attenuated Total Reflectance (ATR) probe can be immersed directly into the reaction vessel. This allows for the continuous acquisition of IR spectra without the need for sample withdrawal.
Expected Vibrational Band Changes:
-
C=O Stretch: The strong carbonyl stretch of this compound (around 1680-1660 cm⁻¹) will decrease in intensity as the reaction proceeds.
-
N-H Stretch: The N-H stretching vibrations of the primary amine (around 3500-3300 cm⁻¹) will be replaced by the N-H stretch of the intermediate cyclized adduct or disappear upon formation of the quinoline.
-
C=N Stretch: The formation of the imine intermediate will be indicated by the appearance of a new C=N stretching band (around 1650-1600 cm⁻¹).
-
Aromatic C=C and C=N Vibrations: The final quinoline product will show a characteristic fingerprint of aromatic ring vibrations.
Protocol for In-situ ATR-IR Monitoring:
-
Set up the reaction in a vessel equipped with an overhead stirrer and an ATR-IR probe.
-
Record a background spectrum of the solvent at the reaction temperature.
-
Add the reactants and catalyst to the vessel and begin acquiring IR spectra at regular intervals.
-
Monitor the changes in the intensity of the key vibrational bands to follow the progress of the reaction.
Mass Spectrometry (MS): Detecting Elusive Intermediates
Mass spectrometry is an exceptionally sensitive technique for detecting and identifying reaction intermediates, even those present at very low concentrations. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing reaction mixtures directly, as it can ionize molecules in solution with minimal fragmentation.
Causality in Experimental Design: To capture transient intermediates, the reaction mixture can be continuously infused into the ESI source. By monitoring the mass spectrum as a function of time, the appearance and disappearance of ions corresponding to the molecular weights of the intermediates can be observed. Tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest to gain further structural information.
Expected m/z Values for Protonated Intermediates (M+H)⁺:
-
This compound: m/z = 150.09
-
Imine intermediate with acetone: C₁₂H₁₅NO, m/z = 190.12
-
Cyclized Aldol Adduct: C₁₂H₁₅NO, m/z = 190.12 (isomeric with the imine)
-
2-ethyl-4-methylquinoline: C₁₂H₁₃N, m/z = 172.11
Protocol for Real-Time ESI-MS Monitoring:
-
Set up the reaction in a syringe pump.
-
Connect the outlet of the syringe to the ESI probe of the mass spectrometer.
-
Initiate the reaction and immediately begin infusing the reaction mixture into the mass spectrometer at a low flow rate.
-
Acquire mass spectra continuously over the course of the reaction.
-
Analyze the data to identify the m/z values corresponding to the starting materials, intermediates, and products.
-
Perform MS/MS experiments on the ions of interest to confirm their structures.
Caption: Decision tree for selecting the appropriate spectroscopic technique.
Conclusion: An Integrated Approach for Comprehensive Understanding
No single spectroscopic technique provides a complete picture of a complex reaction mechanism. The most powerful insights are gained through an integrated approach, where the strengths of each method are leveraged to build a self-validating system of evidence. For the analysis of this compound reaction intermediates, a combination of in-situ NMR and ESI-MS would provide both detailed structural information and high sensitivity for detecting transient species. UV-Vis and IR spectroscopy serve as excellent complementary techniques for real-time monitoring and kinetic analysis.
By carefully selecting and applying these powerful analytical tools, researchers can move beyond a "black box" understanding of chemical transformations and gain the detailed mechanistic knowledge required to drive innovation in drug discovery and development.
References
A Senior Application Scientist's Guide to Benchmarking 1-(2-Aminophenyl)propan-1-one Against Other Aminoketones
For researchers, medicinal chemists, and professionals in drug development, the selection of foundational chemical building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of the target molecules. Among the versatile synthons available, aminoketones stand out due to their dual functionality, offering pathways to a diverse array of complex heterocyclic structures.[1] This guide provides an in-depth technical comparison of 1-(2-aminophenyl)propan-1-one (also known as 2'-aminopropiophenone) against other key aminoketones, focusing on their synthetic utility, the properties of their derivatives, and the underlying chemical principles that govern their reactivity.
Introduction to Aminoketones: A Class of Privileged Scaffolds
Aminoketones are organic compounds containing both an amine and a ketone functional group.[1] Their value in organic synthesis, particularly in the construction of nitrogen-containing heterocycles, is immense. This guide will focus on the comparative analysis of aromatic aminoketones, specifically examining how the relative positions of the amino and acyl groups, as well as the nature of the acyl substituent, influence their performance in key chemical transformations.
We will benchmark this compound against three other aminoketones to provide a comprehensive overview:
-
2'-Aminoacetophenone : An analogue with a smaller acyl group, allowing for an assessment of steric and electronic effects.
-
3'-Aminoacetophenone : A positional isomer where the amino group is meta to the acetyl group.
-
4'-Aminoacetophenone : A positional isomer with the amino group in the para position.
Physicochemical Properties: A Foundation for Reactivity
The physical and chemical properties of these aminoketones are fundamental to understanding their behavior in chemical reactions.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound | 1196-28-7 | C₉H₁₁NO | 149.19 | Not specified | Not specified | 266.9 at 760 mmHg |
| 2'-Aminoacetophenone | 551-93-9 | C₈H₉NO | 135.16 | Yellow crystalline solid | 20 | 250-252 |
| 3'-Aminoacetophenone | 99-03-6 | C₈H₉NO | 135.16 | Light yellow to beige crystalline powder | 95-98 | 289-290 |
| 4'-Aminoacetophenone | 99-92-3 | C₈H₉NO | 135.16 | White to pale yellow crystalline powder | 103-107 | 293-295 |
Comparative Analysis of Synthetic Performance
The primary application for 2'-amino-substituted propiophenones and acetophenones is in the synthesis of quinolines via the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2]
The Friedländer Annulation: A Gateway to Quinolines
The ortho-disposition of the amino and carbonyl groups in this compound and 2'-aminoacetophenone makes them ideal substrates for this powerful cyclization reaction.[3] The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring.[2][4]
Conceptual Workflow for Friedländer Annulation
Caption: Generalized workflow of the Friedländer annulation.
Performance Benchmark: this compound vs. 2'-Aminoacetophenone
While direct, side-by-side comparative studies are limited in the literature, we can infer performance differences based on the structure of the acyl group. The additional ethyl group in this compound compared to the methyl group in 2'-aminoacetophenone can influence the substitution pattern of the resulting quinoline.
For example, the reaction of this compound with acetylacetone is expected to yield 3-acetyl-2-ethyl-4-methylquinoline, whereas 2'-aminoacetophenone would yield 3-acetyl-2,4-dimethylquinoline. The ethyl group at the 2-position of the quinoline ring, derived from this compound, can subtly alter the steric and electronic properties of the final molecule, which can be advantageous in tuning its biological activity or material properties.
Reactivity of Positional Isomers: 3'- and 4'-Aminoacetophenone
In contrast to the ortho-isomers, the meta and para positions of the amino group in 3'- and 4'-aminoacetophenone, respectively, preclude their participation in the Friedländer annulation. Their functional groups react independently.[3]
-
4'-Aminoacetophenone is a common building block for the synthesis of chalcones via the Claisen-Schmidt condensation.[3] It is also used in the preparation of various pharmaceuticals and as an intermediate for azo dyes.[6]
-
3'-Aminoacetophenone is also a versatile intermediate, with its reactivity profile allowing for modifications at both the amino and acetyl groups for the synthesis of a range of compounds.
This fundamental difference in reactivity underscores the importance of isomer selection in synthetic design. While this compound and 2'-aminoacetophenone are precursors for fused heterocyclic systems, their positional isomers are utilized for constructing molecules where the amino and acetyl-phenyl moieties are distinct pharmacophores.
Experimental Protocol: Friedländer Synthesis of 2,4-Dimethyl-3-ethylquinoline
This protocol provides a representative procedure for the synthesis of a substituted quinoline from 2'-aminopropiophenone.
Materials:
-
This compound (1.49 g, 10 mmol)
-
Acetylacetone (1.20 g, 12 mmol)
-
Ethanol (20 mL)
-
Potassium Hydroxide (0.56 g, 10 mmol)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.49 g of this compound in 20 mL of ethanol.
-
To this solution, add 1.20 g of acetylacetone.
-
In a separate beaker, dissolve 0.56 g of potassium hydroxide in a minimal amount of deionized water and add it to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water.
-
Extract the aqueous layer three times with 30 mL of ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2,4-dimethyl-3-ethylquinoline.
Benchmarking the Derived Heterocycles: Biological and Photophysical Properties
The ultimate value of a building block is determined by the properties of the molecules it helps create. Quinolines, the primary products of Friedländer synthesis with 2-aminoketones, are a class of compounds with a broad spectrum of biological activities and interesting photophysical properties.
Biological Activity: A Comparative Outlook
Quinolines and their derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[7][8][9][10][11][12][13]
-
Antimicrobial Activity: Numerous studies have demonstrated the potent antibacterial and antifungal properties of quinoline derivatives.[9][10][11][12][13] The substitution pattern on the quinoline ring, which is directly influenced by the choice of the starting aminoketone and the α-methylene compound, plays a crucial role in determining the antimicrobial spectrum and potency. For instance, a study on various quinoline derivatives revealed that many exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] Another study highlighted that certain quinoline-2-one derivatives are effective against multidrug-resistant Gram-positive bacterial strains.[10] While specific comparative data for quinolines derived from this compound versus 2'-aminoacetophenone is not available, it is plausible that the 2-ethyl substitution from the former could lead to differences in lipophilicity and steric interactions with biological targets, thereby modulating the antimicrobial activity.
-
Cytotoxicity and Anticancer Potential: The cytotoxicity of quinoline derivatives against various cancer cell lines has been extensively investigated.[7][8] The functional groups on the quinoline scaffold can significantly influence their cytotoxic effects.[8] A diversity-oriented synthesis of quinolines via the Friedländer reaction yielded compounds with promising cytotoxicity against a series of cancer cell lines.[7] The choice of aminoketone precursor directly impacts the accessible molecular diversity and, consequently, the potential for discovering potent anticancer agents.
Photophysical Properties: Exploring Luminescence
Substituted quinolines often exhibit interesting photophysical properties, including fluorescence, making them suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs), and as fluorescent probes in biological systems.[14][15][16][17][18]
The electronic properties of the quinoline ring system, which acts as an electron-acceptor, can be tuned by the substituents. The introduction of different aryl or vinyl groups can create donor-π-acceptor systems, leading to intramolecular charge transfer (ICT) and resulting in tunable emission wavelengths and quantum yields.[14][15] The absorption spectra of polysubstituted quinolines typically show bands corresponding to π-π* transitions of the conjugated system.[14] The nature and position of substituents, determined by the starting aminoketone, can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission maxima. For instance, increased π-electron delocalization generally leads to a red shift in the emission spectrum.[14]
The Mannich Reaction: A Route to β-Aminoketones
For aminoketones where the amino and ketone groups are not in an ortho relationship, such as 3'- and 4'-aminoacetophenone, the Mannich reaction is a key transformation for the synthesis of β-aminoketones. This three-component condensation involves an active hydrogen compound (like acetophenone), an aldehyde, and a primary or secondary amine.[1]
Mechanism of the Mannich Reaction
Caption: Simplified mechanism of the Mannich reaction.
Experimental Protocol: Synthesis of a β-Aminoketone
This protocol outlines a general procedure for the Mannich reaction.
Materials:
-
Acetophenone (1.20 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., a Brønsted or Lewis acid, optional)
Procedure:
-
In a round-bottom flask, combine acetophenone, benzaldehyde, and aniline in ethanol.
-
If using a catalyst, add it to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Conclusion: Selecting the Right Tool for the Job
This guide has benchmarked this compound against other key aminoketones, highlighting the profound impact of isomeric structure and acyl group substitution on chemical reactivity and synthetic utility.
-
This compound is a premier building block for the synthesis of 2-ethyl-substituted quinolines via the Friedländer annulation. The ethyl group offers a point of differentiation from the more common 2-methyl-substituted quinolines derived from 2'-aminoacetophenone, potentially leading to advantageous modifications in the biological and photophysical properties of the final products.
-
2'-Aminoacetophenone remains a highly valuable and efficient precursor for 2-methyl-substituted quinolines, with a large body of literature supporting its utility.
-
3'- and 4'-Aminoacetophenone are not suitable for the Friedländer synthesis but excel as versatile intermediates where the amino and acetyl groups are intended to react independently. They are key starting materials for compounds like chalcones and can be utilized in Mannich reactions to produce β-aminoketones.
The choice between these aminoketones is therefore not a matter of superior or inferior performance in an absolute sense, but rather a strategic decision based on the desired final molecular architecture and properties. For researchers aiming to create novel quinoline derivatives with potentially enhanced or modified activities, this compound represents an excellent and perhaps underutilized starting material. For applications requiring independent functional group reactivity, the meta and para isomers are the synthons of choice. A thorough understanding of the distinct reactivity profiles of these aminoketone isomers is paramount for the efficient and rational design of complex organic molecules.
References
- 1. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. beilstein-archives.org [beilstein-archives.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Aminophenyl)propan-1-one
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The handling and disposal of specialized chemical reagents, such as 1-(2-Aminophenyl)propan-1-one, demand a meticulous and informed approach. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe management of this compound, ensuring the protection of laboratory personnel and the environment.
Part 1: Core Hazard Profile and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of a substance's intrinsic hazards. This compound, a member of the aromatic amine and ketone families, presents specific risks that dictate its handling and disposal protocols.
Inherent Hazards of this compound
According to the Globally Harmonized System (GHS), this compound is classified with specific health warnings.[1] It is known to be harmful if swallowed and may trigger an allergic skin reaction.[1] These classifications are not merely administrative; they are a direct reflection of the compound's toxicological profile and potential to cause harm upon exposure.
The Broader Context: Risks of Aromatic Amines
Beyond its specific classifications, this compound belongs to the broader class of aromatic amines. This chemical family is noted for its potential to cause significant harm to human health and the environment.[2][3] Many aromatic amines are associated with risks of carcinogenicity and mutagenicity, and they can be toxic to aquatic life, underscoring the necessity of preventing their release into the environment.[2][3][4] Therefore, all handling and disposal procedures must be executed with the assumption of these broader class-related hazards.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[1] |
| Skin Sensitization (Category 1) | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction[1] |
Part 2: Pre-Disposal Operations: Engineering Controls and PPE
Safe disposal begins long before the waste container is full. It starts with proactive measures during handling to minimize exposure and prevent contamination.
Engineering Controls: The First Line of Defense
All work involving this compound, including weighing, transfers, and the addition of waste to its designated container, must be conducted within a certified chemical fume hood. This provides essential exhaust ventilation to protect personnel from inhaling potentially harmful vapors or aerosols.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the risks of skin sensitization and the general hazards of aromatic amines, a robust PPE protocol is mandatory.
-
Hand Protection: Standard nitrile gloves may not provide sufficient protection against aromatic amines, which can permeate many common glove materials.[5] It is highly recommended to use gloves with greater chemical resistance, such as butyl rubber or Viton™.[6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Eye Protection: Chemical splash goggles are required at all times.
-
Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn to protect against accidental skin contact.[6] Ensure that street clothes are fully covered.
-
Footwear: Closed-toe shoes are required in the laboratory.
Part 3: Step-by-Step Waste Collection and Disposal Protocol
The disposal of this compound is governed by the principle that it is a hazardous chemical waste. It must never be disposed of down the drain or in regular trash.[6][7]
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions. Designate a specific waste stream solely for this compound and materials contaminated with it.
-
DO NOT mix this waste with strong acids, strong oxidizers, or other incompatible chemicals.[6]
-
DO collect contaminated solids (e.g., pipette tips, absorbent pads, gloves) separately from liquid waste, unless your institution's EHS department specifies otherwise.
Step 2: Container Selection
The integrity of the waste container is paramount to preventing leaks and spills.
-
Use a container made of compatible material (the original product container is often an excellent choice) that is in good condition and has a secure, leak-proof cap.[8][9]
-
Ensure the container is clean and dry before adding any waste.
Step 3: Proper Labeling
Accurate labeling is a regulatory requirement and a critical safety communication tool. Your institution's hazardous waste tags must be affixed to the container as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "Waste this compound"
-
An accurate estimation of the concentration and volume.
-
The appropriate hazard pictograms (e.g., Exclamation Mark).
-
The accumulation start date.
Step 4: Waste Accumulation
Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA must be at or near the point of waste generation.[7]
-
Keep the waste container tightly sealed at all times, except when adding waste.
-
Store the container in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.
Step 5: Final Disposal
Laboratory personnel are not authorized to treat or dispose of this chemical waste.
-
Once the container is full or ready for removal, submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) department or designated hazardous waste management service.[9][10]
-
EHS professionals will then transport the waste for final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF), in compliance with all federal, state, and local regulations.[11]
Caption: Disposal workflow for this compound.
Part 4: Emergency Procedures for Spills and Exposures
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response
-
Small Spills (within a fume hood): Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed container, label it as hazardous waste, and dispose of it through EHS.[6][9]
-
Large Spills (or any spill outside a fume hood): Evacuate the area immediately. Alert your supervisor and contact your institution's emergency response line or EHS department. Do not attempt to clean it up yourself.
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[12][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
References
- 1. This compound | C9H11NO | CID 294651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. vumc.org [vumc.org]
- 10. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 11. epa.gov [epa.gov]
- 12. aksci.com [aksci.com]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Aminophenyl)propan-1-one
As researchers and drug development professionals, our work with versatile synthetic intermediates like 1-(2-Aminophenyl)propan-1-one is foundational to innovation.[1] This aminoketone is a valuable building block, but its reactivity demands a comprehensive and proactive approach to safety.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Profile: Understanding the 'Why' Behind the Protection
Effective PPE selection is rooted in a clear understanding of the specific risks posed by a chemical. This compound, according to the Globally Harmonized System (GHS), presents several key hazards that directly inform our protection strategy.
-
Acute Oral Toxicity (Harmful if swallowed): The compound is classified as Acute Toxicity, Oral (Category 4).[2] This means accidental ingestion via contaminated hands is a primary route of exposure that must be prevented.
-
Skin Sensitization (May cause an allergic skin reaction): It is also classified as a Skin Sensitizer (Category 1).[2] This is a critical consideration; initial contact may not cause a reaction, but subsequent exposures, even to minute quantities, can trigger a significant allergic response. This necessitates preventing all skin contact.
-
Potential for Irritation and Burns: While not universally listed for this specific compound, structurally similar aminophenols and aminopropanols are known to cause severe skin burns, eye damage, and respiratory irritation.[3][4][5] A prudent approach, grounded in experience, is to assume this potential and protect accordingly.
All handling of this chemical should be performed within a certified chemical fume hood to mitigate the risk of inhaling any aerosols or vapors that may be generated.[4][6]
Task-Specific PPE Protocols: An Operational Plan
The level of required PPE is not static; it must adapt to the specific task and the associated risk of exposure. Below are procedural guidelines for common laboratory operations.
Core PPE Ensemble (Minimum Requirement for Any Handling)
This is the baseline for any task involving this compound.
-
Hand Protection: Nitrile gloves (double-gloved).
-
Eye Protection: Safety glasses with side shields.
-
Body Protection: Flame-resistant lab coat.
-
Footwear: Closed-toe shoes.
Task 1: Weighing and Preparing Solutions
This operation presents a high risk of exposure to the neat compound, whether solid or liquid.
-
Hand Protection: Double-gloving with nitrile gloves is mandatory.[7][8] The outer glove should be removed and disposed of immediately after the task is complete, before touching any other surfaces like keyboards or door handles.
-
Eye and Face Protection: Given the potential for splashes during dissolution, tight-fitting chemical splash goggles are required.[8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Respiratory Protection: All weighing and solution preparation must be conducted in a chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Body Protection: A lab coat is required. For larger quantities, a chemically resistant apron over the lab coat provides an additional barrier.
Task 2: Performing Chemical Reactions and Transfers
This phase involves the transfer of solutions and the potential for unexpected reactions, increasing the risk of splashes and spills.
-
Hand Protection: Continue with the double-gloving protocol. Ensure glove cuffs are tucked under the sleeves of the lab coat to prevent skin exposure at the wrist.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.
-
Body Protection: A lab coat is required. Ensure it is fully buttoned.
Task 3: Spill Cleanup and Waste Disposal
Emergency response and disposal require the highest level of protection due to the direct handling of concentrated material and contaminated waste.
-
Hand Protection: Heavy-duty nitrile or butyl rubber gloves should be worn over an inner pair of nitrile gloves.[7]
-
Eye and Face Protection: A full-face shield over chemical splash goggles is essential to protect against splashes during cleanup.[8]
-
Respiratory Protection: For a large spill, respiratory protection may be necessary. An air-purifying respirator (APR) with organic vapor cartridges is recommended.[9] All personnel using respirators must be properly fit-tested and trained.[9]
-
Body Protection: A chemically resistant, disposable gown or coverall should be worn over normal lab attire.[8] Disposable shoe covers should also be used to prevent tracking contamination out of the affected area.[10]
PPE Selection Summary
The following table summarizes the recommended PPE for different operational risk levels.
| Risk Level / Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Body & Foot Protection |
| Low Exposure (Handling sealed containers, incidental transfers in hood) | Single pair of nitrile gloves | Safety glasses with side shields | N/A (work in fume hood) | Lab coat, closed-toe shoes |
| Moderate Exposure (Weighing, solution prep, reactions) | Double pair of nitrile gloves | Chemical splash goggles | N/A (work in fume hood) | Lab coat, closed-toe shoes |
| High Exposure / Spill (Spill cleanup, waste handling) | Double gloves (inner nitrile, outer butyl/heavy nitrile) | Face shield and chemical splash goggles | Air-purifying respirator (as needed) | Chemical-resistant apron or disposable gown, shoe covers |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Detailed Protocols for Safe Operation
Protocol 1: Donning and Doffing PPE
-
Donning (Putting On):
-
Put on your inner pair of nitrile gloves.
-
Don your lab coat, ensuring it is fully buttoned.
-
Put on your second (outer) pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don eye and face protection.
-
-
Doffing (Taking Off): This sequence is critical to prevent self-contamination.
-
Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.
-
Remove your lab coat, turning it inside out as you remove it, and hang it in the designated area or dispose of it if it's a disposable gown.
-
Remove eye and face protection, handling it by the arms or strap.
-
Remove the inner pair of gloves.
-
Protocol 2: Emergency Spill Response
-
Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Protect: Don the appropriate High Exposure PPE as outlined in the table above.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand, starting from the outside and working inwards.[3]
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealed hazardous waste container.
-
Clean: Decontaminate the spill area with an appropriate cleaning solution, followed by water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, gowns) as hazardous waste according to institutional and local regulations.[4]
Protocol 3: Waste Disposal
-
Segregation: All waste contaminated with this compound, including gloves, paper towels, and absorbent materials, must be segregated into a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Containers: Use chemically resistant containers for all waste.
-
Regulations: All waste must be disposed of through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[6]
By integrating these expert-level protocols and understanding the causal links between the chemical's hazards and the required protective measures, you build a robust culture of safety. This approach not only ensures personal well-being but also upholds the highest standards of scientific integrity and operational excellence.
References
- 1. This compound|CAS 1196-28-7 [benchchem.com]
- 2. This compound | C9H11NO | CID 294651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Personal Protective Equipment | Anesthesia Key [aneskey.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. pppmag.com [pppmag.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
